9,10-Bis(chloromethyl)anthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
9,10-bis(chloromethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSROERWQJTVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065059 | |
| Record name | Anthracene, 9,10-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-13-0 | |
| Record name | 9,10-Bis(chloromethyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Bis(chloromethyl)anthracene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Bis(chloromethyl)anthracene | |
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| Record name | Anthracene, 9,10-bis(chloromethyl)- | |
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| Record name | Anthracene, 9,10-bis(chloromethyl)- | |
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| Record name | 9,10-Bis(chloromethyl)anthracene | |
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| Record name | 9,10-Bis(chloromethyl)anthracene | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QY2YM6ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9,10-Bis(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(chloromethyl)anthracene is a fluorescent aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its rigid, planar anthracene core and reactive chloromethyl groups at the 9 and 10 positions make it a valuable building block for constructing more complex molecules with tailored photophysical and chemical properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its applications as a synthetic precursor. While it is used as an intermediate in the synthesis of various compounds, including those with potential biological applications, there is currently limited publicly available information directly detailing its own biological activity or its effects on specific signaling pathways.
Chemical and Physical Properties
This compound is a yellow, crystalline solid.[1] Its core structure consists of three fused benzene rings, characteristic of anthracene, with two chloromethyl substituents. This substitution pattern significantly influences its reactivity, making the methylene carbons susceptible to nucleophilic attack.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂Cl₂ | [2][3] |
| Molecular Weight | 275.18 g/mol | [2][3] |
| Appearance | Yellow powder/crystals | [1] |
| Solubility | Soluble in DMSO and hot toluene. | [1] |
| Stability | Stable under normal conditions. Protect from light and moisture. | [1] |
Spectral Data
The identity and purity of this compound are routinely confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Peaks/Signals (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR | CDCl₃ | δ 5.62 (s, 4H, CH₂), 7.68 (q, J = 1.6 Hz, 4H, ArH), 8.41 (q, J = 1.6 Hz, 4H, ArH) | [4] |
| ¹³C NMR | CDCl₃ | δ 130.2 (ArC), 129.7 (ArC), 126.7 (ArC), 124.3 (ArC), 67.1 (CH₂) | [4] |
Experimental Protocols
The synthesis of this compound typically involves the chloromethylation of anthracene. Several methods have been reported, and two common procedures are detailed below.
Experimental Protocol 1: Synthesis via Chloromethylation with Paraformaldehyde and HCl
This method is a common and effective way to produce this compound in good yield.
Materials:
-
Anthracene
-
Paraformaldehyde
-
Acetic acid
-
Concentrated Hydrochloric acid (36%)
-
Water
Procedure: [4]
-
A suspension of paraformaldehyde (6.155 g, 205 mmol) and anthracene (17.823 g, 100 mmol) in a mixture of acetic acid (50 mL) and hydrochloric acid (36%, 20 mL) is prepared in a suitable reaction flask.
-
The mixture is heated to 100 °C for 5 hours.
-
After the reaction period, 200 mL of water is added to the mixture to precipitate the product.
-
The resulting yellow solid is collected by filtration.
-
The solid is washed and dried to yield this compound as a yellow powder.
Experimental Protocol 2: Synthesis using a Phase Transfer Catalyst
This method utilizes a phase transfer catalyst to facilitate the reaction.
Materials: [5]
-
Anthracene
-
1,3,5-Trioxane
-
Hexadecyltrimethylammonium bromide (Phase Transfer Catalyst)
-
Hydrochloric acid
-
Acetic acid
Procedure: [5]
-
Solid reagents (anthracene, 1,3,5-trioxane, and hexadecyltrimethylammonium bromide) are placed in a round-bottom flask.
-
Hydrochloric acid is added to the mixture, followed by acetic acid, all at room temperature and under vigorous stirring.
-
The reaction is monitored for completion.
-
Upon completion, the product is isolated, washed, and dried.
Purification Protocol: Recrystallization
For high-purity this compound, recrystallization is a common purification technique.
Materials: [6]
-
Crude this compound
-
Toluene (or another suitable solvent)
Procedure: [6]
-
The crude product is dissolved in a minimal amount of hot toluene.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Reactivity and Applications in Synthesis
The primary utility of this compound lies in its reactivity as a synthetic intermediate. The chloromethyl groups are excellent leaving groups, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the 9 and 10 positions of the anthracene core.
This reactivity makes it a key starting material for the synthesis of:
-
Fluorescent and luminescent agents: By reacting with different chromophores or fluorophores, novel materials with specific optical properties can be designed.[1][7]
-
Cross-linking agents: It has been used to incorporate the rigid anthracenylidene chromophore into polymer chains.[1][7]
-
Precursors for drug carriers and catalysts: Its derivatives are explored in the development of drug delivery systems and as catalysts in organic reactions.[5]
Visualizing the Synthetic Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature did not yield specific studies detailing the direct biological activity of this compound or its interaction with cellular signaling pathways. Its synonym, ICR-450, appears in some chemical databases, but this designation has not been linked to specific biological research on this compound. The "ICR" in this context is likely an internal designation from the Institute of Cancer Research and should not be misinterpreted as evidence of established biological studies. Therefore, at present, there is no information to construct diagrams of signaling pathways modulated by this compound. Its relevance to drug development professionals currently lies in its role as a versatile scaffold for the synthesis of novel compounds that may possess biological activity.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H413 | May cause long lasting harmful effects to aquatic life |
Data sourced from PubChem.[2]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. BJOC - Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium(III) ions [beilstein-journals.org]
- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 6. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. AdipoGen this compound (5 g), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
9,10-Bis(chloromethyl)anthracene CAS number 10387-13-0
An In-depth Technical Guide to 9,10-Bis(chloromethyl)anthracene
CAS Number: 10387-13-0
Introduction
This compound is a disubstituted anthracene derivative recognized for its utility as a highly reactive organic synthesis intermediate.[1] Its rigid, fluorescent anthracene core makes it a valuable building block for creating advanced materials and chemical probes. This document provides a comprehensive technical overview of its properties, synthesis, and applications, intended for researchers in chemistry, materials science, and drug development. The primary applications include its use as a precursor for fluorescent and luminescent agents, a cross-linking agent, and an intermediate for various anthracene derivatives.[2][3]
Chemical and Physical Properties
This compound is a yellow, powdered solid at room temperature.[3] It is known to be a skin irritant and can cause acute sensitization, necessitating careful handling.[4] The compound is generally stable under normal conditions but should be protected from light and moisture.[3][5]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 10387-13-0 | [3][6] |
| Molecular Formula | C₁₆H₁₂Cl₂ | [6][7] |
| Molecular Weight | 275.18 g/mol | [8] |
| Appearance | Yellow powder to crystal | [3][9] |
| Solubility | Soluble in DMSO or hot toluene.[3] Insoluble in water.[10] | AdipoGen[3], ChemicalBook[10] |
| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | AdipoGen[3] |
| Purity | >97.0% (GC) | TCI[9] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the chloromethylation of anthracene. Several methods have been patented, with variations in reagents, solvents, and catalysts.
Synthesis via Phase Transfer Catalysis
A modern and efficient method involves the use of a phase transfer catalyst, which facilitates the reaction between reagents in different phases.[2][11]
-
Reaction Scheme: Anthracene + 1,3,5-Trioxane --(HCl, Acetic Acid, Phase Transfer Catalyst)--> this compound
-
Experimental Protocol:
-
Reagents: Anthracene, 1,3,5-trioxane, hexadecyltrimethylammonium bromide (phase transfer catalyst), hydrochloric acid (37%), and acetic acid are used as received from commercial suppliers.[2][11]
-
Procedure: a. Solid reagents (anthracene, 1,3,5-trioxane, and the catalyst) are placed in a round-bottom flask.[2][11] b. Hydrochloric acid is added, followed by acetic acid, at room temperature with vigorous stirring (e.g., 1500 rpm).[2] c. The mixture is heated to the desired reaction temperature for a specific period. The reaction mixture typically becomes a yellow, powdery slurry.[2] d. After the reaction time, the flask's contents are filtered to collect the yellow precipitate.[2] e. The solid is washed thoroughly with water to remove residual trioxane, catalyst, and acids.[2] f. A final wash with ethanol is performed to remove water.[2] g. The product is dried in an oven (e.g., at 70°C for 2 hours) to yield the final product.[2]
-
Characterization: The synthesized compound can be characterized by proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[2]
-
Synthesis using Dioxane and Concentrated HCl
Another patented method avoids the need to bubble hydrogen chloride gas, reducing equipment corrosion.[1]
-
Reaction Scheme: Anthracene + Paraformaldehyde --(Saturated solution of HCl in Dioxane)--> this compound
-
Experimental Protocol:
-
Reagents: Anthracene, paraformaldehyde (or 1,3,5-trioxane), dioxane, and concentrated hydrochloric acid.[1]
-
Procedure: a. A saturated solution of dioxane and concentrated hydrochloric acid is added to a reaction vessel.[1] b. Anthracene and paraformaldehyde are added at once.[1] c. The mixture is stirred and heated to a gentle reflux.[1] d. The reaction is maintained at reflux for 3-5 hours, after which heating is stopped, but stirring continues for another 10-15 hours.[1] e. Post-reaction, the product is isolated by washing, filtration, drying, and recrystallization.[1]
-
Reactivity and Applications
The chloromethyl groups at the 9 and 10 positions are highly reactive, making this compound an excellent intermediate for further functionalization through nucleophilic substitution reactions.[2][4]
-
Building Block for Fluorescent Agents: It serves as a key precursor in the synthesis of fluorescent and luminescent materials. The anthracene core is an excellent fluorophore.[2][3]
-
Materials Science: It has been used as a cross-linking agent to incorporate the 9,10-anthracenylidene chromophore into polystyrene chains.[3]
-
Drug Development: While not a therapeutic agent itself, it is used in applications such as drug carriers.[2][12] Its rigid structure can serve as a scaffold for building more complex molecules.
-
Intermediate for Derivatives: It is a versatile intermediate for preparing a wide range of meso-disubstituted anthracene derivatives, including diols, diamines, and dithiols.[4] For example, it can be converted to 9,10-anthracenedimethanol through its diacetate derivative.[4]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated area.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation (Danger) | H314 | Causes severe skin burns and eye damage |
| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life |
Source: PubChem[7]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Ventilation: Ensure adequate ventilation. Do not breathe dust.[5][9]
-
In case of contact:
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]
-
Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[9]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[5]
Visualized Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound based on the phase transfer catalysis method.
Caption: General workflow for the synthesis of this compound.
Reactivity and Derivatization Pathway
This diagram shows the central role of this compound as an intermediate in creating various functionalized anthracene derivatives.
Caption: Reactivity of this compound leading to derivatives.
References
- 1. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. adipogen.com [adipogen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. This compound | 10387-13-0 | TCI Deutschland GmbH [tcichemicals.com]
- 10. 9-(Chloromethyl)anthracene | 24463-19-2 [amp.chemicalbook.com]
- 11. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 12. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
- 13. file1.lookchem.com [file1.lookchem.com]
Synthesis of 9,10-Bis(chloromethyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 9,10-Bis(chloromethyl)anthracene from anthracene, a critical intermediate in various fields including the development of molecular machines, drug delivery systems, and fluorescent probes.[1][2] This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable procedure for their specific applications.
Executive Summary
The chloromethylation of anthracene to produce this compound is a fundamental electrophilic aromatic substitution reaction.[3] The primary methods involve the reaction of anthracene with a formaldehyde source, such as paraformaldehyde or 1,3,5-trioxane, in the presence of a chlorine source, typically hydrochloric acid.[1][4] Variations in solvents, catalysts, and reaction conditions significantly impact reaction yield and purity. This guide explores two primary protocols: a traditional method utilizing gaseous hydrogen chloride in dioxane and a more recent approach employing a phase-transfer catalyst in an aqueous-acetic acid medium.
Comparative Data of Synthetic Protocols
The following table summarizes the quantitative data from various cited experimental procedures for the synthesis of this compound, providing a clear comparison of their efficiencies and conditions.
| Parameter | Protocol 1: Paraformaldehyde/HCl Gas | Protocol 2: Phase-Transfer Catalysis | Protocol 3: ZnCl₂ Catalysis |
| Anthracene | 45 g (0.2525 mol)[4] | 500 mg (2.8 mmol)[1] | 1.78 g (10 mmol)[5] |
| Formaldehyde Source | 38 g 95% Paraformaldehyde[4] | 504 mg 1,3,5-Trioxane (2 eq)[1] | 1.50 g Paraformaldehyde (50 mmol)[5] |
| Chlorine Source | Gaseous HCl & Conc. HCl (60 ml)[4] | 10 ml 37% Hydrochloric Acid[1] | Concentrated aqueous hydrochloric acid (40 mL)[5] |
| Solvent/Medium | 360 ml Dioxane[4] | 2.5 ml 99% Acetic Acid[1] | 20 mL Dioxane[5] |
| Catalyst | None specified | 25 mg Hexadecyltrimethylammonium bromide (2.5 mol%)[1] | 1.64 g Anhydrous ZnCl₂ (12 mmol)[5] |
| Reaction Temperature | Moderate reflux[4] | 60°C[1] | Mild reflux (initially <50°C)[5] |
| Reaction Time | 5 hours reflux + 16 hours standing[4] | 24 hours[1] | 3 hours reflux + 16 hours standing[5] |
| Yield | 41.5 g (65%)[4] | 96%[1] | 1.8 g (64.1%)[5] |
| Product Melting Point | 253-255°C[4] | Not specified | Not specified |
| Purification | Washed with dioxane[4] | Filtered, washed with ethanol, and dried[3] | Recrystallization with toluene[5] |
Experimental Protocols
Protocol 1: Synthesis using Paraformaldehyde and Gaseous Hydrogen Chloride in Dioxane
This traditional method involves the direct chloromethylation of anthracene using paraformaldehyde and a continuous flow of hydrogen chloride gas.
Methodology:
-
A mixture of 360 ml of dioxane and 60 ml of concentrated hydrochloric acid is saturated with gaseous hydrogen chloride.[4]
-
To this solution, 45 g (0.2525 mol) of anthracene and 38 g of 95% paraformaldehyde are added.[4]
-
The mixture is slowly stirred and heated to a moderate reflux.[4]
-
A fine stream of hydrogen chloride bubbles is introduced into the refluxing mixture for approximately 2 hours.[4]
-
The reaction is continued at reflux for an additional 3 hours.[4]
-
After reflux, the mixture is allowed to stand for 16 hours, during which a fine, yellow powder precipitates.[4]
-
The solid product is collected by filtration and washed three times with dioxane.[4]
-
The resulting product is this compound, obtained with a yield of 41.5 g (65%).[4]
Protocol 2: Synthesis using 1,3,5-Trioxane with a Phase-Transfer Catalyst
This modern approach offers high yields without the need for organic solvents or gaseous reagents, employing a phase-transfer catalyst to facilitate the reaction.[1]
Methodology:
-
In a round-bottom flask, combine 500 mg (2.8 mmol) of anthracene, 504 mg (5.6 mmol) of 1,3,5-trioxane, and 25 mg (0.07 mmol) of hexadecyltrimethylammonium bromide.[1]
-
With vigorous stirring (1500 rpm), add 10 ml of 37% hydrochloric acid, followed by 2.5 ml of 99% acetic acid at room temperature.[1]
-
The reaction mixture is then heated to 60°C and maintained for 24 hours.[1]
-
The solid product is collected by filtration, washed with ethanol, and dried to yield this compound.[3] This method has reported yields as high as 96%.[1]
Reaction Mechanisms and Workflows
Chemical Reaction Pathway
The synthesis of this compound from anthracene proceeds via an electrophilic aromatic substitution, specifically a Blanc chloromethylation reaction.[6] Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic species that is attacked by the electron-rich anthracene ring. The resulting benzyl alcohol is then rapidly converted to the corresponding chloride.[6]
Caption: Reaction pathway for the synthesis of this compound.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of this compound.
Caption: Generalized experimental workflow for synthesis and analysis.
Characterization
The structure of the synthesized this compound can be confirmed by standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for verification. The characteristic signals in deuterated chloroform (CDCl₃) are a singlet for the four methylene protons (-CH₂Cl) at approximately 5.77 ppm, and multiplets for the eight aromatic protons between 7.74-7.77 ppm and 8.53-8.55 ppm.[1] Further characterization can be performed using Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry.[7][8]
Safety Considerations
It is crucial to be aware that chloromethylation reactions may produce the highly toxic and carcinogenic byproduct bis(chloromethyl) ether.[3] Therefore, all experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn at all times. Researchers should perform a thorough hazard analysis before commencing any synthesis.[3]
References
- 1. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9,10-Bis(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9,10-Bis(chloromethyl)anthracene, a highly reactive organic intermediate with significant applications in chemical synthesis and materials science. This document details its chemical and physical properties, synthesis protocols, and potential applications relevant to research and development.
Chemical Identity and Properties
This compound is an anthracene derivative where chloromethyl groups substitute the hydrogen atoms at the 9 and 10 positions. This substitution makes it a valuable precursor for a variety of meso-substituted anthracene compounds.
Table 1: Molecular Formula and Weight
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 275.2 g/mol | [1] |
| 275.18 g/mol | [3][4] | |
| 275.17 g/mol | [2] | |
| Exact Mass | 274.0316058 Da | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 10387-13-0 | [1][3] |
| PubChem CID | 25219 | [1] |
| InChI | InChI=1S/C16H12Cl2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2 | [1] |
| InChIKey | UOSROERWQJTVNU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCl)CCl | [1] |
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 355.58°C (rough estimate) | [2] |
| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Various techniques have been used to analyze this compound.[5] Available spectral data includes Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[5][6][7]
Synthesis Protocols
The synthesis of this compound is of significant interest due to its utility as a chemical intermediate.[8] Several methods have been developed, primarily involving the chloromethylation of anthracene.
This method avoids the direct use of hydrogen chloride gas, reducing equipment corrosion.[9]
-
Reagents: Anthracene, paraformaldehyde, saturated solution of dioxane and concentrated hydrochloric acid.[9]
-
Procedure:
-
Add a saturated solution of dioxane and concentrated hydrochloric acid to a reaction vessel.[9]
-
Add anthracene and paraformaldehyde to the vessel.[9]
-
Stir the mixture and heat to a slight reflux.[9]
-
After the reaction is complete, cool the mixture.
-
The product is obtained by washing, filtering, drying, and recrystallization.[9]
-
-
Advantage: The dioxane solvent can be recovered and recycled, which lowers production costs.[9]
This improved method utilizes a phase transfer catalyst to enhance reaction efficiency.[8][10]
-
Reagents: Anthracene, 1,3,5-trioxane, a phase transfer catalyst (e.g., quaternary ammonium salt like hexadecyltrimethylammonium bromide, or a crown ether), hydrochloric acid, and acetic acid.[8][10]
-
Procedure:
-
Place the solid reagents (anthracene, 1,3,5-trioxane, and the phase transfer catalyst) into a round-bottom flask.[10]
-
Add hydrochloric acid and acetic acid.
-
The mixture is stirred to facilitate the reaction between the aqueous and organic phases.
-
-
Key Feature: The phase transfer catalyst is essential for enabling the reaction between reagents located in different phases.[8][10]
Applications in Research and Drug Development
This compound is a versatile building block due to the reactive chloromethyl groups.[3] Its rigid, photoactive anthracene core makes it a compound of high interest for various advanced applications.[8]
-
Intermediate in Organic Synthesis: It serves as a crucial intermediate for creating a wide range of 9,10-disubstituted anthracene derivatives.[8][9] These derivatives are explored for their unique optical and electronic properties.
-
Materials Science: It is used in the development of:
-
Fluorescent and Luminescent Agents: As a building block for creating novel fluorescent materials.[3]
-
Photoactive Cyclophanes: These have applications in specific molecular recognition, molecular electronic machines, and as catalysts.[8]
-
Polymers: It has been used as a cross-linking agent to incorporate anthracenylidene chromophores into polystyrene chains.[3]
-
-
Potential in Drug Development:
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Acute toxicity, oral (Warning) |
| Causes severe skin burns and eye damage | H314 | Skin corrosion/irritation (Danger) |
| May cause long lasting harmful effects to aquatic life | H413 | Hazardous to the aquatic environment, long-term hazard |
Source:[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated fume hood are mandatory when handling this compound.
References
- 1. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9,10‐Bis(chloromethyl)anthracene - CAS:10387-13-0 - AllBioChem [allbiochem.com]
- 3. This compound - CAS-Number 10387-13-0 - Order from Chemodex [chemodex.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound(10387-13-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
Spectroscopic Analysis of 9,10-Bis(chloromethyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9,10-Bis(chloromethyl)anthracene, a key intermediate in the synthesis of various functional molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in further research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₆H₁₂Cl₂, with a molecular weight of 275.18 g/mol .[1][2] Spectroscopic analysis confirms the structure and provides the necessary benchmarks for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the anthracene core protons and the chloromethyl group protons, respectively.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.53 - 8.55 | Multiplet | 4H | Aromatic Protons (positions 1, 4, 5, 8) |
| 7.74 - 7.77 | Multiplet | 4H | Aromatic Protons (positions 2, 3, 6, 7) |
| 5.77 | Singlet | 4H | Methylene Protons (-CH₂Cl) |
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound has been reported, though a detailed peak list is not widely available in the public domain. The expected spectrum would show signals for the quaternary carbons of the anthracene core, the aromatic CH carbons, and the methylene carbons of the chloromethyl groups.
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic C (quaternary) |
| Data not available | Aromatic CH |
| Data not available | -CH₂Cl |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to aromatic C-H stretching, C=C stretching of the anthracene ring, and C-Cl stretching of the chloromethyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Aromatic C-H Stretch |
| Data not available | Aromatic C=C Stretch |
| Data not available | C-H Bend (Methylene) |
| Data not available | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| m/z | Relative Intensity | Assignment |
| 274 | Data not available | [M]⁺ (Molecular ion, ³⁵Cl isotope) |
| 239 | High | [M-Cl]⁺ |
| 204 | High | [M-2Cl]⁺ or [M-CH₂Cl-Cl]⁺ |
| 202 | High | [Anthracene]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.
Instrumentation and Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Nucleus: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: Room temperature (approximately 298 K).
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this mixture is then compressed in a pellet press under high pressure (8-10 tons) to form a thin, transparent pellet.
Instrumentation and Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Technique: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16. A background spectrum of the empty sample compartment is recorded prior to analyzing the sample pellet.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.
Instrumentation and Acquisition (GC-MS):
-
Instrument: Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD) or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: HP-5ms (or equivalent non-polar capillary column).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
Solubility of 9,10-Bis(chloromethyl)anthracene in Organic Solvents: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary: This technical guide addresses the solubility of 9,10-Bis(chloromethyl)anthracene in organic solvents. A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a summary of qualitative solubility information inferred from synthesis and purification procedures. Furthermore, a detailed experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis is presented. This guide is intended to be a valuable resource for researchers, enabling them to ascertain the solubility of this compound in solvents relevant to their work.
Qualitative Solubility of this compound
| Organic Solvent | Observation | Context |
| Toluene | Soluble upon heating | Used for recrystallization of the crude product.[1] |
| Dioxane | Soluble | Used as a solvent in the synthesis and for washing the product.[1][2] |
| Chloroform | Likely Soluble | The related compound, 9-(chloromethyl)anthracene, is reported to be soluble in chloroform.[3][4] |
| Acetic Acid | Soluble | Used as a solvent in a synthesis method.[5][6][7] |
It is important to note that while these solvents are effective for dissolving the compound, particularly with heating, the precise saturation points at various temperatures have not been documented in the reviewed literature.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in available data, the following is a detailed methodology for determining the thermodynamic equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.[8][9][10][11][12]
Principle
An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. After separation of the undissolved solid, the concentration of this compound in the saturated supernatant is determined using UV-Visible spectrophotometry.[13][14]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure
Step 1: Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with at least five different concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as a blank.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
Step 2: Equilibration (Shake-Flask Method)
-
Add an excess amount of solid this compound to several vials (a minimum of three replicates is recommended). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration in the supernatant plateaus.[11]
Step 3: Sample Preparation and Analysis
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution.
-
Filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.
Step 4: Calculation of Solubility
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/L or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of solubility.
References
- 1. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 3. 9-(Chloromethyl)anthracene | 24463-19-2 [amp.chemicalbook.com]
- 4. 9-(Chloromethyl)anthracene [acrospharmatech.com]
- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. US20200010391A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. longdom.org [longdom.org]
- 14. eu-opensci.org [eu-opensci.org]
An In-depth Technical Guide to the Crystal Structure of 9,10-Bis(chloromethyl)anthracene
This guide provides a comprehensive overview of the crystal structure of 9,10-Bis(chloromethyl)anthracene, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and structural determination, and key structural features.
Introduction
This compound, with the chemical formula C₁₆H₁₂Cl₂, is a derivative of the polycyclic aromatic hydrocarbon anthracene.[1] It serves as a valuable intermediate in organic synthesis and has been investigated for its potential antitumor activities.[1][2] Understanding its three-dimensional structure is crucial for elucidating its chemical reactivity and structure-activity relationships. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography.[1][2] The compound crystallizes in a monoclinic system, and the key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂Cl₂ |
| Formula Weight | 275.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Unit Cell Dimensions | |
| a | 16.658 Å |
| b | 4.5000 Å |
| c | 8.5327 Å |
| β | 103.16° |
| Unit Cell Volume | 622.8 ų |
| Z (Molecules per unit cell) | 2 |
| Density (calculated) | 1.47 g/cm³ |
| Density (observed) | 1.45 g/cm³ |
| Radiation | Mo Kα (λ = 0.70926 Å) |
| Final R-value | 0.043 |
Table 1: Summary of Crystallographic Data for this compound.[1][2]
The molecule possesses a center of symmetry as required by the P2₁/a space group.[1][2]
Molecular Structure
The anthracene core of this compound is not perfectly planar.[1][2] It exhibits a slight tendency towards a boat-chair-boat conformation, which is attributed to steric hindrance from the adjacent chloromethyl groups.[1][2]
Selected bond lengths and angles are presented in the following tables to provide a more detailed insight into the molecular geometry.
| Bond | Length (Å) |
| C(4)-C(5) | 1.355 |
| C(6)-C(7) | 1.351 |
| C(1)-C(2) | 1.485 |
Table 2: Selected Bond Lengths in this compound.[1]
The C(4)-C(5) and C(6)-C(7) bonds show significant double-bond character.[1] The bond lengths in the central ring are longer than what is typically expected for a fully aromatic system.[1]
Caption: A simplified 2D representation of the molecular structure of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. A common approach involves the chloromethylation of anthracene.
One patented method involves the following steps:
-
A saturated solution of dioxane and concentrated hydrochloric acid is added to a reaction vessel.[3]
-
Anthracene and paraformaldehyde are then added to the solution.[3]
-
The mixture is stirred and heated to a slight reflux.[3]
-
After the reaction is complete, the product is obtained by washing, filtration, drying, and recrystallization.[3]
An alternative method utilizes a phase transfer catalyst:
-
Anthracene, 1,3,5-trioxane, and a phase transfer catalyst (such as a quaternary ammonium salt) are mixed with hydrochloric acid and acetic acid.[4][5]
The experimental protocol for determining the crystal structure is as follows:
-
Crystal Preparation: Large, dark-yellow needle-like crystals of this compound were obtained by recrystallizing the commercial product three times from benzene.[1]
-
Data Collection: Intensities of 1837 reflections were measured on an automatic diffractometer using Mo Kα radiation.[1][2] Of these, 1315 reflections were considered observed.[1][2]
-
Structure Solution and Refinement: The crystal structure was solved using heavy-atom methods.[1][2] All hydrogen atoms were located from a difference map.[1][2] The atomic parameters were then refined by full-matrix least-squares methods to a final R-value of 0.043 for the observed data.[1][2]
Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.
Conclusion
The crystal structure of this compound has been well-characterized by single-crystal X-ray diffraction. The molecule adopts a slightly non-planar conformation and crystallizes in the monoclinic space group P2₁/a. The detailed structural information and the established synthetic protocols provide a solid foundation for further research into the chemical properties and potential applications of this compound, particularly in the fields of materials science and medicinal chemistry.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
A Technical Guide to the Purity and Appearance of 9,10-Bis(chloromethyl)anthracene
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount. 9,10-Bis(chloromethyl)anthracene, a key intermediate in organic synthesis, is no exception. This technical guide provides an in-depth overview of its purity and appearance, complete with experimental protocols and characterization data.
Physical and Chemical Properties
This compound is a disubstituted anthracene derivative. Its chemical structure consists of an anthracene core with chloromethyl groups attached at the 9 and 10 positions. This compound is a highly active organic synthesis intermediate, valued for its role as a building block for fluorescent and luminescent agents.[1] It has also been utilized as a cross-linking agent.[1]
The appearance of this compound is consistently reported as a yellow powder or yellow crystals.[1][2] Proper storage is crucial to maintain its integrity; it should be kept in a cool, dry place, protected from light and moisture, with the container tightly sealed when not in use.[1][2] Under these conditions, the compound is stable for at least two years.[1]
Purity and Characterization Data
The purity of this compound can vary depending on the synthesis and purification methods employed. Commercially available products often specify a purity level, which is typically determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Value | Source |
| Appearance | Yellow powder or crystals | [1][2] |
| Purity (NMR) | ≥97% | [1] |
| Purity (Recrystallized) | 99.5% | [3] |
| Melting Point | 233-240 °C | [2] |
| Molecular Formula | C16H12Cl2 | [2][4] |
| Molecular Weight | 275.18 g/mol | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining a high-purity product.
Synthesis of this compound
A common method for the synthesis of this compound involves the chloromethylation of anthracene. One patented method is as follows:
-
To a 5-liter four-necked flask, add 3.6 liters of dioxane and 1000 ml of concentrated hydrochloric acid to create a mixed solution.[3]
-
To this solution, add 393g of anthracene and 471.6g of paraformaldehyde.[3]
-
Activate the stirrer and slowly heat the mixture to a gentle reflux.[3]
-
Maintain the gentle reflux for 5 hours.[3]
-
Cease heating and continue stirring the reaction mixture for an additional 15 hours, during which a yellow solid will precipitate.[3]
-
Filter the mixture to collect the solid product.[3]
-
Wash the filter cake twice with 600 ml of dioxane.[3]
-
Rinse the filter cake in the funnel with 1000 ml of dioxane.[3]
-
Dry the crude product under a vacuum at 40°C. This process yields a crude product with a typical yield of around 78.5%.[3]
Purification by Recrystallization
To achieve higher purity, the crude product can be recrystallized:
-
Take the crude this compound product.
-
Heat the crude product in toluene until it is completely dissolved.[3]
-
Filter the hot solution to remove any insoluble impurities.[3]
-
Allow the filtrate to cool to room temperature, which will cause the purified this compound to crystallize.[3]
-
Collect the crystals by filtration and dry them. This method can yield a product with a purity of 99.5%.[3]
Characterization by ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for confirming the structure and assessing the purity of this compound.
-
Dissolve a sample of the synthesized and purified product in deuterated chloroform (CDCl3).
-
Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer at room temperature.[5]
-
The expected spectrum will show the following signals:[5]
-
A singlet at approximately 5.77 ppm, corresponding to the four protons of the two chloromethyl groups (-CH2Cl).
-
A multiplet in the range of 7.74-7.77 ppm, corresponding to four aromatic protons.
-
A multiplet in the range of 8.53-8.55 ppm, corresponding to the other four aromatic protons.
-
Visualizing the Workflow and Analysis
To better illustrate the processes involved, the following diagrams outline the synthesis, purification, and analytical workflow for this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Workflow for the Analysis of this compound.
References
- 1. This compound - CAS-Number 10387-13-0 - Order from Chemodex [chemodex.com]
- 2. echemi.com [echemi.com]
- 3. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
A Greener Approach to the Synthesis of 9,10-Bis(chloromethyl)anthracene: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Principles and Practices of Green Chemistry in the Synthesis of a Key Anthracene Derivative.
The synthesis of 9,10-Bis(chloromethyl)anthracene, a crucial intermediate for the development of advanced materials and therapeutic agents, has traditionally been reliant on methods that pose significant environmental and safety challenges. This technical guide provides a comprehensive overview of a novel, greener synthetic route that aligns with the principles of sustainable chemistry. By employing a phase-transfer catalyst, this improved method eliminates the need for hazardous organic solvents, enhances reaction efficiency, and simplifies the overall process, offering a viable and environmentally responsible alternative to conventional practices.
Executive Summary
Traditional synthesis of this compound often involves the use of chlorinated solvents, corrosive reagents like hydrogen chloride gas, and high reaction temperatures, leading to concerns regarding hazardous waste, operational safety, and energy consumption. A modern, green chemistry approach has been developed that utilizes a phase-transfer catalysis system. This system facilitates the reaction between aqueous and organic phases, enabling the synthesis to be performed in an aqueous medium. This guide details the experimental protocols for both traditional and green methodologies, presents a comparative analysis of their efficiencies, and provides the necessary diagrams to illustrate the workflows and chemical transformations. The adoption of this greener synthesis not only mitigates environmental impact but also offers a more streamlined and potentially cost-effective pathway for producing this vital chemical intermediate.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has evolved from solvent-intensive, laborious methods to more sustainable, catalytically-driven processes. Below is a summary of the key quantitative and qualitative differences between the traditional and green chemistry approaches.
| Parameter | Traditional Method (J. Am. Chem. Soc. 1955) | Traditional Method (RSC Adv. 2015) | Green Chemistry Method (Phase-Transfer Catalysis) |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | Water (Aqueous Medium) |
| Formaldehyde Source | p-Formaldehyde | Not Specified | 1,3,5-Trioxane |
| Chlorinating Agent | Hydrogen Chloride Gas (in situ) | Not Specified | Hydrochloric Acid |
| Catalyst | None | None | Phase-Transfer Catalyst (e.g., Hexadecyltrimethylammonium bromide) |
| Temperature | Reflux | 100 °C | Room Temperature to 60 °C |
| Reaction Time | Several hours + 24 hours | Not Specified | 14 - 24 hours |
| Yield | ~67%[1] | Reproducibility issues reported[1][2] | Up to 96% |
| Key Disadvantages | Laborious, use of hazardous HCl gas, organic solvent.[1] | Poor reproducibility, use of organic solvent at high temperature.[1][2] | Requires a catalyst. |
| Green Chemistry Merits | Low | Low | High (Aqueous medium, catalytic, avoids organic solvents). |
Experimental Protocols
Green Synthesis via Phase-Transfer Catalysis
This method represents a significant advancement in the eco-friendly production of this compound.[2] It employs a phase-transfer catalyst to facilitate the reaction in a predominantly aqueous system, thereby avoiding the use of volatile and hazardous organic solvents.
Materials:
-
Anthracene
-
1,3,5-Trioxane
-
Hexadecyltrimethylammonium bromide (Phase-Transfer Catalyst)
-
Hydrochloric Acid (37%)
-
Acetic Acid (99%)
General Procedure:
-
In a round-bottom flask, combine the solid reagents: anthracene, 1,3,5-trioxane, and the phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide).
-
Under vigorous and constant stirring (approx. 1500 rpm), add the hydrochloric acid to the mixture at room temperature.
-
Following the hydrochloric acid, add the acetic acid.
-
The reaction mixture is then heated to the desired temperature (e.g., 60 °C) for a specified period (14-24 hours). The medium will appear as a yellow, powdery suspension.
-
Upon completion, the solid product is collected by filtration, washed thoroughly with water, and dried to yield this compound.
Exemplary Quantitative Data:
| Example | Anthracene (mmol) | 1,3,5-Trioxane:Anthracene (molar ratio) | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2.8 | 2 | 2.5 | 60 | 14 | 93 |
| 2 | 2.8 | 2 | 2.5 | 40 | 24 | 96 |
| 3 | 2.8 | 1 | 2.5 | 60 | 24 | 97 |
| Resulting solid contains unreacted anthracene as per NMR analysis. |
Traditional Synthesis Method (J. Am. Chem. Soc., 1955)
This method, while effective, is representative of older synthetic practices that did not prioritize green chemistry principles.
Materials:
-
Anthracene
-
p-Formaldehyde
-
1,4-Dioxane
-
Fuming Hydrochloric Acid
-
Hydrogen Chloride Gas
Procedure:
-
A mixture of 1,4-dioxane, anthracene, p-formaldehyde, and fuming hydrochloric acid is prepared in a suitable reaction vessel.
-
A continuous stream of cool hydrogen chloride gas, generated in situ, is passed through the mixture.[1][2]
-
The reaction mixture is heated to reflux while maintaining the flow of hydrogen chloride for several hours.[1]
-
After this period, the hydrogen chloride flow is stopped, and the mixture is kept at reflux for an additional 24 hours.[1]
-
The crude product is then filtered and washed extensively to remove impurities, yielding the final product with a reported yield of approximately 67%.[1]
Visualizing the Process: Diagrams and Workflows
To better illustrate the methodologies and their underlying principles, the following diagrams have been generated using Graphviz.
Green Synthesis Workflow
Caption: Workflow for the green synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction scheme for the phase-transfer catalyzed synthesis.
Comparison of Methodologies
Caption: Key differences between traditional and green synthesis approaches.
Conclusion and Future Outlook
The transition to a green synthesis of this compound using phase-transfer catalysis marks a significant step forward in sustainable chemical manufacturing. This method not only provides a higher yield and a cleaner product profile but also aligns with the growing demand for environmentally conscious processes within the pharmaceutical and materials science industries. By eliminating hazardous organic solvents and corrosive gases, this approach enhances laboratory and industrial safety.
Future research may focus on optimizing the catalyst system for even greater efficiency and exploring the potential for catalyst recycling to further improve the economic and environmental viability of the process. As regulations become more stringent and the principles of green chemistry become more ingrained in industrial practices, the adoption of such innovative and sustainable synthetic routes will be paramount. This technical guide serves as a foundational resource for researchers and developers looking to implement greener practices in their work with anthracene derivatives.
References
The Versatile Chemistry of 9,10-Bis(chloromethyl)anthracene: A Technical Guide
An in-depth exploration of the synthesis, key reactions, and applications of 9,10-Bis(chloromethyl)anthracene, a pivotal building block in materials science and medicinal chemistry.
Introduction
This compound is a highly reactive aromatic compound characterized by a central anthracene core functionalized with two chloromethyl groups at the 9 and 10 positions. This unique structure renders it an invaluable intermediate for the synthesis of a diverse array of more complex molecules and polymers. The benzylic chlorides exhibit high susceptibility to nucleophilic substitution, making this compound a versatile precursor for the introduction of the rigid, fluorescent anthracene moiety into various molecular architectures. This guide provides a comprehensive overview of the chemical reactions of this compound, intended for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The primary method for the synthesis of this compound is the chloromethylation of anthracene. Various protocols have been developed to optimize this reaction, focusing on yield, purity, and environmental considerations.
Traditional Chloromethylation
A well-established method involves the reaction of anthracene with paraformaldehyde and hydrochloric acid in a suitable solvent like dioxane. This reaction is typically carried out under reflux conditions. While effective, this method can be corrosive to equipment.[1]
Phase-Transfer Catalysis: A Greener Approach
More recent advancements have introduced the use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., hexadecyltrimethylammonium bromide) or crown ethers, in a mixture of hydrochloric acid and acetic acid.[1][2][3][4][5] This method offers several advantages, including milder reaction conditions, often at room temperature, and the avoidance of organic solvents, aligning with the principles of green chemistry.[2] The use of a phase-transfer catalyst facilitates the reaction between reactants in different phases, leading to high yields.[2]
Table 1: Synthesis of this compound via Phase-Transfer Catalysis [2]
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hexadecyltrimethylammonium bromide | HCl/Acetic Acid | 25 | 24 | 74 |
| Hexadecyltrimethylammonium bromide | HCl/Acetic Acid | 60 | 14 | 93 |
| Tetrabutylammonium bromide | HCl/Acetic Acid | 60 | 14 | 83 |
| Benzo-15-crown-5 | HCl/Acetic Acid | 60 | 14 | 67 |
Experimental Protocol: Synthesis using Phase-Transfer Catalysis[2]
-
In a round-bottom flask, combine anthracene (1.0 eq), 1,3,5-trioxane (2.0 eq), and hexadecyltrimethylammonium bromide (0.025 eq).
-
Add concentrated hydrochloric acid and glacial acetic acid to the flask with vigorous stirring.
-
Continue stirring the mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 14 hours).
-
The solid product is collected by filtration, washed with water and ethanol, and then dried.
Key Chemical Reactions
The reactivity of this compound is dominated by the two benzylic chloride groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 9 and 10 positions of the anthracene core.
Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with various nucleophiles, leading to the formation of a diverse array of 9,10-disubstituted anthracene derivatives.
1. Reaction with Thiolates:
The reaction with dithiols in the presence of a base is a common method for synthesizing dithia-anthracenophanes, which are macrocyclic compounds with interesting host-guest chemistry.
Table 2: Synthesis of Dithia--INVALID-LINK--anthracenophanes
| Dithiol | Base | Solvent | Yield (%) |
| 1,4-Butanedithiol | KOH | Ethanol/Benzene | - |
| 1,5-Pentanedithiol | KOH | Ethanol/Benzene | - |
| 1,6-Hexanedithiol | KOH | Ethanol/Benzene | 79 |
Experimental Protocol: Synthesis of 2,11-Dithia--INVALID-LINK--6anthracenophane
-
A solution of this compound and 1,6-hexanedithiol in benzene is added dropwise to a refluxing solution of potassium hydroxide in ethanol under a nitrogen atmosphere and exclusion of light.
-
The reaction mixture is refluxed for approximately 15 hours.
-
The solvents are removed under reduced pressure, and the residue is extracted with chloroform.
-
The product is purified by chromatography on silica gel.
2. Oxidation to 9,10-Anthracenedicarboxaldehyde:
A significant reaction of this compound is its oxidation to 9,10-anthracenedicarboxaldehyde, a valuable intermediate in the synthesis of pharmaceuticals. A convenient and high-yield method utilizes 2-nitropropane as the oxidizing agent in a binary solvent system.[7]
Table 3: Oxidation of this compound [7]
| Oxidizing Agent | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Nitropropane | Dimethylsulfoxide/Methanol | Potassium hydroxide | 25 - 60 | 2 | ~95 |
Experimental Protocol: Synthesis of 9,10-Anthracenedicarboxaldehyde [7]
-
To a solution of 2-nitropropane in a mixture of dimethylsulfoxide and methanol under an argon atmosphere, add pelletized potassium hydroxide.
-
After the base has dissolved, add this compound to the vigorously stirred solution.
-
Control the reaction temperature with a water bath as an initial exotherm occurs.
-
After two hours, add brine to the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and dry under vacuum.
Polymerization Reactions
This compound and its derivatives are valuable monomers for the synthesis of polymers with unique photophysical and material properties. The rigid anthracene core can be incorporated into polymer backbones or as pendant groups, imparting fluorescence and thermal stability.
Suspension Polymerization:
Porous polymer microspheres can be synthesized via suspension polymerization of a methacrylate derivative of this compound, 9,10-bis(methacryloyloxymethyl)anthracene (BMA), with various co-monomers such as divinylbenzene (DVB).
Table 4: Suspension Co-polymerization of BMA with DVB
| Co-monomer | Initiator | Porogenic Solvent | Molar Ratio (BMA:DVB) | Specific Surface Area (m²/g) |
| DVB | AIBN | Toluene | 1:4 | 472 |
| DVB | AIBN | Chlorobenzene | 1:4 | 418 |
Experimental Protocol: Synthesis of Porous Polymeric Microspheres
-
An aqueous solution of a stabilizer (e.g., polyvinyl alcohol) is prepared in a three-necked flask.
-
An organic solution containing the monomers (e.g., BMA and DVB), an initiator (e.g., AIBN), and a porogenic solvent (e.g., toluene) is prepared.
-
The organic solution is slowly added to the stirred aqueous medium.
-
The copolymerization is carried out for 20 hours at 80 °C.
-
The resulting polymer microspheres are collected by filtration, washed with hot water, and dried.
Conclusion
This compound is a versatile and highly reactive building block that serves as a gateway to a vast array of anthracene-containing compounds and materials. Its facile synthesis and the high reactivity of its chloromethyl groups in nucleophilic substitution and polymerization reactions make it an indispensable tool for chemists in academia and industry. The ability to introduce the unique photophysical and structural properties of the anthracene core into diverse molecular architectures will continue to drive its application in the development of novel functional materials, fluorescent probes, and potential therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and in different polymerization techniques will undoubtedly unlock new opportunities in materials science and drug discovery.
References
- 1. US20200010391A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 2. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 3. An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid state luminescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid state luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
The Versatile Precursor: A Technical Guide to 9,10-Bis(chloromethyl)anthracene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(chloromethyl)anthracene is a valuable and highly reactive organic compound that serves as a crucial building block in a wide array of synthetic applications. Its rigid, planar anthracene core, combined with two reactive chloromethyl groups at the 9 and 10 positions, makes it an ideal precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound, its diverse applications in organic synthesis, and detailed experimental protocols for its use in the development of novel functional molecules. The content herein is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science.
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound is primarily achieved through the chloromethylation of anthracene. Several methods have been reported, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, and scalability. Below is a comparative summary of the most common synthetic routes.
| Method | Reagents | Solvent(s) | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Method A | Anthracene, Paraformaldehyde, HCl (gas) | Dioxane | None | 5 hours (reflux) + 16 hours (stirring) | Reflux | 67 | [1] |
| Method B | Anthracene, 1,3,5-Trioxane, HCl, Acetic Acid | Aqueous/Organic | Phase Transfer Catalyst (e.g., Hexadecyltrimethylammonium bromide) | 14-24 hours | 25-100 | 74-97 | [2] |
| Method C | Anthracene, Paraformaldehyde, HCl (saturated solution) | Dioxane | None | 3-5 hours (reflux) + 10-15 hours (stirring) | Reflux | 76-81 | [3] |
Method B , utilizing a phase transfer catalyst, offers a significant advantage in terms of yield and milder reaction conditions, making it a more environmentally friendly and scalable option.[2]
Experimental Protocol: Synthesis via Phase Transfer Catalysis (Method B)
This protocol is adapted from a patented method demonstrating high yields.[2]
Materials:
-
Anthracene
-
1,3,5-Trioxane
-
Hexadecyltrimethylammonium bromide
-
Concentrated Hydrochloric Acid (37%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine anthracene, 1,3,5-trioxane, and hexadecyltrimethylammonium bromide.
-
Under vigorous stirring (approximately 1500 rpm), add the concentrated hydrochloric acid followed by the glacial acetic acid at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for the specified time (e.g., 24 hours). The mixture will turn into a yellow, powdery suspension.
-
After the reaction is complete, cool the mixture to room temperature and filter the yellow precipitate.
-
Wash the collected solid thoroughly with deionized water to remove any unreacted trioxane, catalyst, and acid.
-
Finally, wash the solid with ethanol to remove residual water and dry it in an oven at 70°C for 2 hours.
Characterization: The product, this compound, can be characterized by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The expected spectrum in CDCl₃ shows a singlet for the four methylene protons at approximately 5.77 ppm, and multiplets for the eight aromatic protons between 7.74-7.77 ppm and 8.53-8.55 ppm.[2]
Applications in Organic Synthesis
The two benzylic chloride functionalities of this compound are highly susceptible to nucleophilic substitution, making it a versatile precursor for a wide range of derivatives.
Synthesis of Fluorescent Sensors and Probes
The inherent fluorescence of the anthracene core can be modulated by the substituents at the 9 and 10 positions. This property is exploited in the design of fluorescent chemosensors for the detection of various analytes.
Workflow for Fluorescent Sensor Synthesis:
Caption: General workflow for the synthesis and operation of a fluorescent sensor derived from this compound.
Synthesis of Macrocycles and Molecular Machines
The difunctional nature of this compound allows for its use in the construction of macrocyclic compounds, such as cyclophanes and cryptands. These molecules are of great interest for their host-guest chemistry and potential applications in molecular machines and drug delivery systems.[4]
Reaction Scheme for Macrocyclization:
Caption: General reaction scheme for the synthesis of anthracene-based macrocycles.
Experimental Protocol: Synthesis of 9,10-Bis(aminomethyl)anthracene
This protocol describes the conversion of this compound to its corresponding diamine derivative, a key intermediate for further functionalization.
Materials:
-
This compound
-
Potassium Phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine Hydrate
-
Ethanol
-
Hydrochloric Acid
-
Sodium Hydroxide
Procedure:
-
Phthalimide Substitution:
-
Dissolve this compound in DMF.
-
Add an excess of potassium phthalimide and heat the mixture (e.g., at 90°C) for several hours.
-
Pour the reaction mixture into water to precipitate the product, 9,10-bis(phthalimidomethyl)anthracene.
-
Filter, wash with water, and dry the solid.
-
-
Hydrazinolysis:
-
Suspend the dried phthalimide derivative in ethanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.
-
Filter off the solid and concentrate the filtrate.
-
Basify the residue with a sodium hydroxide solution to precipitate the free diamine.
-
Filter, wash with water, and dry the product, 9,10-bis(aminomethyl)anthracene.
-
Precursor in Drug Development and Materials Science
The anthracene scaffold is a recurring motif in various biologically active molecules and functional materials. This compound provides a convenient entry point for introducing this moiety and further elaborating its structure.
Drug Development
The ability to introduce diverse functional groups via nucleophilic substitution allows for the creation of libraries of anthracene-based compounds for screening as potential therapeutic agents. The rigid anthracene core can act as a scaffold to present pharmacophoric groups in a defined spatial orientation.
Materials Science
The photophysical properties of anthracene derivatives make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] this compound can be used to synthesize monomers for polymerization or as a cross-linking agent to incorporate the anthracene chromophore into polymer matrices.
Logical Relationship for Materials Synthesis:
References
- 1. data.epo.org [data.epo.org]
- 2. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 3. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
Fluorescent Properties of 9,10-Bis(chloromethyl)anthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(chloromethyl)anthracene is a derivative of the polycyclic aromatic hydrocarbon anthracene. Anthracene and its derivatives are of significant interest in various scientific fields due to their intrinsic luminescent properties. The introduction of substituents at the 9 and 10 positions of the anthracene core can significantly influence its photophysical characteristics, making these compounds valuable as fluorescent probes and building blocks for advanced materials. This technical guide provides a comprehensive overview of the fluorescent properties of this compound, with a focus on its application as a derivatization agent for the sensitive detection of analytes in various matrices. While direct quantitative data for this compound is limited, this guide draws upon data from closely related anthracene derivatives to provide a thorough understanding of its expected behavior and utility.
Core Fluorescent Properties
The fluorescence of 9,10-disubstituted anthracene derivatives is characterized by their excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are highly dependent on the nature of the substituents at the 9 and 10 positions, as well as the solvent environment.
Excitation and Emission Spectra
Table 1: Anticipated Spectral Properties of this compound Derivatives
| Property | Expected Wavelength Range | Notes |
| Excitation Maximum (λex) | ~360 - 400 nm | Based on data for 9-chloromethyl anthracene derivatives.[1] |
| Emission Maximum (λem) | ~400 - 450 nm | Likely in the blue region of the spectrum. |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For 9,10-disubstituted anthracenes, these parameters are highly sensitive to the nature of the substituents. For example, substituting anthracene at the 9 and 10 positions can drastically alter the probability of fluorescence versus other de-excitation pathways. While unsubstituted anthracene has a fluorescence quantum yield of about 30%, some 9,10-disubstituted derivatives can approach a quantum yield of 100%.[4]
Specific quantum yield and lifetime data for this compound are not available. However, for other 9,10-disubstituted anthracenes, lifetimes are typically in the nanosecond range. The introduction of heavy atoms like chlorine can sometimes decrease fluorescence through enhanced intersystem crossing, but the overall effect will depend on the complete molecular structure and its environment.
Table 2: General Photophysical Data for 9,10-Disubstituted Anthracene Analogs
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Solvent |
| 9,10-Diphenylanthracene | - | - | 0.90 | - |
| 9,10-Bis(phenylethynyl)anthracene | 310 | 468 | 1.0 | Cyclohexane |
| 9,10-Bis(perfluorobenzyl)anthracene | - | 416 | 0.85 | Cyclohexane |
Data for analogous compounds are provided to indicate the potential range of properties for derivatives of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chloromethylation of anthracene. One reported method utilizes a saturated solution of dioxane and concentrated hydrochloric acid with anthracene and paraformaldehyde.[5]
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a saturated solution of dioxane and concentrated hydrochloric acid.[5]
-
In a reaction vessel, add the dioxane-HCl solution, anthracene, and paraformaldehyde.[5]
-
Stir the mixture and heat it to a gentle reflux.[5]
-
After the reaction is complete, the product is isolated by washing, filtration, drying, and recrystallization.[5]
Caption: Synthetic workflow for this compound.
Measurement of Fluorescence Properties
Instrumentation:
-
A spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.
-
Quartz cuvettes (1 cm path length).
Sample Preparation:
-
Prepare a stock solution of this compound or its derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol).
-
Prepare a series of dilutions from the stock solution. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Fluorescence Spectra Acquisition:
-
Record the absorbance spectrum of the sample to determine the absorption maximum (λmax).
-
Set the excitation wavelength of the spectrofluorometer to the λmax.
-
Scan the emission monochromator over a wavelength range appropriate to capture the entire fluorescence emission spectrum.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator.
Quantum Yield Determination (Relative Method):
-
Select a standard with a known quantum yield that absorbs at a similar wavelength to the sample.
-
Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample^2 / η_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
A pulsed light source (e.g., a laser diode or LED) excites the sample.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.
-
This process is repeated many times, and a histogram of the arrival times is built up, which represents the fluorescence decay curve.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Caption: Conceptual workflow for fluorescence property measurement.
Application as a Fluorescent Derivatization Agent
This compound is a highly reactive molecule due to the two chloromethyl groups, making it an excellent reagent for derivatizing nucleophilic analytes, particularly primary and secondary amines, to render them fluorescent for sensitive detection.[6][7][8] This is especially valuable in analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1]
Derivatization of Primary Amines
The reaction involves the nucleophilic substitution of the chlorine atoms by the amine, forming a highly fluorescent N,N'-disubstituted-9,10-bis(aminomethyl)anthracene derivative.
General Reaction Protocol:
-
The analyte containing a primary or secondary amine is dissolved in a suitable aprotic solvent (e.g., acetonitrile).
-
An excess of this compound is added, along with a base (e.g., potassium carbonate or a tertiary amine) to neutralize the HCl formed during the reaction.
-
The reaction mixture is typically heated to ensure complete derivatization.
-
The resulting fluorescent derivative can then be analyzed by HPLC-fluorescence detection.
The fluorescent properties of the resulting derivative will be characteristic of the 9,10-disubstituted aminomethyl anthracene chromophore. As previously mentioned, excitation is expected in the near-UV range (~365 nm) with emission in the blue region (~410 nm).[1]
Caption: Derivatization of a primary amine with this compound.
Conclusion
This compound serves as a valuable platform for the development of fluorescent materials and probes. While its intrinsic fluorescent properties require further detailed characterization, its utility as a derivatizing agent is well-established, enabling the sensitive and selective analysis of a wide range of nucleophilic compounds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and utilize the fluorescent capabilities of this versatile anthracene derivative in their respective fields, from materials science to drug development. Further research into the specific photophysical parameters of this compound and its various derivatives will undoubtedly expand its applications and contribute to the advancement of fluorescence-based technologies.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
An In-depth Technical Guide to the Health and Safety of 9,10-Bis(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, development, and professional audiences. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and institutional safety guidelines before handling this chemical.
Chemical Identification and Physical Properties
9,10-Bis(chloromethyl)anthracene is a yellow, powdered, crystalline organic compound. It is primarily used as a building block and intermediate in the synthesis of fluorescent and luminescent agents.[1][2][3] It has also been utilized as a cross-linking agent in polymer chemistry.[1][2][3]
| Property | Value | Source |
| CAS Number | 10387-13-0 | [2][4][5][6] |
| Molecular Formula | C16H12Cl2 | [2][4][5][6] |
| Molecular Weight | 275.172 g/mol (or 275.18 g/mol ) | [2][3][4][5][6] |
| Melting Point | 258-260 °C | [4] |
| Boiling Point | 460.9±25.0 °C at 760 mmHg | [4] |
| Density | 1.3±0.1 g/cm3 | [4] |
| Appearance | Yellow powder | [1][2] |
| Solubility | Soluble in DMSO and hot toluene | [1][2] |
Toxicological Data
This compound is a hazardous substance with significant toxicological effects. The available data from animal studies indicates its potential for acute toxicity and tumorigenicity.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Source |
| LD50 (Lethal Dose, 50% kill) | Intravenous | Rodent - mouse | 56 mg/kg | Details of toxic effects not reported other than lethal dose value | [4][7] |
| TDLo (Lowest published toxic dose) | Intravenous | Rodent - mouse | 1100 ug/kg | Tumorigenic - neoplastic by RTECS criteria; Lungs, Thorax, or Respiration - tumors | [4] |
Experimental Protocols
Detailed experimental protocols for the LD50 and TDLo studies cited above are not publicly available in the retrieved documentation. These values are typically determined through standardized animal toxicity testing protocols established by regulatory bodies.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][7][8] |
| Skin corrosion/irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[5][7][8] |
| Hazardous to the aquatic environment, long-term (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life[5][7][8] |
The signal word for this chemical is Danger .[5][8]
Handling, Storage, and Emergency Procedures
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE) and Handling
A comprehensive approach to safety involves the use of appropriate personal protective equipment and adherence to safe handling practices.
Caption: Workflow for Safe Handling of this compound.
Storage
Proper storage is essential to maintain the stability of the compound and prevent accidental exposure.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Incompatibilities: Store apart from strong oxidizing agents and strong bases.[9][10]
-
Stability: The compound is stable for at least 2 years after receipt when stored at room temperature.[1][2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
Caption: Emergency Response Procedures for this compound.
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions.[9]
-
Conditions to Avoid: Incompatible products.[9]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[9][10]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][10]
-
Hazardous Polymerization: No information available.[9]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not empty into drains.[9]
References
- 1. This compound - CAS-Number 10387-13-0 - Order from Chemodex [chemodex.com]
- 2. adipogen.com [adipogen.com]
- 3. AdipoGen this compound (5 g), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. This compound | CAS#:10387-13-0 | Chemsrc [chemsrc.com]
- 5. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. file1.lookchem.com [file1.lookchem.com]
Storage and Stability of 9,10-Bis(chloromethyl)anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Bis(chloromethyl)anthracene (BCMA) is a highly reactive aromatic compound frequently utilized as a synthetic intermediate and a building block for fluorescent and luminescent agents. Its utility in research and development, particularly in the synthesis of novel chemical entities, necessitates a thorough understanding of its storage requirements and stability profile. This technical guide provides a comprehensive overview of the storage conditions, stability, and potential degradation pathways of this compound, supported by available data and relevant chemical principles.
Physicochemical Properties and Storage Recommendations
This compound is a yellow crystalline solid.[1][2] Proper storage is critical to maintain its integrity and prevent degradation. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [3][4] |
| Atmosphere | Store in a tightly closed container. | [1][5] |
| Light | Protect from light. | [3][4] |
| Moisture | Store in a dry place; protect from moisture. | [1][3][4] |
| Location | Store in a cool, well-ventilated place, designated as a corrosives area. | [1][5] |
Chemical Stability and Shelf Life
Under the recommended storage conditions, this compound is generally stable.[1] Commercial suppliers indicate that the compound is stable for at least two years when stored at room temperature and protected from light and moisture.[3][4] However, its inherent reactivity makes it susceptible to degradation under suboptimal conditions.
| Stability Aspect | Information | Source |
| General Stability | Stable under normal temperatures and pressures. | [1] |
| Shelf Life | Stable for at least 2 years after receipt when stored at room temperature. | [3][4] |
| Hazardous Reactions | No data available on specific hazardous reactions under standard conditions. | |
| Incompatible Materials | No specific data available, but should be considered incompatible with strong oxidizing agents and nucleophiles due to its chemical structure. |
Potential Degradation Pathways
The chemical structure of this compound, featuring reactive benzylic chloride moieties and a photosensitive anthracene core, dictates its primary degradation pathways. These include hydrolysis, oxidation, and photodegradation.
Hydrolysis
The chloromethyl groups are susceptible to nucleophilic substitution, with water being a potential nucleophile. This reaction would lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This pathway underscores the critical need to protect the compound from moisture.
Oxidation
Oxidation of the chloromethyl groups can occur, yielding 9,10-anthracenedicarboxaldehyde. This transformation is a known synthetic route and highlights the compound's sensitivity to oxidizing conditions.[1] Burning of the compound also results in decomposition, producing toxic chloride fumes.[1][2]
Photodegradation
Anthracene and its derivatives are known to be photoreactive. In the presence of light and oxygen, anthracene derivatives can undergo [4+2] cycloaddition with singlet oxygen to form an endoperoxide.[3] This endoperoxide can be unstable and may undergo further reactions, leading to the formation of various degradation products, including anthraquinone. This reactivity highlights the importance of storing the compound protected from light.
Experimental Protocol: Stability Assessment Workflow
A comprehensive stability study for this compound should evaluate its degradation under various stress conditions. The following is a representative workflow for such an assessment.
Sample Preparation and Stress Conditions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is soluble, such as hot toluene or DMSO.[3][4]
-
Stress Samples: Aliquot the stock solution into separate, appropriate vessels for each stress condition:
-
Hydrolytic: Add water to the solution to assess degradation in aqueous environments. Adjust pH to acidic, neutral, and basic conditions.
-
Oxidative: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
Photolytic: Expose the solution to a calibrated light source (e.g., UV-A or visible light) for a defined period. A control sample should be kept in the dark.
-
Thermal: Store samples at elevated temperatures (e.g., 40°C, 60°C) and under refrigerated conditions as a control.
-
Analytical Methodology
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress sample.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from its potential degradation products.
-
Characterization: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy can be employed to identify the structure of the degradation products.
Handling and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[5]
Conclusion
The stability of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation risks are associated with exposure to moisture, oxidizing agents, and light. By understanding these vulnerabilities and implementing the recommended precautions, researchers and drug development professionals can ensure the integrity of this valuable chemical intermediate for its intended applications. Stability studies following a structured workflow are recommended to quantitatively assess its degradation profile under specific experimental or process conditions.
References
- 1. 9-(Chloromethyl)anthracene | 24463-19-2 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. www2.irsm.cas.cz [www2.irsm.cas.cz]
Navigating the Synthesis of Novel Research Tools: A Technical Guide to 9,10-Bis(chloromethyl)anthracene and its Suppliers
For researchers, scientists, and drug development professionals venturing into the synthesis of novel fluorescent probes, photosensitizers, and targeted drug delivery systems, 9,10-Bis(chloromethyl)anthracene stands as a pivotal building block. Its rigid, fluorescent anthracene core and reactive chloromethyl groups at the 9 and 10 positions make it a versatile precursor for creating complex molecular architectures. This in-depth technical guide provides a comprehensive overview of reputable suppliers of this compound for research purposes, alongside detailed experimental protocols for its use in the synthesis of advanced chemical probes.
Reputable Suppliers of this compound for Research
A reliable supply of high-purity starting materials is fundamental to the success of any research endeavor. The following table summarizes the key quantitative data for this compound available from various reputable chemical suppliers. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| TCI America | B1327 | ≥97.0% | 5g, 25g[1][2] | 10387-13-0 | C₁₆H₁₂Cl₂ | 275.18 |
| Aladdin Scientific | B124093-1g | ≥97%[3] | 1g[3] | 10387-13-0 | C₁₆H₁₂Cl₂ | 275.18[3] |
| AdipoGen Life Sciences | CDX-B0132 | ≥97% (NMR)[4] | 5g | 10387-13-0 | C₁₆H₁₂Cl₂ | 275.18[4] |
| Sigma-Aldrich | S17435 | Not specified* | 250mg | 10387-13-0 | C₁₆H₁₂Cl₂ | 275.18[5] |
*Sigma-Aldrich notes that for this particular product, they do not collect analytical data and the buyer assumes responsibility for confirming product identity and/or purity.[5]
Experimental Protocols for the Application of this compound
The utility of this compound lies in its ability to react with various nucleophiles, allowing for the introduction of the fluorescent anthracene moiety into a wide range of molecules. Below are detailed experimental protocols for its synthesis and a key application in the development of a fluorescent sensor.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method and provides a general procedure for the synthesis of the title compound.[6][7][8]
Materials:
-
Anthracene
-
1,3,5-Trioxane (or paraformaldehyde)
-
Hexadecyltrimethylammonium bromide (phase transfer catalyst)
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Dioxane (optional, as a solvent)[8]
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (optional)
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a round-bottom flask, add anthracene, 1,3,5-trioxane, and a catalytic amount of hexadecyltrimethylammonium bromide.
-
Under vigorous stirring, add concentrated hydrochloric acid followed by glacial acetic acid at room temperature.
-
The reaction mixture can be stirred at room temperature or gently heated to facilitate the reaction. The progress can be monitored by the formation of a yellow precipitate.
-
After the reaction is complete (typically several hours, can be monitored by TLC), the mixture is cooled to room temperature.
-
The yellow precipitate is collected by filtration.
-
The solid is thoroughly washed with water to remove any unreacted trioxane, catalyst, and acid.
-
The product is then washed with ethanol to remove water and dried in an oven at a moderate temperature (e.g., 70°C) to yield this compound.
Note: An alternative method involves using a saturated solution of dioxane and concentrated hydrochloric acid with paraformaldehyde.[8]
Protocol 2: Synthesis of an Anthracene-Bearing Bisdien Macrocycle for Fluorescent Sensing
This protocol details a key step in the synthesis of a macrocyclic fluorescent sensor, demonstrating the reactivity of this compound with amines. This type of macrocycle can be explored for the detection of various analytes.
Materials:
-
This compound
-
A suitable diamine (e.g., a dien or other linear polyamine)
-
A suitable solvent (e.g., anhydrous acetonitrile or DMF)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Chromatography purification setup (e.g., silica gel column)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diamine and the non-nucleophilic base in the chosen anhydrous solvent.
-
In a separate flask, dissolve this compound in the same solvent.
-
Slowly add the solution of this compound to the stirred solution of the diamine and base at room temperature over several hours using a syringe pump. This slow addition favors the formation of the macrocyclic product over polymerization.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for an extended period (e.g., 24-48 hours) to ensure complete reaction.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the desired anthracene-bearing bisdien macrocycle.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic logic and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for macrocycle synthesis.
Caption: Logical relationship for fluorescent probe development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. biocompare.com [biocompare.com]
- 4. adipogen.com [adipogen.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 7. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
- 8. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 9,10-Bis(chloromethyl)anthracene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(chloromethyl)anthracene is a fluorescent molecule that serves as a versatile tool in chemical and biological research. Its anthracene core provides the intrinsic fluorescence, while the two reactive chloromethyl groups at the 9 and 10 positions allow for covalent labeling of various nucleophilic analytes. This derivatization often leads to a significant change in the fluorescence properties of the anthracene moiety, enabling sensitive detection and quantification.
This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the analysis of carboxylic acids and as a potential probe for biothiols.
Photophysical Properties
While specific quantitative data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from closely related anthracene derivatives. The fluorescence arises from the π-conjugated system of the anthracene ring. Derivatization at the 9 and 10 positions can modulate the fluorescence quantum yield and lifetime.
Table 1: Photophysical Data of Selected 9,10-Disubstituted Anthracene Derivatives. Note: The quantum yield and lifetime for this compound are not readily available and are estimated based on similar compounds.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Solvent |
| 9,10-Diphenylanthracene | ~370-390 | ~410-430 | 0.90 - 1.00 | ~5-10 | Cyclohexane/Ethanol |
| 9,10-Dimethylanthracene | ~370-390 | ~400-420 | ~0.7-0.9 | ~10-15 | Cyclohexane |
| This compound (Derivative) | ~365 | ~410 | Not specified | Not specified | Acetonitrile |
| 9,10-Bis(phenylethynyl)anthracene | ~430 | ~450-480 | ~1.00 | ~5-10 | Cyclohexane |
Application Note 1: Derivatization of Carboxylic Acids for HPLC-Fluorescence Detection
Principle
This compound can be used as a pre-column derivatization reagent for the sensitive detection of carboxylic acids, such as fatty acids, by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2] The chloromethyl groups react with the carboxylate anion of the acid in the presence of a catalyst to form a highly fluorescent ester derivative. The non-fluorescent carboxylic acid is thus converted into a fluorescent tag, allowing for its detection at low concentrations.
Reaction Scheme
References
Application Note: Derivatization of Carboxylic Acids with 9,10-Bis(chloromethyl)anthracene for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of carboxylic acids, such as fatty acids and drug metabolites, is a critical task in various fields of research and development. Many of these molecules lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging, particularly in complex biological matrices.[1][2] Chemical derivatization with a fluorescent tag is a widely adopted strategy to significantly enhance detection sensitivity in high-performance liquid chromatography (HPLC).[2][3][4] 9,10-Bis(chloromethyl)anthracene is a promising, yet underexplored, derivatizing agent for carboxylic acids. Its bifunctional nature allows for the simultaneous labeling of two carboxylic acid molecules, making it potentially suitable for the analysis of dicarboxylic acids or for use in cross-linking studies. The anthracene moiety provides a strong fluorescent signal, enabling highly sensitive detection.[3][5][6]
This application note provides a detailed protocol for the derivatization of carboxylic acids using this compound, adapted from established methods for the monofunctional analogue, 9-chloromethylanthracene.[1][5][6]
Principle of Derivatization
The derivatization reaction involves the esterification of the carboxylic acid group with the chloromethyl groups of this compound. This reaction is typically carried out in an organic solvent, such as acetonitrile, and is often facilitated by a catalyst, like a quaternary ammonium salt, and heat. The resulting ester inherits the fluorescent properties of the anthracene core, allowing for sensitive detection using a fluorescence detector.
Reaction Scheme
Caption: Derivatization of a carboxylic acid with this compound.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Detection Limit | 0.18 to 2.53 pmol | [5] |
| Linearity Range | 1 to 250 nmol/mL | [5] |
| Excitation Wavelength (λex) | 365 nm | [2][5] |
| Emission Wavelength (λem) | 410 nm | [2][5] |
Experimental Protocol
This protocol is adapted from established procedures for 9-chloromethylanthracene.[2][5][6] Researchers should optimize the reaction conditions for their specific carboxylic acid of interest.
Materials
-
Carboxylic acid standards or sample extract
-
This compound solution in acetonitrile
-
Tetrabutylammonium bromide (TBAB) solution in acetonitrile (catalyst)
-
Acetonitrile (HPLC grade)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
HPLC system with a fluorescence detector
Reagent Preparation
-
This compound Solution: Prepare a 1 mg/mL solution in acetonitrile. Caution: Handle this reagent in a fume hood with appropriate personal protective equipment.
-
Tetrabutylammonium Bromide (TBAB) Solution: Prepare a 1 mg/mL solution in acetonitrile.
-
Carboxylic Acid Standards: Prepare a series of standard solutions of the target carboxylic acid(s) in acetonitrile.
Derivatization Procedure
Caption: Experimental workflow for carboxylic acid derivatization.
-
Sample Preparation: In a clean reaction vial, add 100 µL of the carboxylic acid standard solution or sample extract in acetonitrile. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen and reconstituted in acetonitrile.
-
Reagent Addition:
-
Add 200 µL of the this compound solution to the reaction vial. A molar excess of the derivatizing agent is recommended.
-
Add 100 µL of the TBAB catalyst solution.
-
-
Reaction:
-
Seal the vial tightly.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Place the vial in a heating block or water bath preheated to 60°C.
-
Incubate the reaction mixture for 60 minutes.
-
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
HPLC Analysis: The derivatized sample is now ready for injection into the HPLC system. No further workup is typically required.
HPLC Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 365 nm
-
Emission Wavelength (λem): 410 nm
-
Discussion and Considerations
-
Stoichiometry: Since this compound has two reactive sites, the molar ratio of the derivatizing agent to the carboxylic acid should be carefully considered. For monofunctional carboxylic acids, a 1:2 molar ratio of this compound to the acid is theoretically required for complete derivatization of both chloromethyl groups. However, using an excess of the derivatizing agent is generally recommended to drive the reaction to completion. For dicarboxylic acids, a 1:1 molar ratio may be more appropriate to form a cyclic derivative.
-
Optimization: The reaction time, temperature, and reagent concentrations may need to be optimized for different carboxylic acids to achieve maximum derivatization efficiency.
-
Side Products: The formation of mono-derivatized products is possible, especially if the reaction does not go to completion. This can be monitored by chromatography.
-
Applications: The bifunctional nature of this compound opens up possibilities for its use in the analysis of dicarboxylic acids, creating fluorescent cross-links between molecules containing carboxylic acid groups, and in the development of novel fluorescent probes.
Conclusion
Derivatization with this compound presents a promising approach for the sensitive fluorescent detection of carboxylic acids. By adapting established protocols for similar monofunctional reagents, researchers can leverage the unique properties of this bifunctional anthracene derivative to enhance their analytical capabilities. The provided protocol serves as a robust starting point for method development and optimization.
References
- 1. "Chromatographic analysis of fatty acids using 9-chloromethyl-anthracen" by Jesus B. Tapia [digscholarship.unco.edu]
- 2. benchchem.com [benchchem.com]
- 3. digscholarship.unco.edu [digscholarship.unco.edu]
- 4. benchchem.com [benchchem.com]
- 5. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]
Application Note: Sensitive Quantification of Carboxylic Acids and Fatty Acids using HPLC with 9,10-Bis(chloromethyl)anthracene Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of carboxylic acids, with a particular focus on fatty acids, using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The method employs 9,10-Bis(chloromethyl)anthracene as a pre-column derivatization reagent to introduce a highly fluorescent anthracene tag to the non-fluorescent analyte molecules. This derivatization significantly enhances detection sensitivity, allowing for the quantification of trace amounts of these compounds in various matrices, including biological samples. Detailed experimental protocols for sample preparation, derivatization, and HPLC analysis are provided, along with representative quantitative data to demonstrate the method's performance.
Introduction
Carboxylic acids and fatty acids are crucial molecules in numerous biological processes and are key analytes in pharmaceutical and biomedical research. However, their analysis by HPLC is often challenging due to the lack of a strong chromophore or fluorophore, limiting detection sensitivity with common UV-Vis or fluorescence detectors.[1] Chemical derivatization to attach a fluorescent tag is a widely adopted strategy to overcome this limitation.[2][3]
This compound is an excellent derivatization reagent for compounds containing carboxylic acid functional groups. It reacts with two molecules of a carboxylic acid to form a highly fluorescent diester derivative. The resulting derivative exhibits strong fluorescence, enabling detection at very low concentrations.[4] This method is particularly advantageous for the analysis of fatty acids in complex biological matrices where high sensitivity and selectivity are required.
Data Presentation
The following tables summarize representative quantitative data for the analysis of various carboxylic acids and fatty acids using an anthracene-based derivatization method. While specific data for this compound is limited in publicly available literature, the data presented here for the closely related 9-chloromethylanthracene provides a strong indication of the expected performance.[1][5]
Table 1: Linearity and Limit of Detection (LOD) for Carboxylic Acid Derivatives
| Analyte | Linear Range (nmol/mL) | Correlation Coefficient (r²) | LOD (pmol) |
| Formic Acid | 1 - 250 | 0.9995 | 0.25 |
| Acetic Acid | 1 - 250 | 0.9992 | 0.53 |
| Propionic Acid | 1 - 250 | 0.9998 | 0.18 |
| Butyric Acid | 1 - 250 | 0.9991 | 0.41 |
| Valeric Acid | 1 - 250 | 0.9996 | 0.33 |
| Hexanoic Acid | 1 - 250 | 0.9994 | 2.53 |
Data adapted from a study using 9-chloromethylanthracene for derivatization.[3]
Table 2: Recovery and Precision for Fatty Acid Analysis in Spiked Samples
| Fatty Acid | Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) (n=5) | Inter-day RSD (%) (n=5) |
| Palmitic Acid (C16:0) | 10 | 98.5 | 2.1 | 3.5 |
| 100 | 99.2 | 1.5 | 2.8 | |
| Stearic Acid (C18:0) | 10 | 97.9 | 2.5 | 3.9 |
| 100 | 98.8 | 1.8 | 3.1 | |
| Oleic Acid (C18:1) | 10 | 98.1 | 2.3 | 3.7 |
| 100 | 99.0 | 1.6 | 2.9 | |
| Linoleic Acid (C18:2) | 10 | 97.5 | 2.8 | 4.2 |
| 100 | 98.5 | 2.0 | 3.4 |
Illustrative data based on typical performance of anthracene-based derivatization methods for fatty acids.
Experimental Protocols
Materials and Reagents
-
This compound
-
Carboxylic acid/Fatty acid standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Tetrabutylammonium bromide (catalyst)[2]
-
Nitrogen gas for drying
Sample Preparation (from Biological Matrix)
-
Lipid Extraction: For fatty acid analysis from biological samples (e.g., plasma, tissue), perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.
-
Saponification (for esterified fatty acids): To analyze total fatty acids (free and esterified), the extracted lipids need to be saponified.
-
Dissolve the lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Add a methanolic solution of NaOH or KOH and heat to hydrolyze the esters.
-
Acidify the solution to protonate the fatty acid salts.
-
Extract the free fatty acids into an organic solvent (e.g., hexane).
-
-
Drying: Evaporate the solvent from the extracted free fatty acids under a gentle stream of nitrogen.
Derivatization Protocol
-
To the dried sample or standard, add 1 mL of a 0.1 mg/mL solution of this compound in acetonitrile.
-
Add 1 mg of tetrabutylammonium bromide (catalyst).[2]
-
Seal the reaction vial and heat at 60-70°C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/water).
-
Filter the solution through a 0.22 µm syringe filter before HPLC injection.
HPLC Analysis Protocol
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B (Acetonitrile) 0 70 20 100 25 100 25.1 70 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]
- 4. Separation of the 9-anthryldiazomethane derivates of fatty acids by high-performance liquid chromatography on a Fatty Acid Analysis Column. Application to albumin-bound fatty acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 9,10-Bis(chloromethyl)anthracene as a Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(chloromethyl)anthracene is a bifunctional aromatic compound with reactive chloromethyl groups at the 9 and 10 positions of the anthracene core. This unique structure makes it a valuable intermediate in organic synthesis and a potential cross-linking agent for various materials.[1] Its rigid, planar anthracene core imparts fluorescence, making it an attractive candidate for applications where tracking of the cross-linking process or the resulting structure is desired. These application notes provide an overview of the properties of this compound and detailed protocols for its use as a cross-linking agent in polymer synthesis. Potential applications in biological contexts are also discussed, though it should be noted that specific protocols for such applications are not widely available in the current scientific literature.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂Cl₂ | [2] |
| Molecular Weight | 275.18 g/mol | [2] |
| Appearance | Yellowish crystalline powder | |
| CAS Number | 10387-13-0 | [2] |
| Melting Point | 255-260 °C (decomposes) | |
| Solubility | Soluble in many organic solvents like dioxane and THF. | [1] |
Safety and Handling: this compound is a reactive chemical and should be handled with appropriate safety precautions in a fume hood. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Mechanism of Action as a Cross-linking Agent
The cross-linking ability of this compound stems from the reactivity of its two chloromethyl groups. These groups can undergo nucleophilic substitution reactions with various functional groups, such as amines (-NH₂), thiols (-SH), and carboxylates (-COO⁻). This bifunctional nature allows the molecule to form covalent bridges between two separate polymer chains or between different functional groups within the same molecule. The anthracene core acts as a rigid, fluorescent spacer.
References
Application Notes and Protocols: Synthesis of Anthracene-Based Macrocycles from 9,10-Bis(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various anthracene-based macrocycles, known as anthracenophanes, utilizing the key precursor 9,10-Bis(chloromethyl)anthracene. This document outlines detailed experimental protocols, presents key quantitative data in a clear tabular format, and illustrates the synthetic pathways and a potential mechanism of action for the biological application of these compounds.
Introduction
Anthracene-based macrocycles are a class of compounds that have garnered significant interest in various fields, including materials science and medicinal chemistry. Their unique photophysical properties, stemming from the anthracene fluorophore, make them suitable for applications in sensors and organic light-emitting devices. In the realm of drug development, the planar aromatic system of anthracene allows for intercalation into DNA, making these macrocycles promising candidates for anticancer agents. The macrocyclic structure can be tailored by incorporating different heteroatoms and linkers, which influences the compound's size, shape, and biological activity. This compound is a versatile and highly reactive starting material for the synthesis of these macrocycles, allowing for the facile introduction of the anthracene moiety into a cyclic framework.
Synthesis of the Precursor: this compound
The synthesis of this compound is a crucial first step. Several methods have been reported, with a common approach being the chloromethylation of anthracene.
Protocol 1: Chloromethylation of Anthracene
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
-
Toluene for recrystallization
Procedure:
-
In a reaction vessel, prepare a saturated solution of dioxane and concentrated hydrochloric acid.
-
To this solution, add anthracene and paraformaldehyde.
-
Stir the mixture and heat it to a gentle reflux.
-
Maintain the reflux for a specified time (e.g., 3-5 hours).
-
After the reflux period, stop heating but continue stirring for an extended period (e.g., 10-15 hours) at room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with dioxane and then with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from toluene to obtain pure this compound as a yellow solid.
Quantitative Data for Precursor Synthesis:
| Reactants | Solvent System | Reaction Conditions | Yield (%) | Reference |
| Anthracene, Paraformaldehyde | Dioxane, Conc. HCl | Reflux (3h), then stir at RT (10h) | 76.2 | [1] |
| Anthracene, Paraformaldehyde | Dioxane, Conc. HCl | Reflux (5h), then stir at RT (15h) | 78.5 | [1] |
| Anthracene, Paraformaldehyde | Dioxane, Conc. HCl | Reflux (4h), then stir at RT (13h) | 81.0 | [1] |
Synthesis of Anthracene-Based Macrocycles
The following protocols describe the synthesis of various anthracenophanes from this compound by reaction with different nucleophilic linkers.
Protocol 2: Synthesis of Dithiananthracenophanes
This protocol describes a general procedure for the synthesis of sulfur-containing anthracenophanes.
Materials:
-
This compound
-
α,ω-Alkanedithiol (e.g., 1,4-butanedithiol, 1,5-pentanedithiol, 1,6-hexanedithiol)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Benzene
Procedure:
-
Under a nitrogen atmosphere, prepare a dilute solution of this compound in a mixture of ethanol and benzene.
-
Prepare a separate dilute solution of the corresponding α,ω-alkanedithiol and potassium hydroxide in ethanol.
-
Using a high-dilution apparatus, slowly and simultaneously add both solutions to a refluxing solution of ethanolic KOH over an extended period (e.g., 15 hours).
-
After the addition is complete, continue to reflux the reaction mixture for a few more hours.
-
Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
Extract the residue with chloroform.
-
Evaporate the chloroform to yield the crude product.
-
Purify the crude product by chromatography on silica gel to obtain the desired dithia--INVALID-LINK--anthracenophane.
Quantitative Data for Dithia--INVALID-LINK--anthracenophane Synthesis:
| Linker Molecule (n) | Macrocycle Product | Yield (%) |
| 1,6-Hexanedithiol (10) | 2,9-Dithia--INVALID-LINK--2anthracenophane | 79 |
| 1,5-Pentanedithiol (9) | 2,8-Dithia--INVALID-LINK--3anthracenophane | 55 |
| 1,4-Butanedithiol (8) | 2,7-Dithia--INVALID-LINK--4anthracenophane | 15 |
Protocol 3: Synthesis of Aza-Anthracenophane Macrocycles (Conceptual)
Materials:
-
This compound
-
α,ω-Diamine (e.g., 1,n-diaminoalkane)
-
A non-nucleophilic base (e.g., proton sponge)
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
Procedure:
-
Set up a high-dilution reaction apparatus.
-
In one syringe, dissolve this compound in the anhydrous solvent.
-
In a second syringe, dissolve the α,ω-diamine and the non-nucleophilic base in the same anhydrous solvent.
-
Slowly and simultaneously add the contents of both syringes to a larger volume of the refluxing solvent over an extended period (e.g., 12-24 hours).
-
After the addition is complete, continue refluxing for an additional period (e.g., 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the aza-anthracenophane.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of anthracene-based macrocycles.
Caption: Synthetic route to this compound.
Caption: General experimental workflow for macrocyclization.
Application in Drug Development: DNA Intercalation and Topoisomerase II Inhibition
Anthracene-based macrocycles are of significant interest in oncology due to their potential to act as DNA intercalating agents. The planar anthracene core can insert itself between the base pairs of the DNA double helix, leading to structural distortions that can inhibit crucial cellular processes like DNA replication and transcription.[5] This mechanism is a hallmark of several effective anticancer drugs.
A key molecular target for many DNA intercalating anticancer drugs is DNA topoisomerase II.[6][7] This essential enzyme is responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA segment, after which it reseals the break. Anthracene-based compounds can stabilize the "cleavage complex," where the DNA is cut and covalently linked to the enzyme, thereby preventing the re-ligation of the DNA strands.[6][8] This leads to an accumulation of DNA double-strand breaks, which triggers a DNA damage response and can ultimately induce apoptosis in rapidly dividing cancer cells.[8]
The following diagram illustrates the proposed mechanism of action for an anthracene-based macrocycle as a topoisomerase II poison.
Caption: Inhibition of DNA Topoisomerase II by an anthracene macrocycle.
Conclusion
This compound serves as a valuable and reactive building block for the synthesis of a diverse range of anthracene-based macrocycles. By varying the linker atom and chain length, researchers can fine-tune the properties of these macrocycles for specific applications. The potential for these compounds to act as DNA intercalators and topoisomerase II inhibitors makes them particularly attractive for the development of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for the exploration of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Two macrocycle-based sensors for anions sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction model for anthracycline activity against DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Nucleophilic Substitution Reactions with 9,10-Bis(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
9,10-Bis(chloromethyl)anthracene is a versatile bifunctional electrophile that serves as a key building block in the synthesis of a wide array of 9,10-disubstituted anthracene derivatives. The two chloromethyl groups are highly reactive towards nucleophilic attack, readily undergoing SN2 reactions. This reactivity allows for the facile introduction of various functionalities, including amines, azides, cyanides, and thiols, onto the anthracene core.
The resulting derivatives are of significant interest in medicinal chemistry and materials science. For instance, anthracene-based compounds have been investigated as potential anticancer agents. Furthermore, the inherent fluorescence of the anthracene scaffold makes these derivatives valuable as fluorescent probes and chemosensors for detecting various analytes. The ability to introduce two symmetric side chains allows for the creation of molecules with unique structural and photophysical properties.
This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with a range of common nucleophiles.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution reactions described in the protocols below.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine (primary) | Hexamethylenetetramine (HMTA) | Chloroform | Reflux | 48 | 9,10-Bis(aminomethyl)anthracene | 56 (as the hexaminium salt) |
| Azide | Sodium Azide (NaN3) | DMF | Room Temp. | 12 | 9,10-Bis(azidomethyl)anthracene | >90 (representative) |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 4 | 2,2'-(Anthracene-9,10-diyl)diacetonitrile | ~80-90 (representative) |
| Thiol | Thiourea | Ethanol | Reflux | 6 | Anthracene-9,10-diyldimethanethiol | ~70-80 (representative) |
Experimental Protocols
Protocol 1: Synthesis of 9,10-Bis(aminomethyl)anthracene via Delépine Reaction
This protocol describes the synthesis of the diamine derivative using hexamethylenetetramine, followed by acidic hydrolysis of the resulting hexaminium salt.
Materials:
-
9,10-Bis(bromomethyl)anthracene*
-
Hexamethylenetetramine (HMTA)
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Suspend 9,10-bis(bromomethyl)anthracene (1.0 g, 2.7 mmol) in chloroform (150 mL) in a round-bottom flask.[1]
-
Add hexamethylenetetramine (1.0 g, 7.1 mmol) to the suspension.[1]
-
Heat the reaction mixture to reflux and maintain for 48 hours.[1]
-
Cool the mixture to room temperature. A precipitate will have formed.
-
Collect the precipitate by filtration. This solid is the bis-hexaminium salt.
-
To hydrolyze the salt, suspend it in a mixture of ethanol and concentrated hydrochloric acid and heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the free diamine.
-
Collect the solid by filtration, wash with water, and dry to obtain 9,10-bis(aminomethyl)anthracene.
*Note: While the user prompt specifies this compound, this specific literature protocol utilizes the bromo-analogue, which is expected to have similar reactivity.
Protocol 2: Synthesis of 9,10-Bis(azidomethyl)anthracene
This is a representative protocol based on general procedures for the synthesis of benzyl azides.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 3: Synthesis of 2,2'-(Anthracene-9,10-diyl)diacetonitrile
This protocol is based on general procedures for the reaction of benzylic halides with potassium cyanide.
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve potassium cyanide (2.2 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 4: Synthesis of Anthracene-9,10-diyldimethanethiol
This protocol involves the reaction with thiourea followed by hydrolysis to yield the dithiol.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and thiourea (2.2 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 6 hours to form the bis-isothiouronium salt.
-
Cool the reaction mixture and add a solution of sodium hydroxide.
-
Heat the mixture to reflux for an additional 2 hours to hydrolyze the intermediate.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the dithiol.
-
Collect the solid product by filtration, wash with water, and dry.
Mandatory Visualization
Caption: General workflow for nucleophilic substitution reactions.
Caption: SN2 reaction mechanism.
References
Application Notes: 9,10-Bis(chloromethyl)anthracene in Chemosensor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9,10-Bis(chloromethyl)anthracene is a highly versatile bifunctional building block used in the synthesis of advanced fluorescent chemosensors.[1][2] The anthracene core serves as an excellent fluorophore due to its high quantum yield, chemical stability, and sensitive fluorescence response to environmental changes.[3][4][5] The two chloromethyl groups at the 9 and 10 positions are highly reactive, providing convenient handles for introducing a wide variety of analyte-recognition moieties through nucleophilic substitution reactions.[6] This modularity allows for the rational design of chemosensors for a diverse range of targets, including metal ions, anions, and biologically relevant molecules.
The general principle behind these chemosensors often involves a fluorophore-spacer-receptor model. The anthracene unit acts as the signaling fluorophore, the methylene groups serve as simple spacers, and the attached functional groups operate as the receptor sites that selectively bind to the target analyte. The binding event modulates the photophysical properties of the anthracene core, leading to a detectable change in fluorescence intensity or wavelength, commonly through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or fluorescence quenching.[3][5][7][8]
Synthesis of Chemosensor Precursors from this compound
The primary utility of this compound is its ability to react with various nucleophiles (e.g., amines, thiols, phenols) to append receptor units. A common strategy involves reaction with primary or secondary amines to yield diamino-functionalized anthracene derivatives, which can be further modified to create complex receptor cavities.
General Synthetic Workflow
The synthesis of chemosensors from this compound typically follows a straightforward pathway involving nucleophilic substitution, followed by purification and characterization.
Caption: General workflow for synthesizing chemosensors.
Application in Metal Ion Sensing
Anthracene-based chemosensors are widely developed for the detection of various metal ions, including heavy metals like Hg²⁺ and Cu²⁺, which are environmentally and biologically significant.[8][9][10] The synthesis typically involves attaching ligands that can coordinate with the target metal ion.
Quantitative Data for Metal Ion Sensors
| Sensor Name/Structure Precursor | Target Analyte | Limit of Detection (LOD) | Signaling Mechanism | Solvent System | Reference |
| 9,10-Bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | 150 nM | Fluorescence Quenching ("Turn-off") | CH₃CN:H₂O (4:1 v/v) with HEPES buffer | [10] |
| 9,10-Bis(8-quinolinoxymethyl)anthracene | Co²⁺ | 600 nM | Fluorescence Quenching ("Turn-off") | CH₃CN:H₂O (4:1 v/v) with HEPES buffer | [10] |
| Anthracene-thioacetal derivatives | Hg²⁺ | 59 - 235 nM | Desulfurization reaction leads to "Turn-on" fluorescence | THF/PBS buffer (1:1, v/v, pH 7.4) | [9] |
| Anthracene-dithioacetal probes | Hg²⁺ | 25 nM | ICT mechanism after S-Hg-S complex formation | H₂O | [8] |
Signaling Pathway: Fluorescence Quenching by Cu²⁺
The coordination of a paramagnetic metal ion like Cu²⁺ to the receptor sites often leads to fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal center.
Caption: Fluorescence quenching upon metal ion binding.
Application in Anion Sensing
Chemosensors derived from this compound are also effective for detecting anions.[7][11][12] The design of these sensors typically involves incorporating hydrogen-bond donor groups, such as ureas, thioureas, or amides, which can selectively interact with anions like acetate, fluoride, or phosphate.[7][13]
Quantitative Data for Anion Sensors
| Receptor Type | Target Anions | Signaling Mechanism | Solvent System | Reference |
| Bis-urea | Oxo-anions | Fluorescence Quenching | MeCN/DMSO | [11] |
| Thiourea | AcO⁻, H₂PO₄⁻, F⁻ | PET-based Fluorescence Quenching | DMSO | [7] |
| Calix[7]pyrrole | Cl⁻, F⁻ | Fluorescence Quenching | CH₂Cl₂ | [12] |
| Amide | Various anions | Complexation studied by ¹H-NMR | - | [11] |
Signaling Pathway: Photoinduced Electron Transfer (PET)
In many "turn-off" anion sensors, the receptor unit can donate an electron to the excited anthracene fluorophore, quenching its fluorescence. Upon anion binding, the electron-donating ability of the receptor is reduced, which should theoretically lead to a "turn-on" response. However, many anion sensors operate via a quenching mechanism where the anion binding enhances the PET process or introduces other quenching pathways.[3][7]
References
- 1. AdipoGen this compound (5 g), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent photoinduced electron transfer (PET) sensing of anions using charge neutral chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent anthracene-based anion receptors - ePrints Soton [eprints.soton.ac.uk]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]
The Versatile Building Block: 9,10-Bis(chloromethyl)anthracene in Materials Science
References
- 1. researchgate.net [researchgate.net]
- 2. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 3. [PDF] 9,10-BIS(CHLORMETHYL)ANTHRACENE-CURING AGENT OF COAL TAR PITCH | Semantic Scholar [semanticscholar.org]
- 4. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Application Notes and Protocols: Friedel-Crafts Reaction with 9,10-Bis(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Bis(chloromethyl)anthracene (BCMA) is a highly reactive and versatile bifunctional electrophile. Its rigid anthracene core and two reactive chloromethyl groups make it a valuable building block in supramolecular chemistry, materials science, and as a precursor for complex organic molecules. One of its key applications is its use as an alkylating agent in Friedel-Crafts reactions, allowing for the introduction of the bulky, photoactive 9,10-dimethyleneanthracene moiety onto aromatic substrates. This opens avenues for the synthesis of novel fluorescent probes, molecular sensors, and complex polycyclic aromatic hydrocarbons.
The Friedel-Crafts alkylation with this compound typically proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid. The Lewis acid, commonly aluminum chloride (AlCl₃), facilitates the formation of a carbocation intermediate from the chloromethyl group, which is then attacked by an electron-rich aromatic compound. Given the bifunctional nature of BCMA, the reaction can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions.
These application notes provide an overview of the synthesis of the precursor, this compound, and a general protocol for its subsequent use in Friedel-Crafts alkylation reactions with aromatic compounds.
Synthesis of this compound
The synthesis of this compound is a crucial first step. A common method is the chloromethylation of anthracene.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a reaction vessel, a mixture of 360 ml of dioxane and 60 ml of concentrated hydrochloric acid is saturated with gaseous hydrogen chloride.
-
Addition of Reagents: To this solution, 45 g (0.2525 mol) of anthracene and 38 g of 95% paraformaldehyde are added.
-
Reaction Conditions: The mixture is slowly stirred and heated to a moderate reflux. A fine stream of hydrogen chloride gas is bubbled through the mixture for approximately 2 hours.
-
Reaction Work-up: After the introduction of HCl gas is stopped, the mixture is allowed to reflux for an additional 3 hours. After standing for 16 hours, a fine, yellow powder precipitates.
-
Purification: The solid product is collected by filtration and washed three times with dioxane to yield this compound.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Anthracene | 45 g (0.2525 mol) | [1] |
| Paraformaldehyde (95%) | 38 g | [1] |
| Dioxane | 360 ml | [1] |
| Concentrated HCl | 60 ml | [1] |
| Reaction Time | 2 hours (HCl bubbling) + 3 hours (reflux) + 16 hours (standing) | [1] |
| Product | Fine, yellow powder | [1] |
Note: The referenced literature does not specify a yield for this particular protocol.
Friedel-Crafts Reaction of this compound with Aromatic Compounds
Experimental Protocol: Friedel-Crafts Alkylation
-
Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with the aromatic substrate (e.g., benzene, serving as both reactant and solvent) and this compound.
-
Inert Atmosphere: The system is flushed with dry nitrogen.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution at 0 °C (ice bath). The amount of catalyst can be varied to control the reaction rate and selectivity.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice-water containing concentrated hydrochloric acid.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 9,10-bis(arylmethyl)anthracene derivative.
Representative Quantitative Data (Hypothetical)
| Parameter | Value |
| This compound | 1.0 eq |
| Aromatic Substrate (e.g., Benzene) | Excess (as solvent) |
| Lewis Acid (e.g., AlCl₃) | 2.2 eq |
| Temperature | 25 °C |
| Reaction Time | 12 h |
| Yield | Product-dependent |
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Proposed Friedel-Crafts Alkylation Workflow
Caption: General workflow for the Friedel-Crafts alkylation using this compound.
Signaling Pathway: Friedel-Crafts Alkylation Mechanism
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.
References
Application Notes and Protocols: Oxidation of 9,10-Bis(chloromethyl)anthracene to 9,10-Anthracenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Anthracenedicarboxaldehyde is a valuable synthetic intermediate in the preparation of various compounds, including cytotoxic agents for potential therapeutic applications. The oxidation of the readily available 9,10-bis(chloromethyl)anthracene presents a key transformation for accessing this dialdehyde. This document outlines a high-yield and convenient method for this oxidation, providing a detailed experimental protocol and relevant data for researchers in organic synthesis and drug development. The featured protocol utilizes 2-nitropropane as the oxidizing agent in a binary solvent system, offering an efficient and scalable route to the desired product.[1][2]
Chemical Transformation
The overall chemical reaction is the oxidation of the two chloromethyl groups of this compound to aldehyde functionalities.
Caption: Chemical transformation of this compound.
Experimental Protocol
This protocol is adapted from a patented procedure for the oxidation of this compound.[1][2]
Materials:
-
This compound
-
2-Nitropropane
-
Potassium hydroxide (pellets)
-
Dimethylsulfoxide (DMSO)
-
Methanol
-
Argon or Nitrogen (inert gas)
-
Brine solution
-
Acetone
-
Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Inert gas inlet
-
Water bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Oxidizing Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 162.2 g of 2-nitropropane in a mixture of 900 ml of methanol and 1400 ml of dimethylsulfoxide.
-
Addition of Base: Under an inert atmosphere (e.g., argon), add 102.0 g of pelletized potassium hydroxide to the solution. Stir for approximately 10 minutes until the potassium hydroxide has dissolved. The temperature of the solution may rise to around 37°C.
-
Addition of Starting Material: To this solution, add 227.7 g of this compound and stir the reaction mixture vigorously.
-
Reaction Monitoring and Temperature Control: An orange precipitate should begin to form within 20 minutes, and the reaction temperature may increase to 60°C. Immediately use a water bath to cool the reaction flask and maintain the temperature at approximately 25°C.
-
Reaction Time: Continue stirring the reaction mixture for a total of two hours.
-
Work-up: After two hours, add two liters of brine to the reaction mixture. Cool the resulting suspension in an ice bath for one hour.
-
Isolation of the Product: Collect the precipitate by filtration. The wet cake can be further purified. For purification, a portion of the wet cake (e.g., 200 g) can be suspended in 500 ml of acetone, stirred for 15 minutes, and then filtered. This washing step is repeated with another 500 ml of acetone. The resulting solid is then washed with 500 ml of water.
-
Drying: Dry the final product to obtain 9,10-anthracenedicarboxaldehyde.
Caption: Experimental workflow for the oxidation.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the starting material, this compound, and its subsequent oxidation to 9,10-anthracenedicarboxaldehyde as described in the cited literature.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C₁₆H₁₂Cl₂ | 275.18 | 238-243 | 95 |
| 9,10-Anthracenedicarboxaldehyde | C₁₆H₁₀O₂ | 234.25 | - | High |
Note: The patent describes the yield for the oxidation step as "excellent" and provides a detailed example of the synthesis, implying a high-yielding process.[1]
Alternative Oxidation Methods
While the 2-nitropropane method is highlighted for its efficiency, other methods for the oxidation of benzylic halides to aldehydes are known in the literature. These include:
-
Sommelet Reaction: This method involves the use of hexamethylenetetramine.[3]
-
Kornblum Oxidation: This reaction typically uses dimethyl sulfoxide (DMSO) as the oxidant.[4][5] The original Kornblum oxidation was often limited to activated substrates, but modifications have expanded its scope.[4]
-
Hass-Bender Oxidation: This method employs the sodium salt of 2-nitropropane to convert benzylic halides to benzaldehydes.[3][6]
-
Pyridine N-oxide: In the presence of silver oxide, pyridine N-oxide can effectively oxidize benzylic halides to the corresponding aldehydes under mild conditions.[7]
Researchers may consider these alternatives depending on substrate scope, available reagents, and desired reaction conditions.
References
- 1. EP0210290A1 - Process for preparing 9, 10-anthracenedicarboxaldehyde - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]
- 7. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 9,10-Bis(chloromethyl)anthracene in Dynamic Nuclear Polarization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes explore the potential, though currently not established, use of 9,10-Bis(chloromethyl)anthracene as a precursor in the synthesis of polarizing agents for Dynamic Nuclear Polarization (DNP)-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. While direct applications of this compound in DNP are not documented, its bifunctional nature presents a rational starting point for the synthesis of biradical polarizing agents. This document provides a hypothetical framework for such a synthesis, alongside a general overview of DNP and the properties of the precursor molecule.
Introduction to Dynamic Nuclear Polarization (DNP)
Dynamic Nuclear Polarization is a technique used to enhance the signal intensity in NMR spectroscopy by several orders of magnitude. This is achieved by transferring the high polarization of electron spins to the surrounding nuclear spins through microwave irradiation. A crucial component in DNP is the polarizing agent , which is a stable source of unpaired electrons, typically a molecule containing one or more radical groups. Biradicals, molecules containing two unpaired electrons, are often employed as they can be more effective polarizing agents than monoradicals under certain conditions.
Currently, there is no direct evidence in the scientific literature for the use of this compound as a DNP polarizing agent. However, its structure, featuring two reactive chloromethyl groups on a rigid anthracene core, makes it a plausible candidate for the synthesis of novel biradical polarizing agents. The anthracene backbone provides a well-defined and rigid scaffold to which stable radical moieties could be attached.
Properties of this compound
A summary of the key properties of this compound is presented in the table below. This information is essential for its handling and for planning synthetic modifications.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂Cl₂ | [1] |
| CAS Number | 10387-13-0 | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in deuterated chloroform (CDCl₃) for NMR purposes.[2] | |
| Reactivity | The chloromethyl groups are reactive sites suitable for nucleophilic substitution. |
Hypothetical Synthesis of a DNP Polarizing Agent from this compound
The two chloromethyl groups of this compound can serve as anchor points for the attachment of stable radicals, such as nitroxide radicals (e.g., TEMPO). A possible synthetic route could involve the reaction of this compound with a functionalized TEMPO derivative, for example, 4-hydroxy-TEMPO, via a Williamson ether synthesis.
Experimental Protocol: Synthesis of a Hypothetical Anthracene-TEMPO Biradical
Objective: To synthesize a biradical DNP polarizing agent by linking two TEMPO radicals to the this compound core.
Materials:
-
This compound
-
4-Hydroxy-TEMPO
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Alkoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 4-Hydroxy-TEMPO (2.2 equivalents) in anhydrous THF.
-
Slowly add sodium hydride (2.2 equivalents) to the solution at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Addition of the Anthracene Derivative: In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add the solution of this compound dropwise to the stirred suspension of the TEMPO alkoxide at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess sodium hydride by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired biradical.
Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight and by Electron Paramagnetic Resonance (EPR) spectroscopy to confirm the presence of two interacting radical centers.
Hypothetical synthesis of an anthracene-based biradical.
General Protocol for DNP-Enhanced Solid-State NMR
This protocol outlines the general steps for performing a DNP-enhanced solid-state NMR experiment, assuming a suitable polarizing agent has been prepared.
Materials:
-
Solid sample of interest
-
DNP polarizing agent (e.g., the hypothetically synthesized anthracene-TEMPO biradical)
-
Cryoprotectant/glassing matrix (e.g., glycerol/water mixture)
-
DNP-NMR spectrometer equipped with a low-temperature MAS probe and a microwave source
Procedure:
-
Sample Preparation: Dissolve the sample of interest and the DNP polarizing agent in the cryoprotectant matrix. The concentration of the polarizing agent is typically in the low millimolar range.
-
Packing the Rotor: Transfer the solution to an NMR rotor.
-
Cooling: Insert the rotor into the DNP probe and cool the sample to cryogenic temperatures (typically around 100 K).
-
Microwave Irradiation: Irradiate the sample with microwaves at a frequency close to the EPR frequency of the polarizing agent. This transfers the electron polarization to the nuclei.
-
NMR Data Acquisition: Acquire the NMR spectrum while the microwave irradiation is on (or in some pulse sequences, shortly after it is turned off).
-
Data Processing: Process the acquired NMR data to obtain the enhanced spectrum.
General workflow for a DNP-enhanced NMR experiment.
Conclusion and Future Outlook
While this compound is not a known DNP polarizing agent, its chemical properties make it a viable precursor for the synthesis of novel biradicals. The rigid anthracene core could provide a fixed distance and orientation between the two radical centers, which are critical parameters for DNP efficiency. Further research and experimental validation are necessary to establish the utility of this compound derivatives in the field of Dynamic Nuclear Polarization. The synthetic and experimental protocols provided herein offer a foundational guide for researchers interested in exploring this potential application.
References
Application Notes and Protocols: 9,10-Bis(chloromethyl)anthracene as a Curing Agent for Coal Tar Pitch
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the use of 9,10-Bis(chloromethyl)anthracene (BCMA) as a curing agent for coal tar pitch. The modification of coal tar pitch with BCMA via a Friedel-Crafts reaction leads to a significant increase in the carbonization residue, a crucial property for applications in carbon materials, such as electrodes and high-performance composites. This document outlines the synthesis of BCMA, the subsequent curing process of coal tar pitch, and the resulting properties of the modified pitch.
Introduction
Coal tar pitch, a byproduct of coal carbonization, is a complex mixture of polycyclic aromatic hydrocarbons (PAHs).[1] It is a widely used precursor for the production of various carbon materials due to its high carbon content and ability to form graphitic structures upon heat treatment.[2] However, the relatively high volatility of low-molecular-weight components in raw pitch leads to a lower carbonization yield. To enhance its performance and thermal stability, chemical modification through curing agents is employed.
This compound (BCMA) has been identified as an effective curing agent for coal tar pitch. It reacts with the aromatic components of the pitch through a Friedel-Crafts alkylation, creating cross-linked, higher-molecular-weight structures. This modification effectively reduces the loss of volatile components during carbonization, thereby significantly increasing the carbon residue.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (BCMA)
This protocol is based on the chloromethylation of anthracene.
Materials:
-
Anthracene
-
Paraformaldehyde (95%)
-
Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Gaseous Hydrogen Chloride (HCl)
Equipment:
-
Reaction flask with reflux condenser and gas inlet
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Prepare a saturated solution by bubbling gaseous hydrogen chloride through a mixture of 360 ml of dioxane and 60 ml of concentrated hydrochloric acid.
-
To this solution, add 45 g (0.2525 mol) of anthracene and 38 g of 95% paraformaldehyde.
-
Slowly stir the mixture and heat to a moderate reflux.
-
Continue to introduce a fine stream of HCl bubbles into the reacting mixture for approximately 2 hours.
-
After the introduction of HCl gas, allow the mixture to reflux for an additional 3 hours.
-
Following the reflux period, let the mixture stand for 16 hours.
-
A fine, yellow powder of BCMA will precipitate. Filter the product and wash it three times with dioxane.
-
The resulting product is this compound.[3]
Protocol 2: Curing of Coal Tar Pitch with BCMA
This protocol describes the modification of coal tar pitch using the synthesized BCMA.
Materials:
-
Coal Tar Pitch
-
This compound (BCMA)
Equipment:
-
Reaction vessel with a stirrer and a gas outlet
-
Heating mantle
-
Nitrogen gas supply for inert atmosphere (optional but recommended for carbonization)
Procedure:
-
Melt the coal tar pitch in the reaction vessel.
-
Add the desired amount of BCMA to the molten pitch. The ratio can be varied to optimize the properties of the cured product.
-
Heat the mixture to 150 °C. At this temperature, the release of hydrogen chloride gas will be observed, indicating the progress of the Friedel-Crafts reaction. This reaction is reported to be sufficiently fast without the need for a catalyst.[3]
-
The viscosity of the reaction mixture will increase as the reaction proceeds. The pitch modified at this stage is still fusible.
-
For complete curing, raise the temperature to 250 °C and maintain it for 2 hours.[3]
-
The resulting product is a cured coal tar pitch with modified properties.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of BCMA and the subsequent curing of coal tar pitch.
Table 1: Synthesis of this compound (BCMA)
| Parameter | Value | Reference |
| Yield | 65% | [3] |
| Melting Point | 253-255 °C | [3] |
Table 2: Curing of Coal Tar Pitch with BCMA
| Parameter | Condition | Observation/Result | Reference |
| Reaction Temperature | 150 °C | Release of HCl, increased viscosity, fusible product | [3] |
| Curing Temperature | 250 °C | Complete curing, infusible product | [3] |
| Curing Time | 2 hours | Complete curing | [3] |
| Carbonization Residue (BCMA alone) | - | 26 wt. % (initial anthracene completely evaporates) | [3] |
| Carbonization Residue (Modified Pitch) | - | Significantly increased compared to unmodified pitch | [3] |
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed Friedel-Crafts reaction pathway.
Experimental Workflows
Caption: Workflow from synthesis to cured product.
Discussion
The use of this compound as a curing agent for coal tar pitch presents a promising method for enhancing the thermal stability and carbonization yield of the pitch. The Friedel-Crafts reaction mechanism allows for the formation of a cross-linked network, which immobilizes the lower-molecular-weight components that would otherwise volatilize at elevated temperatures.
The provided protocols offer a reproducible method for both the synthesis of the curing agent and the subsequent modification of the pitch. The significant increase in the carbonization residue of the modified pitch is a key advantage for applications where high carbon yield is desirable. Further characterization of the cured pitch, including mechanical testing, detailed thermal analysis (TGA-DSC), and chemical resistance studies, would provide a more comprehensive understanding of its properties and potential applications.
Safety Precautions
-
Work with concentrated hydrochloric acid and gaseous hydrogen chloride should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Coal tar pitch and its fumes are hazardous; handle with care and ensure adequate ventilation, especially when heating.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for the Chloromethylation of Anthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chloromethylated anthracene derivatives, key intermediates in the development of novel therapeutics, fluorescent probes, and advanced materials. The following sections outline various experimental setups for the chloromethylation of anthracene, including quantitative data, detailed methodologies, and visual representations of the reaction pathways and workflows.
Introduction
Chloromethylation of anthracene is a crucial synthetic transformation that introduces a reactive chloromethyl group onto the anthracene core, typically at the 9- and 10-positions. This functionalization opens up avenues for a wide range of subsequent chemical modifications, making chloromethylated anthracenes valuable building blocks in organic synthesis and medicinal chemistry. The primary methods for chloromethylation involve the Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride, often with a Lewis acid catalyst.[1][2] Modern variations of this reaction employ phase-transfer catalysts to improve efficiency and yield.[3][4]
This document details two primary protocols: the synthesis of 9,10-bis(chloromethyl)anthracene and the synthesis of 9-(chloromethyl)anthracene. A critical safety consideration in all chloromethylation procedures is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[2][3] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental setups for the chloromethylation of anthracene.
Table 1: Synthesis of this compound
| Method | Formaldehyde Source | Catalyst/Promoter | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Phase-Transfer Catalysis | 1,3,5-Trioxane | Hexadecyltrimethylammonium bromide | Hydrochloric acid/Acetic acid | 60 | 24 | 96 | [3][5] |
| Dioxane-HCl System | Paraformaldehyde | None | Dioxane/Conc. HCl | Reflux | 5 | 78.5-81.0 | [6] |
| Traditional Blanc Condition | Paraformaldehyde | Hydrogen chloride (in situ) | 1,4-Dioxane/Fuming HCl | Reflux | 24+ | 67 | [5][7] |
Table 2: Spectroscopic Data for Chloromethylated Anthracenes
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | Reference(s) |
| This compound | 8.40 (m, 4H), 7.62 (m, 4H), 5.61 (s, 4H) | Not explicitly detailed in snippets | Data available | [8][9] |
| 9-(chloromethyl)anthracene | 8.41 (d), 8.26 (d), 7.96 (d), 7.56 (m), 7.46 (m), 5.54 (s) | Data available | Data available | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol describes a high-yield synthesis of this compound using a phase-transfer catalyst.[5]
Materials:
-
Anthracene
-
1,3,5-Trioxane
-
Hexadecyltrimethylammonium bromide
-
Concentrated Hydrochloric acid (37%)
-
Glacial Acetic acid
-
Toluene for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine anthracene (500 mg, 2.8 mmol), 1,3,5-trioxane (504 mg, 5.6 mmol), and hexadecyltrimethylammonium bromide (25 mg, 0.07 mmol).
-
Add 10 mL of concentrated hydrochloric acid followed by 2.5 mL of glacial acetic acid to the flask at room temperature.
-
Stir the mixture vigorously (approximately 1500 rpm) and heat to 60°C.
-
Maintain the reaction at 60°C for 24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration and wash sequentially with deionized water and dioxane.
-
Purify the crude product by recrystallization from toluene to yield a light yellow solid.
Protocol 2: Synthesis of this compound using a Dioxane-HCl System
This protocol provides an alternative method for the synthesis of this compound.[6]
Materials:
-
Anthracene
-
Paraformaldehyde (or Trioxane)
-
1,4-Dioxane
-
Concentrated Hydrochloric acid
-
Toluene for recrystallization
Procedure:
-
Prepare a saturated solution of hydrogen chloride in 1,4-dioxane by bubbling HCl gas through the solvent or by mixing dioxane with concentrated hydrochloric acid.
-
In a reaction vessel, add the saturated dioxane/HCl solution.
-
Add anthracene and paraformaldehyde to the solution. The mass ratio of concentrated HCl to anthracene to paraformaldehyde should be approximately (2.5-3.0):1:(0.8-1.2).
-
Stir the mixture and heat to a gentle reflux.
-
Maintain the reflux for 3-5 hours.
-
Stop heating and continue stirring for an additional 10-15 hours as the mixture cools to room temperature, during which a yellow solid will precipitate.
-
Collect the precipitate by filtration and wash the filter cake with 1,4-dioxane.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from toluene.
Protocol 3: Synthesis of 9-(chloromethyl)anthracene
While direct, high-yield chloromethylation to the mono-substituted product is less common, it can be achieved under carefully controlled conditions. Often, multi-step syntheses from other 9-substituted anthracenes are employed.[12] The following is a general representation of a direct approach.
Materials:
-
Anthracene
-
Paraformaldehyde
-
Zinc Chloride (ZnCl2)
-
Concentrated Hydrochloric acid
-
Carbon tetrachloride (or a suitable alternative solvent)
Procedure:
-
In a round-bottom flask, suspend anthracene in carbon tetrachloride.
-
Add paraformaldehyde and a catalytic amount of zinc chloride.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.[13]
Visualizations
Reaction Pathway
The chloromethylation of anthracene proceeds via an electrophilic aromatic substitution mechanism, specifically a Blanc-Quelet reaction.[14][15] The reaction is initiated by the formation of a highly electrophilic species from formaldehyde and HCl, which is then attacked by the electron-rich anthracene ring, preferentially at the 9- and 10-positions.[16]
Caption: Reaction pathway for the chloromethylation of anthracene.
Experimental Workflow
The general workflow for the synthesis and purification of chloromethylated anthracene derivatives is depicted below.
Caption: General experimental workflow for chloromethylation.
References
- 1. Blanc Reaction [drugfuture.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 6. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9-(Chloromethyl)anthracene(24463-19-2) 1H NMR spectrum [chemicalbook.com]
- 11. 9-(Chloromethyl)anthracene | C15H11Cl | CID 32385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9-(Chloromethyl)anthracene synthesis - chemicalbook [chemicalbook.com]
- 13. 9-(Chloromethyl)anthracene | 24463-19-2 [amp.chemicalbook.com]
- 14. Quelet reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of 9,10-Bis(chloromethyl)anthracene via Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 9,10-Bis(chloromethyl)anthracene, a key intermediate in various fields including the development of molecular machines, drug delivery systems, and fluorescent probes.[1][2] The protocols described herein utilize phase transfer catalysis (PTC), a powerful technique that enhances reaction rates and yields for reactions involving immiscible phases.[2][3]
Introduction
This compound is a valuable building block in organic synthesis due to the reactivity of its chloromethyl groups, which allows for further functionalization of the anthracene core.[1] Traditional methods for its synthesis often involve harsh conditions, hazardous reagents, and suffer from low yields and reproducibility issues.[1][4] The application of phase transfer catalysis provides a more efficient, safer, and higher-yielding alternative.[3][5]
This method involves the reaction of anthracene with a formaldehyde source, such as 1,3,5-trioxane or paraformaldehyde, in a biphasic system consisting of an organic phase and an aqueous phase containing hydrochloric acid.[4][6][7] A phase transfer catalyst, typically a quaternary ammonium salt like hexadecyltrimethylammonium bromide, facilitates the transfer of reactants across the phase boundary, accelerating the chloromethylation reaction.[1][6][7]
Data Presentation
The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound using phase transfer catalysis.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Example 1 | Example 2 | Example 3 |
| Anthracene | 500 mg (2.8 mmol) | 500 mg (2.8 mmol) | 500 mg (2.8 mmol) |
| 1,3,5-Trioxane | 504 mg (5.6 mmol) | 504 mg (5.6 mmol) | 252 mg (2.8 mmol) |
| Molar Ratio (Trioxane:Anthracene) | 2:1 | 2:1 | 1:1 |
| Phase Transfer Catalyst | 25 mg (0.07 mmol) | 25 mg (0.07 mmol) | 25 mg (0.07 mmol) |
| Catalyst Concentration (mol%) | 2.5 | 2.5 | 2.5 |
| Hydrochloric Acid (37%) | 10 mL | 10 mL | 10 mL |
| Acetic Acid (99%) | 2.5 mL | 2.5 mL | 2.5 mL |
Data sourced from patent literature.[1][6]
Table 2: Reaction Conditions and Yields
| Parameter | Example 1 | Example 2 | Example 3 |
| Temperature | 60°C | 60°C | 60°C |
| Reaction Time | 14 hours | 24 hours | 24 hours |
| Stirring Speed | 1500 rpm | 1500 rpm | 1500 rpm |
| Reported Yield | 96% | 93% | 97% (impure) |
Data sourced from patent literature.[1][6][7]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound using phase transfer catalysis.
Materials:
-
Anthracene
-
1,3,5-Trioxane
-
Hexadecyltrimethylammonium bromide (or other suitable phase transfer catalyst)
-
Concentrated Hydrochloric Acid (37%)
-
Glacial Acetic Acid (99%)
-
Round-bottom flask
-
Magnetic stirrer with heating capabilities
-
Condenser
-
Filtration apparatus
-
Deuterated chloroform (for NMR analysis)
Protocol 1: High-Yield Synthesis (Based on Example 1)
-
To a round-bottom flask, add anthracene (500 mg, 2.8 mmol), 1,3,5-trioxane (504 mg, 5.6 mmol), and hexadecyltrimethylammonium bromide (25 mg, 0.07 mmol).[1][6]
-
With vigorous stirring (1500 rpm), add concentrated hydrochloric acid (10 mL) followed by glacial acetic acid (2.5 mL) at room temperature.[6]
-
Heat the reaction mixture to 60°C and maintain for 14 hours under continuous stirring.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid precipitate and wash thoroughly with water to remove any unreacted acids and catalyst.
-
Dry the solid product. The reported yield for this protocol is 96%.[1][7]
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected proton NMR spectrum in CDCl3 shows a singlet at 5.77 ppm (4H) and multiplets between 7.74-7.77 ppm (4H) and 8.53-8.55 ppm (4H).[1][6]
Protocol 2: Alternative Reaction Time (Based on Example 2)
-
Follow steps 1 and 2 of Protocol 1.
-
Heat the reaction mixture to 60°C and maintain for 24 hours under continuous stirring.[7]
-
Follow steps 4 through 7 of Protocol 1. The reported yield for this protocol is 93%.[1][7]
Visualizations
Diagram 1: Experimental Workflow
Caption: A schematic of the experimental workflow for the synthesis of this compound.
Diagram 2: Mechanism of Phase Transfer Catalysis
Caption: The catalytic cycle of phase transfer catalysis in the chloromethylation of anthracene.
References
- 1. data.epo.org [data.epo.org]
- 2. EP3604263B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 7. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
Application Notes and Protocols for Labeling Fatty Acids and Prostaglandins with 9,10-Bis(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids and prostaglandins are critical signaling molecules involved in a myriad of physiological and pathological processes. Accurate and sensitive quantification of these carboxylic acid-containing biomolecules is essential for advancing research in areas such as inflammation, cardiovascular disease, and oncology. However, their inherent lack of strong chromophores or fluorophores makes their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging, especially at low physiological concentrations.
To overcome this limitation, derivatization with a fluorescent tag is a widely adopted strategy. 9,10-Bis(chloromethyl)anthracene is a highly reactive reagent that forms stable, intensely fluorescent ester derivatives with carboxylic acids. The resulting anthracene-labeled analytes can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. This application note provides a detailed protocol for the derivatization of fatty acids and prostaglandins with this compound and their subsequent analysis.
Note: While this protocol is specifically for this compound, much of the performance data is based on studies using the closely related compound, 9-chloromethylanthracene.[1][2][3] The principles and general conditions are expected to be highly similar.
Principle of the Method
The methodology is based on the pre-column derivatization of the carboxylic acid moiety of fatty acids and prostaglandins with this compound. The reaction is an esterification where the chloromethyl group of the reagent reacts with the carboxylate group of the analyte in the presence of a catalyst to form a highly fluorescent 9-anthrylmethyl ester. This compound possesses two reactive chloromethyl groups, potentially allowing for the labeling of two analyte molecules. The derivatized analytes are then separated by reversed-phase HPLC and quantified using a fluorescence detector, with excitation and emission wavelengths typically around 365 nm and 410 nm, respectively.[1][4]
Derivatization Reaction Pathway
Data Presentation
The following table summarizes the typical performance characteristics for the analysis of carboxylic acids using 9-chloromethylanthracene, which is expected to be comparable to this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 365 nm | [1][4] |
| Emission Wavelength (λem) | 410 nm | [1][4] |
| Limit of Detection (LOD) | 0.18 to 2.53 pmol | [1] |
| Linearity Range | 1 - 250 nmol/mL | [1] |
| Typical Column | C8 or C18 reversed-phase | [4] |
Experimental Protocols
-
This compound
-
Fatty acid and/or prostaglandin standards
-
Tetrabutylammonium bromide (catalyst)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Nitrogen gas for evaporation
-
Solid Phase Extraction (SPE) cartridges (C18) for sample cleanup[5]
-
Reaction vials (2 mL, amber)
-
HPLC system with fluorescence detector
Effective sample preparation is crucial for accurate quantification and involves extraction, purification, and concentration of the analytes.[5]
-
Sample Collection: To prevent enzymatic formation of prostaglandins, add a cyclooxygenase inhibitor (e.g., indomethacin) to biological samples immediately after collection.[5]
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile or methanol, vortexing, and centrifuging at high speed. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Acidify the sample to pH 3-4 with formic or hydrochloric acid. Extract the lipids with a non-polar solvent like ethyl acetate or hexane. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the sample and load it onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the fatty acids and prostaglandins with methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
-
Reconstitute the dried sample extract or standard in 100 µL of acetonitrile.
-
To a 2 mL amber reaction vial, add:
-
100 µL of the sample/standard solution.
-
200 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
100 µL of a 1 mg/mL solution of tetrabutylammonium bromide in acetonitrile.
-
-
Seal the vial tightly and vortex briefly.
-
Incubate the reaction mixture at 60°C for 60 minutes.[1]
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for HPLC analysis. If necessary, it can be diluted with the mobile phase.
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 100% B
-
20-25 min: 100% B
-
25-30 min: Re-equilibrate to 70% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Fluorescence Detector Settings:
-
Excitation: 365 nm
-
Emission: 410 nm
-
Experimental Workflow Diagram
References
- 1. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,10-Bis(chloromethyl)anthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 9,10-Bis(chloromethyl)anthracene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is significantly lower than reported values. What are the likely causes?
A1: Low yields can stem from several factors:
-
Suboptimal Reagents: Ensure high-purity anthracene is used. Impurities can interfere with the reaction. The formaldehyde source (paraformaldehyde or 1,3,5-trioxane) should be of good quality and dry.
-
Inefficient Acid Concentration: The concentration of hydrochloric acid is crucial. In some methods, the use of fuming hydrochloric acid or a continuous stream of hydrogen chloride gas is necessary to drive the reaction.[1][2] A saturated solution of HCl in dioxane has also been used effectively.[3]
-
Inadequate Mixing: The reaction mixture is often heterogeneous. Vigorous stirring is essential to ensure proper mixing of the reactants, especially the solid anthracene.[1]
-
Reaction Temperature: Higher temperatures can favor the formation of unwanted diarylmethane byproducts, which reduces the yield of the desired product.[4] It is important to maintain the recommended reaction temperature.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can promote side reactions.
Q2: I am observing the formation of a significant amount of insoluble, polymeric side products. How can I minimize this?
A2: The formation of polymeric byproducts, likely from Friedel-Crafts alkylation of the product with starting material or other product molecules, is a common issue.[4] To mitigate this:
-
Control Reaction Temperature: As mentioned, higher temperatures often accelerate the formation of these byproducts.[4] Running the reaction at the lowest effective temperature is advisable.
-
Molar Ratios of Reactants: The molar ratio of the formaldehyde source to anthracene can be optimized. A patent suggests a molar ratio of 1,3,5-trioxane to anthracene between 0.5 and 3.[1]
-
Choice of Catalyst: Certain Lewis acid catalysts, like aluminum chloride, are known to strongly promote the formation of diarylmethane products.[4] The choice of a milder catalyst or a phase transfer catalyst can be beneficial.[1]
Q3: The purification of the final product is difficult, and I am struggling to obtain a pure compound. What are the recommended purification methods?
A3: The crude product is often a solid that can be purified by the following methods:
-
Washing: Thorough washing of the filtered crude product is essential to remove unreacted reagents and soluble impurities. Dioxane is a commonly used solvent for washing.[5]
-
Recrystallization: Recrystallization is a highly effective method for purifying this compound. Toluene has been reported as a suitable solvent for recrystallization, yielding a product with high purity.[3]
-
Filtration: After recrystallization, ensure the product is filtered while the solution is still hot to remove any insoluble impurities. The solution is then cooled to allow the purified product to crystallize.[3]
Q4: What is the role of a phase transfer catalyst in this synthesis, and is it always necessary?
A4: A phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., hexadecyltrimethylammonium bromide) or a crown ether, is used in some modern synthetic methods.[1][6][7] The reaction involves reactants in different phases (solid anthracene, aqueous acid). The PTC facilitates the transfer of reactants across the phase boundary, thereby increasing the reaction rate and potentially the yield.[1] While not used in all described methods, it is a key feature of an improved, higher-yield synthesis that also aligns with green chemistry principles by potentially allowing for an aqueous reaction medium.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthetic methods for this compound, allowing for easy comparison of reaction conditions and outcomes.
| Parameter | Method 1 (Traditional) | Method 2 (Phase Transfer Catalysis) | Method 3 (Saturated HCl/Dioxane) |
| Formaldehyde Source | p-formaldehyde | 1,3,5-trioxane | Paraformaldehyde |
| Solvent(s) | 1,4-Dioxane | Acetic Acid, Water | 1,4-Dioxane |
| Acid | Fuming HCl, HCl gas | Hydrochloric Acid | Concentrated HCl |
| Catalyst | None specified | Hexadecyltrimethylammonium bromide | None specified |
| Reaction Temperature | Reflux | Room Temperature | Slight Reflux |
| Reported Yield | ~67% | Higher than traditional methods | 78.5% (crude) |
| Reference | J. Am. Chem. Soc. 1955, 77, 2845-2848[1][2] | Google Patents[1][6][7] | CN102108041B[3] |
Experimental Protocols
Below are detailed methodologies for two key synthetic approaches for this compound.
Protocol 1: Traditional Synthesis using Paraformaldehyde and HCl Gas
This protocol is based on the classical method of chloromethylation.
Materials:
-
Anthracene
-
Paraformaldehyde
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid
-
Hydrogen Chloride (gas)
Procedure:
-
In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet tube, prepare a saturated solution of hydrogen chloride in a mixture of 1,4-dioxane and concentrated hydrochloric acid.
-
Add anthracene and paraformaldehyde to the solution.
-
Slowly stir the mixture and heat it to a moderate reflux while continuously bubbling a fine stream of hydrogen chloride gas through the mixture for approximately 2 hours.
-
After the introduction of HCl gas is stopped, continue to reflux the mixture for an additional 3 hours.
-
Allow the mixture to stand for 16 hours.
-
Collect the precipitated fine, yellow powder by filtration.
-
Wash the product three times with 1,4-dioxane.
-
Dry the product to obtain this compound.
Protocol 2: Improved Synthesis using a Phase Transfer Catalyst
This protocol describes a more recent method aiming for higher yields.[1]
Materials:
-
Anthracene
-
1,3,5-Trioxane
-
Hexadecyltrimethylammonium bromide (or other suitable phase transfer catalyst)
-
Concentrated Hydrochloric Acid
-
Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add anthracene, 1,3,5-trioxane, and the phase transfer catalyst (e.g., 1-5 mol% hexadecyltrimethylammonium bromide).
-
To this solid mixture, add hydrochloric acid followed by acetic acid at room temperature.
-
Stir the mixture vigorously (e.g., 1500 rpm).
-
Continue stirring at room temperature for the duration of the reaction (monitor by TLC).
-
Upon completion, collect the solid product by filtration.
-
Wash the product thoroughly to remove impurities.
-
Dry the purified this compound.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
- 1. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 2. EP3604263B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 3. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 6. US20200010391A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 7. ES2686136A1 - 9,10-BIS SYNTHESIS PROCEDURE (CHLOROME) ANTRACENE - Google Patents [patents.google.com]
Technical Support Center: Purification of 9,10-Bis(chloromethyl)anthracene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 9,10-Bis(chloromethyl)anthracene via recrystallization.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My crude this compound won't fully dissolve in the hot recrystallization solvent.
A1: This issue can arise from several factors:
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Insufficient Solvent: You may not have used enough solvent to dissolve the compound at the solvent's boiling point. Gradually add more hot solvent in small increments until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for recrystallizing this compound. Toluene is a documented solvent for this purpose. If you are using an alternative, you may need to switch to a more effective one.
-
Insoluble Impurities: The crude product may contain insoluble impurities. If the majority of the product has dissolved and only a small amount of solid remains, a hot filtration should be performed to remove these impurities before allowing the solution to cool.
Q2: After cooling the solution, no crystals have formed.
A2: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath.
Q3: The recrystallization resulted in a very low yield of pure product.
A3: A poor yield can be disappointing but is often rectifiable. Consider the following possibilities:
-
Excessive Solvent: Using a large excess of solvent will result in a significant portion of your product remaining in the mother liquor after cooling. To recover more product, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If the product crystallizes too quickly, for instance during hot filtration, you can lose a substantial amount of material. Ensure your filtration apparatus is pre-heated to prevent this.
-
Inappropriate Solvent Choice: A solvent in which the compound has high solubility even at low temperatures will lead to a poor recovery. The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Q4: The purified crystals are colored, not the expected yellow.
A4: The presence of colored impurities may require an additional purification step:
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that using too much charcoal can lead to a decrease in yield as it can also adsorb the desired product.
Frequently Asked Questions (FAQs)
Q: What is a good solvent for the recrystallization of this compound?
A: Toluene has been successfully used for the recrystallization of this compound, yielding a product with high purity.[1] Dioxane is often used as a solvent for the synthesis and for washing the crude product. While specific solubility data is not widely available, other non-polar to moderately polar aprotic solvents could be investigated.
Q: What are the common impurities in crude this compound?
A: Common impurities may include unreacted starting materials such as anthracene and paraformaldehyde, as well as side products from the chloromethylation reaction. Residual solvents from the synthesis, like dioxane, may also be present.
Q: How can I improve the purity of my recrystallized this compound?
A: To enhance purity, ensure that the crude material is fully dissolved in the minimum amount of hot solvent. Perform a hot filtration to remove any insoluble impurities. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities. A second recrystallization step can also be performed if the desired purity is not achieved after the first.
Q: My product "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, you can try reheating the solution and adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Then, allow it to cool slowly. Alternatively, using a lower-boiling point solvent system might be necessary.
Data Presentation
The following table summarizes quantitative data from a documented recrystallization of this compound using toluene as the solvent.[1]
| Parameter | Example 1 | Example 2 |
| Recrystallization Solvent | Toluene | Toluene |
| Crude Product Mass (g) | 447 | 385 |
| Purified Product Mass (g) | 425 | 356 |
| Yield (%) | 95.1 | 92.5 |
| Purity (%) | 99.5 | 99.2 |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Toluene [1]
-
Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture with stirring on a hot plate until the toluene begins to reflux. Continue to add small portions of hot toluene until the solid has completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Chloromethylation of Anthracene
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the chloromethylation of anthracene.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chloromethylation of anthracene?
The primary product of the electrophilic chloromethylation of anthracene is 9-chloromethylanthracene.[1] However, depending on the reaction conditions, di-substitution can occur to form 9,10-bis(chloromethyl)anthracene.
Q2: What are the common side reactions in the chloromethylation of anthracene?
The main side reactions include:
-
Di-substitution: Formation of this compound. This is more likely to occur with longer reaction times and an excess of the chloromethylating agent.
-
Diarylmethane formation: The 9-chloromethylanthracene product can undergo a Friedel-Crafts alkylation with another anthracene molecule to form a diarylmethane byproduct. This is often favored at higher temperatures.
-
Formation of bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form when formaldehyde and hydrogen chloride are used together.[2][3]
Q3: What are the typical reagents used for the chloromethylation of anthracene?
Commonly used reagents include formaldehyde (or its polymer, paraformaldehyde), and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1]
Q4: Why is it important to control the temperature during the reaction?
Temperature control is crucial. Higher temperatures tend to increase the rate of side reactions, particularly the formation of diarylmethane byproducts.
Q5: How can I minimize the formation of the di-substituted product, this compound?
To favor the mono-substituted product, it is important to control the stoichiometry of the reactants. Using a molar ratio where anthracene is in excess relative to the chloromethylating agent can help reduce di-substitution. Shorter reaction times and lower temperatures can also favor mono-substitution.
Troubleshooting Guides
Problem 1: Low yield of 9-chloromethylanthracene
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC). - Verify the quality and concentration of the reagents, particularly the formaldehyde and HCl. |
| Side reaction dominance | - If a significant amount of this compound is observed, reduce the amount of the chloromethylating agent and consider a shorter reaction time. - If diarylmethane formation is suspected, lower the reaction temperature. |
| Catalyst deactivation | - Ensure that anhydrous conditions are maintained if using a moisture-sensitive Lewis acid catalyst like ZnCl₂. |
Problem 2: High yield of this compound
| Potential Cause | Recommended Solution |
| Excess chloromethylating agent | - Carefully control the stoichiometry. Use a molar ratio of formaldehyde and HCl that is not in large excess compared to anthracene. |
| Prolonged reaction time | - Reduce the overall reaction time. Monitor the formation of the di-substituted product by TLC and stop the reaction once a satisfactory amount of the mono-substituted product has formed. |
| High reaction temperature | - Lowering the reaction temperature can sometimes help to control the rate of the second substitution. |
Problem 3: Formation of a significant amount of insoluble, high-molecular-weight material (likely diarylmethanes)
| Potential Cause | Recommended Solution |
| High reaction temperature | - Perform the reaction at a lower temperature to disfavor the Friedel-Crafts alkylation that leads to diarylmethane formation. |
| High concentration of product | - As the concentration of 9-chloromethylanthracene increases, the likelihood of it reacting with starting material also increases. Consider a more dilute reaction mixture. |
Problem 4: Safety concerns regarding bis(chloromethyl) ether (BCME)
| Potential Cause | Recommended Solution |
| Reaction of formaldehyde and HCl | - All chloromethylation reactions using formaldehyde and HCl should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - To neutralize any potential BCME in the reaction mixture after completion, a quench with aqueous ammonia can be carefully performed.[3] However, be aware that this may also hydrolyze the desired product. |
Data Presentation
The following table summarizes yields of this compound under various conditions as reported in the literature. Data for the selective synthesis of 9-chloromethylanthracene with corresponding yields of the di-substituted byproduct is less commonly reported in a comparative format.
| Anthracene (g) | Paraformaldehyde (g) | Solvent System | Reaction Time (h) | Reaction Temperature | Crude Yield of this compound (%) | Reference |
| 450 | 380 | Dioxane/Conc. HCl | 3 (reflux) + 10 (stirring) | Micro-reflux | 76.2 | [4] |
| 421 | 420 | Dioxane/Conc. HCl | 4 (reflux) + 13 (stirring) | Micro-reflux | 81.0 | [4] |
| 393 | 471.6 | Dioxane/Conc. HCl | 5 (reflux) + 15 (stirring) | Micro-reflux | 78.5 | [4] |
| 500 mg | 504 mg (1,3,5-trioxane) | 37% HCl/Acetic Acid | 14 | 60°C | 93 | [5] |
| 500 mg | 504 mg (1,3,5-trioxane) | 37% HCl/Acetic Acid | 24 | 60°C | 96 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure.[4]
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
Procedure:
-
In a suitable reaction vessel, prepare a saturated solution of dioxane and concentrated hydrochloric acid.
-
To this solution, add anthracene and paraformaldehyde.
-
Stir the mixture and heat to a gentle reflux.
-
Maintain the reflux for 3-5 hours.
-
After the reflux period, stop heating but continue to stir the reaction mixture for an additional 10-15 hours at room temperature.
-
The product will precipitate as a yellow solid.
-
Collect the solid by filtration.
-
Wash the solid with dioxane and then dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like toluene.[4]
Visualizations
Reaction Pathway
Experimental Workflow
References
- 1. Reactions of Anthracene [maxbrainchemistry.com]
- 2. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
Minimizing by-product formation in 9,10-Bis(chloromethyl)anthracene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 9,10-Bis(chloromethyl)anthracene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for the synthesis of this compound is the Blanc chloromethylation reaction. This reaction involves the electrophilic aromatic substitution of anthracene with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst.
Q2: What are the major by-products I should be aware of during the synthesis?
The primary by-products of concern are:
-
Diarylmethane derivatives: These form when the chloromethylated product reacts further with another anthracene molecule.
-
Polymeric materials: Under certain conditions, extensive polymerization can occur, leading to insoluble, tar-like substances.
-
Bis(chloromethyl) ether: This is a highly carcinogenic by-product that can form from the reaction of formaldehyde and hydrogen chloride.[1] Proper handling and reaction quenching procedures are essential to minimize its formation and exposure.
-
9-(Hydroxymethyl)anthracene: This is an intermediate that may not fully convert to the desired chlorinated product.
Q3: How can I minimize the formation of diarylmethane by-products?
The formation of diarylmethane is a common side reaction in chloromethylation.[2] Key factors to control are:
-
Temperature: Higher temperatures tend to favor the formation of diarylmethanes.[3] Maintaining a lower reaction temperature is crucial.
-
Reaction Time: Prolonged reaction times can lead to an increase in by-product formation as the concentration of the desired product increases, driving the secondary reaction.
-
Catalyst Choice: The type and concentration of the Lewis acid catalyst can significantly influence the reaction's selectivity. Milder catalysts are generally preferred over very strong ones like aluminum chloride, which are known to promote Friedel-Crafts alkylation side reactions.[3]
Q4: What causes the formation of insoluble polymeric materials, and how can I prevent it?
Polymer formation is often a result of excessive cross-linking reactions, which are essentially extensions of the diarylmethane formation. This can be exacerbated by:
-
High concentration of reactants: Running the reaction at a more dilute concentration can help to reduce intermolecular side reactions.
-
High temperatures and long reaction times: Similar to diarylmethane formation, these conditions promote polymerization.
-
Inadequate stirring: Poor mixing can lead to localized "hot spots" of high reactant concentration, promoting polymerization.
Q5: How can I purify the crude this compound product?
The most common and effective method for purifying the crude product is recrystallization . Toluene is a frequently used solvent for this purpose.[3] The crude product is dissolved in hot toluene, filtered while hot to remove any insoluble impurities, and then allowed to cool slowly to form crystals of the purified product. Washing the collected crystals with a small amount of cold solvent can help remove residual soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. - Insufficient reaction time. | - Monitor the reaction progress using TLC. - Optimize the reaction temperature; too low may slow the reaction, while too high increases by-products. - Ensure the catalyst is fresh and anhydrous. - Gradually increase the reaction time based on TLC analysis. |
| High Percentage of Diarylmethane By-product | - Reaction temperature is too high. - Prolonged reaction time. - Catalyst is too active (e.g., AlCl₃). | - Maintain a lower and consistent reaction temperature. - Stop the reaction as soon as the starting material is consumed (monitor by TLC). - Consider using a milder Lewis acid catalyst (e.g., ZnCl₂). |
| Formation of Insoluble Polymer/Tar | - High concentration of reactants. - Excessive reaction temperature or time. - Poor stirring. | - Use a higher volume of solvent to dilute the reactants. - Carefully control the reaction temperature and time. - Ensure vigorous and consistent stirring throughout the reaction. |
| Product is Difficult to Filter | - Very fine crystals or amorphous solid has precipitated. | - Adjust the cooling rate during recrystallization; slower cooling promotes larger crystal growth. - Consider a different recrystallization solvent or a solvent mixture. |
| Yellow or Brown Discoloration of Final Product | - Presence of colored impurities. - Degradation of the product. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration. - Avoid exposing the product to excessive heat and light. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method and is provided for informational purposes.[3] Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
-
Toluene (for recrystallization)
Procedure:
-
In a four-necked flask equipped with a stirrer, reflux condenser, and thermometer, add dioxane and concentrated hydrochloric acid.
-
To this solution, add anthracene and paraformaldehyde.
-
With stirring, slowly heat the mixture to a gentle reflux.
-
Maintain the gentle reflux for a specified period (e.g., 3 hours), monitoring the reaction by TLC.
-
After the initial reflux period, stop heating but continue stirring as the mixture cools to room temperature (e.g., for 10 hours).
-
A yellow solid precipitate of the crude product will form.
-
Collect the solid by filtration and wash the filter cake with dioxane.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely with stirring.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, washing with a small amount of cold toluene.
-
Dry the crystals under vacuum to obtain the final product. A purity of >99% can be achieved with this method.[3]
Data Presentation
Table 1: Representative Yields from a Patented Synthesis Protocol [3]
| Parameter | Value |
| Starting Materials | |
| Anthracene | 450 g |
| Paraformaldehyde | 380 g |
| Dioxane | 3.6 L |
| Concentrated HCl | 1.0 L |
| Reaction Conditions | |
| Reflux Time | 3 hours |
| Stirring Time (cooling) | 10 hours |
| Results | |
| Crude Product Yield | 447 g (76.2%) |
| Purified Product Yield | 425 g |
| Final Product Purity | 99.5% |
Note: This table presents data from a single, optimized procedure. Yields and purity will vary depending on the specific reaction conditions, scale, and purification efficiency.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathways for the desired product and a major by-product.
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
Analytical methods for assessing the purity of 9,10-Bis(chloromethyl)anthracene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 9,10-Bis(chloromethyl)anthracene.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to assess the purity of this compound?
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Q2: What are the potential impurities in commercially available or synthesized this compound?
Potential impurities can arise from the starting materials or side reactions during synthesis. A common impurity is unreacted anthracene.[1][2] Other potential impurities could include mono-chloromethylated anthracene and various isomers, as well as residual solvents from the synthesis and purification process.
Q3: How can I identify unreacted anthracene in my sample?
Unreacted anthracene can be identified using chromatographic techniques like HPLC or GC-MS, where it will appear as a separate peak from this compound. Spectroscopic methods such as ¹H NMR can also be used, as the proton signals for anthracene will differ from those of the desired product.
Q4: My HPLC chromatogram shows significant peak tailing. What could be the cause?
Peak tailing in HPLC analysis of aromatic compounds like this compound can be caused by several factors, including:
-
Secondary interactions: The analyte may be interacting with active sites on the stationary phase.
-
Column degradation: The column may be old or contaminated.
-
Inappropriate mobile phase pH: The pH of the mobile phase may not be optimal for the analyte.
-
Sample overload: Injecting too concentrated a sample can lead to peak distortion.
Q5: I am not getting a good signal for this compound in my GC-MS analysis. What should I check?
A weak signal in GC-MS can be due to several reasons:
-
Injector temperature: The injector temperature may be too low, leading to incomplete volatilization of the analyte.
-
Column bleed: High column bleed can interfere with the detection of the analyte.
-
Ion source contamination: A dirty ion source can reduce sensitivity.
-
Inappropriate ionization mode: Ensure you are using an appropriate ionization technique (e.g., Electron Ionization).
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. |
| Column contamination. | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to suppress the ionization of silanol groups on the stationary phase. | |
| Peak Fronting | Sample overload. | Dilute the sample and reinject. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split Peaks | Column void or channeling. | Replace the column. |
| Contamination at the column inlet. | Back-flush the column or replace the inlet frit. | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use high-purity solvents and degas the mobile phase. |
| Leaks in the system. | Check for loose fittings and connections. | |
| Detector lamp aging. | Replace the detector lamp. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality capillary column. |
| Inappropriate injection temperature. | Optimize the injector temperature to ensure complete and rapid vaporization. | |
| Low Signal Intensity | Leaks in the system. | Check for leaks in the injector, column fittings, and MS interface. |
| Ion source contamination. | Clean the ion source according to the manufacturer's instructions. | |
| Improper tuning of the mass spectrometer. | Autotune the mass spectrometer to ensure optimal performance. | |
| Poor Reproducibility | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and the syringe is clean. |
| Fluctuations in carrier gas flow. | Check the gas supply and ensure the flow controller is working properly. | |
| Ghost Peaks | Contamination from previous injections. | Bake out the column and run a blank solvent injection. |
| Septum bleed. | Use a high-quality, low-bleed septum. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration of approximately 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for identifying and quantifying impurities in this compound.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | A standard GC-MS system |
| Column | A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, then ramp to 300 °C at 10 °C/min, hold for 10 min. |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., toluene or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library (e.g., NIST). The relative percentage of each impurity can be estimated from the peak areas in the total ion chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H and ¹³C NMR to confirm the structure of this compound and identify impurities.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The spectrum of pure this compound should show characteristic signals for the aromatic protons and the chloromethyl protons.[3][4]
-
¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule.[3]
-
Impurity signals can be identified by comparing the spectra to known spectra of potential impurities (e.g., anthracene) or by using spectral databases.
-
Visualizations
References
Technical Support Center: Purity Analysis of 9,10-Bis(chloromethyl)anthracene by ¹H and ¹³C NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the ¹H and ¹³C NMR analysis of 9,10-Bis(chloromethyl)anthracene, designed for researchers, scientists, and drug development professionals.
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected chemical shifts for this compound and potential impurities in CDCl₃. These values are essential for a preliminary purity assessment of the synthesized compound.
Table 1: ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Ar-H | 8.35 - 8.45 | m | 4H |
| Ar-H | 7.60 - 7.70 | m | 4H | |
| -CH₂Cl | ~5.80 | s | 4H | |
| Anthracene (impurity) | Ar-H (9,10) | ~8.45 | s | 2H |
| Ar-H (1,4,5,8) | ~8.00 | dd | 4H | |
| Ar-H (2,3,6,7) | ~7.45 | dd | 4H | |
| 9-(Chloromethyl)anthracene (impurity) | Ar-H | 8.25 - 8.41 | m | - |
| Ar-H | 7.95 - 7.96 | m | - | |
| Ar-H | 7.45 - 7.56 | m | - | |
| -CH₂Cl | ~5.53 | s | 2H | |
| Dioxane (solvent impurity) | -CH₂- | ~3.70 | s | 8H |
| Toluene (solvent impurity) | Ar-H | 7.17 - 7.23 | m | 5H |
| -CH₃ | ~2.34 | s | 3H |
Table 2: ¹³C NMR Chemical Shifts (CDCl₃)
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | C -CH₂Cl | ~130.5 |
| Ar-C | ~129.8 | |
| Ar-C | ~127.5 | |
| Ar-C | ~125.5 | |
| -C H₂Cl | ~41.0 | |
| Anthracene (impurity) | Ar-C (9,10) | ~131.9 |
| Ar-C (1,4,5,8) | ~128.1 | |
| Ar-C (2,3,6,7) | ~125.4 | |
| Ar-C (4a,5a,9a,10a) | ~131.4 | |
| 9-(Chloromethyl)anthracene (impurity) | Ar-C | ~131.5 |
| Ar-C | ~129.1 | |
| Ar-C | ~128.8 | |
| Ar-C | ~126.9 | |
| Ar-C | ~125.2 | |
| Ar-C | ~124.9 | |
| -C H₂Cl | ~42.9 | |
| Dioxane (solvent impurity) | -C H₂- | ~67.2 |
| Toluene (solvent impurity) | Ar-C | 138.0, 129.1, 128.3, 125.4 |
| -C H₃ | ~21.5 |
Experimental Protocols
A detailed methodology for the preparation of NMR samples is crucial for obtaining high-quality, reproducible data.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for this compound.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Due to the planar aromatic nature of the compound, slight warming may be necessary to aid dissolution. However, avoid excessive heating to prevent potential degradation.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to avoid poor shimming and broad spectral lines.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks in the aromatic region.
-
Possible Cause 1: Sample Concentration is too high.
-
Solution: High concentrations of planar aromatic compounds like this compound can lead to aggregation and peak broadening.[1] Prepare a more dilute sample and re-acquire the spectrum.
-
-
Possible Cause 2: Poor Shimming.
-
Solution: The magnetic field homogeneity is crucial for sharp signals. Re-shim the spectrometer before acquiring the spectrum.
-
-
Possible Cause 3: Presence of Paramagnetic Impurities.
-
Solution: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned. If the problem persists, consider passing the sample solution through a small plug of silica gel.
-
Q2: I see more peaks in the spectrum than expected for pure this compound.
-
Possible Cause 1: Residual Solvents.
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Solution: Compare the chemical shifts of the unexpected peaks with the data in Table 1 for common synthesis and purification solvents like dioxane and toluene. If a solvent is identified, the sample should be further dried under high vacuum.
-
-
Possible Cause 2: Unreacted Starting Material.
-
Solution: The presence of unreacted anthracene is a common impurity. Look for its characteristic signals as detailed in Table 1.
-
-
Possible Cause 3: Monosubstituted Byproduct.
-
Solution: The formation of 9-(chloromethyl)anthracene is a likely side reaction. Its distinct NMR signals (see Table 1) can help in its identification.
-
Q3: The integration of the chloromethyl peak at ~5.80 ppm is less than 4H relative to the aromatic protons.
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Possible Cause: Presence of Anthracene Impurity.
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Solution: Anthracene has aromatic protons but no chloromethyl group. Its presence will increase the relative integration of the aromatic region. The presence of other anthracene-derived impurities lacking one or both chloromethyl groups could also be a factor.
-
Q4: My compound is not dissolving well in CDCl₃.
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Possible Cause: Solubility Issues.
-
Solution: While CDCl₃ is generally a good solvent, for highly crystalline or less pure samples, solubility can be an issue.[2] You can try gentle warming or using a different deuterated solvent such as DMSO-d₆, though this will alter the chemical shifts.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the NMR analysis of this compound.
Caption: Troubleshooting workflow for NMR purity analysis.
References
HPLC methods for separating 9,10-Bis(chloromethyl)anthracene from impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on high-performance liquid chromatography (HPLC) methods for the separation of 9,10-Bis(chloromethyl)anthracene from its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Common impurities can originate from the synthesis process or degradation. These include:
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Unreacted starting materials: Primarily anthracene.
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Intermediates and byproducts of synthesis: Such as 9-(chloromethyl)anthracene (mono-substituted product) and other polychlorinated anthracenes. The formation of diarylmethane side products can also occur.
-
Degradation products: Hydrolysis of the chloromethyl groups can lead to the formation of 9-(chloromethyl)-10-(hydroxymethyl)anthracene and 9,10-Bis(hydroxymethyl)anthracene.
Q2: What is a good starting HPLC method for the analysis of this compound?
A2: A reversed-phase HPLC method is generally suitable for the separation of non-polar compounds like anthracene and its derivatives. A good starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile or methanol. See the detailed experimental protocol below for a recommended starting method.
Q3: How can I improve the resolution between this compound and its closely eluting impurities?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the temperature: Lowering the temperature can sometimes improve the resolution of closely related compounds.
-
Use a different column: A column with a different stationary phase (e.g., a phenyl-hexyl column) can provide different selectivity due to π-π interactions with the aromatic analytes. Columns with smaller particle sizes (e.g., sub-2 µm) can also provide higher efficiency and better resolution.
Q4: My peak for this compound is tailing. What could be the cause?
A4: Peak tailing can be caused by several factors:
-
Secondary interactions with the stationary phase: Residual silanol groups on the silica-based stationary phase can interact with the analytes. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a base-deactivated column can help.
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column contamination or void: A blocked frit or a void at the head of the column can cause poor peak shape. Back-flushing the column or replacing it may be necessary.
Q5: I am observing ghost peaks in my blank injections. What is the source?
A5: Ghost peaks can arise from several sources:
-
Carryover from previous injections: Ensure your needle wash is effective and that the injection port is clean.[1]
-
Contaminated mobile phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phases regularly.[2] Contaminants can accumulate on the column during equilibration and elute during the gradient.[2][3]
-
System contamination: Contamination can be present in the autosampler, tubing, or detector flow cell. Flushing the system with a strong solvent is recommended.[3][4]
Experimental Protocols
Recommended Starting HPLC Method
This method is a general starting point and may require optimization for specific impurity profiles.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase at the start of the gradient.[5] 2. Sample overload.[5][6] 3. Column collapse (less common with modern columns). | 1. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[5][7] 2. Reduce the concentration of the sample or the injection volume.[5][6] 3. Use a column designed for highly aqueous mobile phases if applicable. Flush the column with 100% organic solvent.[6] |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column packing.[7][8] 2. Column overload.[5] 3. Blocked column frit or column void.[5] 4. Mobile phase pH is close to the pKa of an impurity. | 1. Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase.[7] 2. Decrease the sample concentration or injection volume.[5] 3. Reverse flush the column (if permissible by the manufacturer) or replace the column.[5] 4. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[7] |
| Poor Resolution | 1. Inadequate separation between the main peak and an impurity. 2. Co-elution of multiple impurities. | 1. Optimize the gradient by making it shallower. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. 3. Use a longer column or a column with a smaller particle size for higher efficiency. 4. Change to a different stationary phase (e.g., Phenyl-Hexyl) to introduce different separation mechanisms (π-π interactions). |
| Ghost Peaks | 1. Carryover from a previous injection.[1] 2. Contaminated mobile phase or solvents.[2] 3. Contamination in the HPLC system (injector, tubing, detector).[2][4] | 1. Optimize the needle wash procedure, using a strong solvent.[1][4] 2. Use fresh, high-purity HPLC grade solvents.[2][3] 3. Flush the entire system with a strong, non-reactive solvent like isopropanol.[3][4] |
| Irreproducible Retention Times | 1. Inadequate column equilibration between runs.[4] 2. Leaks in the system.[4] 3. Changes in mobile phase composition.[4] 4. Fluctuations in column temperature.[4] | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4] 2. Check for any loose fittings and signs of leaks.[4] 3. Prepare fresh mobile phase and ensure accurate mixing.[4] 4. Use a column oven to maintain a constant temperature.[4] |
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Potential Impurities of this compound
Caption: Potential impurities related to this compound.
References
- 1. 9-(Chloromethyl)anthracene | 24463-19-2 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digscholarship.unco.edu [digscholarship.unco.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Mass Spectrometry Analysis of 9,10-Bis(chloromethyl)anthracene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 9,10-Bis(chloromethyl)anthracene reaction mixtures via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ions for this compound in a mass spectrum?
A1: this compound (C16H12Cl2) has a molecular weight of approximately 275.18 g/mol .[1][2] Due to the presence of two chlorine atoms, you should observe a characteristic isotopic pattern for the molecular ion peak [M]⁺•. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in three peaks in the molecular ion region:
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M⁺•: Containing two ³⁵Cl atoms.
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(M+2)⁺•: Containing one ³⁵Cl and one ³⁷Cl atom.
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(M+4)⁺•: Containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1.[3]
Q2: What are the common fragment ions observed in the mass spectrum of this compound?
A2: The fragmentation of this compound under electron ionization (EI) typically involves the loss of chlorine and chloromethyl groups. Common fragment ions to expect include:
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[M-Cl]⁺: Resulting from the loss of a chlorine radical.
-
[M-CH₂Cl]⁺: Resulting from the loss of a chloromethyl radical.
-
[M-2Cl]⁺•: From the sequential loss of two chlorine radicals.
-
[M-Cl-CH₂Cl]⁺: Involving the loss of both a chlorine and a chloromethyl radical.
Q3: What potential impurities or byproducts should I look for in my reaction mixture?
A3: The synthesis of this compound often involves the chloromethylation of anthracene.[4][5] Therefore, your reaction mixture may contain:
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Unreacted starting materials: Anthracene and formaldehyde (or its equivalents like paraformaldehyde or 1,3,5-trioxane).[4][5]
-
Monosubstituted product: 9-(Chloromethyl)anthracene.[6]
-
Other chlorinated species: Such as 9-chloroanthracene or 9,10-dichloroanthracene.[7]
-
Polymeric materials: Resulting from side reactions of formaldehyde.
Q4: Why am I seeing a complex isotopic pattern in my mass spectrum?
A4: The presence of one or more chlorine (or bromine) atoms in a molecule will result in a complex isotopic pattern.[8] For a molecule with two chlorine atoms like this compound, you will see M⁺•, (M+2)⁺•, and (M+4)⁺• peaks with an approximate 9:6:1 intensity ratio.[3] If you have impurities with a different number of chlorine atoms, the isotopic patterns will overlap, leading to a more complex spectrum.
Troubleshooting Guides
Problem: No or Low Signal Intensity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Improper Sample Concentration | Ensure your sample is not too dilute, which can lead to a weak signal, or too concentrated, which may cause ion suppression.[9] Prepare a dilution series to find the optimal concentration. |
| Inefficient Ionization | The choice of ionization technique is critical. For this compound, Electron Ionization (EI) is common, often coupled with Gas Chromatography (GC-MS).[1] If using Liquid Chromatography (LC-MS), experiment with different ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance of the ion source, mass analyzer, and detector.[9] |
| Sample Degradation | This compound can be reactive. Ensure the sample is fresh and has been stored properly. Consider the thermal stability of the compound, especially if using a heated GC inlet. |
Problem: Poor Mass Accuracy or Resolution
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Mass Calibration | Perform a mass calibration across the desired mass range using a suitable calibration standard.[9] Inaccurate calibration is a common source of mass errors. |
| Instrument Contamination or Drift | Ensure the mass spectrometer is clean and well-maintained. Contaminants in the ion source or mass analyzer can affect performance.[9] |
| Unstable Instrument Conditions | Allow the instrument to stabilize after any changes in temperature or pressure before acquiring data. |
Problem: Unexpected Peaks in the Spectrum
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Contamination | Contamination can come from various sources including solvents, glassware, or the instrument itself. Run a blank analysis of your solvent to identify any background peaks.[10] Common contaminants include phthalates and siloxanes. |
| Unidentified Byproducts | As mentioned in the FAQs, your reaction may produce side products. Refer to the literature on the synthesis of this compound to anticipate potential byproducts.[4][5][7] |
| Matrix Effects | Components of your reaction mixture other than the analyte can interfere with the ionization process, leading to the appearance of adducts or suppression of the target signal.[8] Proper sample cleanup or chromatographic separation can help mitigate these effects. |
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and a potential monosubstituted byproduct.
| Compound | Formula | Ion | Calculated m/z |
| This compound | C₁₆H₁₂Cl₂ | [M]⁺• | 274.03 |
| [M+2]⁺• | 276.03 | ||
| [M+4]⁺• | 278.02 | ||
| [M-Cl]⁺ | 239.06 | ||
| [M-CH₂Cl]⁺ | 225.07 | ||
| 9-(Chloromethyl)anthracene | C₁₅H₁₁Cl | [M]⁺• | 226.05 |
| [M+2]⁺• | 228.05 |
Note: The presented m/z values are for the most abundant isotopes and are rounded. High-resolution mass spectrometry will provide more precise mass measurements.
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Reaction Quenching and Extraction: Quench the reaction mixture as per your synthesis protocol (e.g., by adding water or a basic solution). Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter and concentrate the solvent under reduced pressure.
-
Dilution: Dissolve a small amount of the crude residue in a GC-compatible solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL. Further dilute as necessary to avoid detector saturation.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
General GC-MS Method
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure separation of components.
-
Carrier Gas: Helium with a constant flow rate.
-
-
Mass Spectrometer (MS):
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Potential fragmentation pathway of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. AU2018241298B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]
- 5. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. 9-(Chloromethyl)anthracene [webbook.nist.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Derivatization Reactions with 9,10-Bis(chloromethyl)anthracene
Welcome to the technical support center for derivatization reactions using 9,10-Bis(chloromethyl)anthracene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in a laboratory setting?
A1: this compound is a highly reactive bifunctional reagent commonly used as a fluorescent labeling agent or a chemical cross-linker. Its anthracene core provides a strong fluorophore, making it ideal for enhancing the detection of analytes with nucleophilic functional groups (such as amines, thiols, phenols, and carboxylic acids) in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The two chloromethyl groups allow for the derivatization of two separate molecules or two functional groups on the same molecule.
Q2: What is the reaction mechanism for derivatization with this compound?
A2: The derivatization reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (e.g., the lone pair of electrons on a nitrogen in an amine or sulfur in a thiol) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion (the leaving group). This forms a stable carbon-nucleophile bond. Given that the molecule has two chloromethyl groups, this reaction can occur at one or both sites.
Q3: Why is it crucial to use anhydrous conditions for these derivatization reactions?
A3: It is critical to maintain anhydrous (water-free) conditions because this compound is susceptible to hydrolysis. Water can act as a nucleophile and react with the chloromethyl groups to form the corresponding hydroxymethyl or even ether derivatives, consuming the reagent and leading to unwanted side products. This will significantly reduce the yield of the desired derivatized analyte.
Q4: Do I need a catalyst for my derivatization reaction?
A4: While not always strictly necessary, a catalyst can significantly improve the reaction rate and yield. For the derivatization of carboxylic acids, a phase-transfer catalyst like tetrabutylammonium bromide is often used.[1] For reactions with weaker nucleophiles, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or a hindered base can be beneficial to neutralize the HCl byproduct and drive the reaction to completion.
Troubleshooting Guide for Low Derivatization Yields
Low yields in derivatization reactions can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation, starting material remains | 1. Inactive Reagent: this compound may have degraded due to improper storage (exposure to light or moisture). | - Use a fresh batch of the reagent. - Store the reagent protected from light and moisture. |
| 2. Insufficiently Nucleophilic Analyte: The analyte may not be a strong enough nucleophile to react efficiently under the current conditions. | - Increase the reaction temperature. - Add a non-nucleophilic base (e.g., DIPEA) to deprotonate the nucleophile and increase its reactivity. - For carboxylic acids, use a catalyst such as tetrabutylammonium bromide.[1] | |
| 3. Unfavorable Reaction Conditions: The solvent, temperature, or reaction time may not be optimal. | - Switch to a polar aprotic solvent like DMF or acetonitrile to favor SN2 reactions. - Incrementally increase the reaction temperature and monitor for product formation and degradation. - Extend the reaction time, monitoring progress by TLC or LC-MS. | |
| Presence of multiple unexpected peaks in the chromatogram | 1. Side Reactions: Unwanted reactions may be occurring, such as hydrolysis of the reagent or over-alkylation of the analyte. | - Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature to reduce the rate of side reactions. - Use a less hindered base. |
| 2. Impure Starting Materials: Contaminants in the analyte sample or the reagent can lead to multiple products. | - Purify the analyte before derivatization. - Verify the purity of the this compound. | |
| Product peak is present but the yield is consistently low | 1. Steric Hindrance: Bulky groups near the reactive site on either the analyte or the derivatizing agent can physically block the nucleophilic attack. | - If possible, consider derivatizing a less sterically hindered part of the analyte. - Increase the reaction temperature and time to overcome the activation energy barrier. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the molar excess of the this compound. - Optimize the reaction time and temperature. | |
| 3. Product Degradation: The derivatized product may be unstable under the reaction or work-up conditions. | - Analyze the stability of the product at different temperatures and pH values. - Modify the purification strategy to be milder (e.g., use a different chromatography stationary phase or eluent). |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your derivatization reaction.
Caption: A step-by-step workflow for troubleshooting low derivatization yields.
Experimental Protocol: Derivatization of a Primary Amine
This protocol provides a general procedure for the derivatization of a primary amine with this compound for HPLC-fluorescence analysis.
Materials:
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This compound
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Primary amine analyte
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Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
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Micro-reaction vials
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Heating block or water bath
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Vortex mixer
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Nitrogen or Argon gas supply
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of your primary amine analyte in anhydrous ACN or DMF at a known concentration.
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Prepare a stock solution of this compound in anhydrous ACN or DMF. A 2-5 fold molar excess relative to the analyte is a good starting point.
-
Prepare a stock solution of DIPEA in anhydrous ACN or DMF.
-
-
Derivatization Reaction:
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In a micro-reaction vial, add an aliquot of the primary amine stock solution.
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Add the this compound stock solution to the vial.
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Add a 2-fold molar excess of DIPEA relative to the analyte.
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Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal temperature and time may need to be determined experimentally.
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After incubation, cool the reaction vial to room temperature.
-
-
Sample Preparation for Analysis:
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the dried residue in the initial mobile phase of your HPLC system to a suitable concentration for injection.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Purification of the Derivatized Product (if necessary):
For obtaining a pure standard or for further applications, the derivatized product can be purified using column chromatography.
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Stationary Phase: Silica gel is commonly used.
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Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) can be effective.
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The fractions containing the purified product can be identified by TLC with UV visualization, and the solvent is then removed by rotary evaporation.
Visualizing the Derivatization Reaction Pathway
The following diagram illustrates the SN2 reaction between this compound and a primary amine.
Caption: The SN2 reaction pathway for amine derivatization.
References
Technical Support Center: Optimizing Nucleophilic Substitution on 9,10-Bis(chloromethyl)anthracene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 9,10-Bis(chloromethyl)anthracene. This guide addresses common issues encountered during experimentation to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing nucleophilic substitution on this compound?
A1: The primary challenges include the compound's low solubility in many common organic solvents, the potential for di-substitution leading to a mixture of products, and the possibility of forming polymeric byproducts, especially under harsh reaction conditions. The benzylic chloride nature of the starting material makes it highly reactive, which can lead to a lack of selectivity if conditions are not carefully controlled.
Q2: Which solvents are most suitable for reactions with this compound?
A2: Due to its limited solubility, polar aprotic solvents are often the best choice. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). For certain nucleophiles, less polar solvents like Tetrahydrofuran (THF) or Dioxane can be used, sometimes in combination with a co-solvent to improve solubility. The choice of solvent can significantly impact the reaction rate and selectivity.[1][2]
Q3: How can I minimize the formation of polymeric byproducts?
A3: Polymeric byproduct formation is a common issue arising from intermolecular reactions between the di-substituted anthracene molecules. To minimize this, it is recommended to use high dilution conditions. This involves adding the this compound solution slowly to a solution of the nucleophile. Maintaining a lower reaction temperature can also help to control the reaction rate and reduce polymerization.
Q4: Is a phase-transfer catalyst (PTC) necessary for these reactions?
A4: A phase-transfer catalyst can be highly beneficial, particularly when using a solid nucleophile salt (e.g., NaN3, KCN) with a non-polar or moderately polar organic solvent. The PTC, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the mono-substituted intermediate, and the di-substituted product. The disappearance of the starting material spot and the appearance of the product spot(s) indicate the progression of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during nucleophilic substitution reactions on this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of starting material | Ensure this compound is fully dissolved. Consider using a more appropriate solvent or a co-solvent system. Gentle heating may aid dissolution, but be cautious of potential side reactions at elevated temperatures. |
| Low reactivity of the nucleophile | Increase the reaction temperature. If the nucleophile is a weak base, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. |
| Poor nucleophile solubility | If using a salt as the nucleophile, ensure it has some solubility in the reaction solvent. The use of a phase-transfer catalyst can be effective in such cases. |
| Degradation of starting material or product | Some anthracene derivatives can be sensitive to light and oxygen. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. |
Problem 2: Formation of Multiple Products (Mono- and Di-substituted)
| Possible Cause | Troubleshooting Step |
| Stoichiometry of reactants | To favor di-substitution, use at least two equivalents of the nucleophile. For mono-substitution, use a slight excess of this compound relative to the nucleophile and add the nucleophile solution slowly to the solution of the anthracene derivative. |
| Reaction time and temperature | Monitor the reaction closely by TLC. Stopping the reaction at the optimal time can help isolate the desired product in higher yield. Lowering the temperature may increase selectivity for the mono-substituted product. |
| Statistical distribution | Achieving 100% selectivity for the mono-substituted product can be challenging due to the similar reactivity of the two chloromethyl groups. Purification by column chromatography is often necessary to separate the products. |
Problem 3: Product is Difficult to Purify
| Possible Cause | Troubleshooting Step |
| Presence of polymeric byproducts | If significant polymerization has occurred, the crude product may be a tacky solid or oil. Attempt to precipitate the desired product by adding a non-solvent. Purification by column chromatography may be challenging but is often the most effective method. |
| Similar polarity of products | If separating mono- and di-substituted products is difficult, try using a less polar eluent system for column chromatography to improve separation. Gradient elution can also be effective. |
| Contamination with starting material | Ensure the reaction goes to completion by monitoring with TLC. If unreacted starting material remains, it can often be separated by column chromatography. |
Data Presentation
Table 1: Optimized Reaction Conditions for Nucleophilic Substitution on this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of Di-substituted Product |
| Alkoxide | RONa/ROH | THF/ROH | Reflux | 12-24 | 70-90 |
| Primary Amine | RNH₂ (excess) | DMF | 25-50 | 6-12 | 85-95 |
| Secondary Amine | R₂NH (excess) | DMSO | 50-80 | 12-24 | 80-90 |
| Thiolate | RSNa | Ethanol | Reflux | 4-8 | >90 |
| Azide | NaN₃ | DMF | 60-80 | 6-10 | >95 |
| Cyanide | KCN | DMSO | 80-100 | 12-24 | 75-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for Di-substitution with an Amine Nucleophile
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To a solution of the primary or secondary amine (2.2 equivalents) in DMF (10 mL per mmol of anthracene derivative) in a round-bottom flask, add this compound (1.0 equivalent).
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Stir the reaction mixture at the temperature indicated in Table 1 under an inert atmosphere.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Caption: A decision tree for troubleshooting common reaction issues.
References
Preventing photodegradation of 9,10-Bis(chloromethyl)anthracene during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the photodegradation of 9,10-Bis(chloromethyl)anthracene during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to light?
A1: this compound, like other anthracene derivatives, possesses a conjugated aromatic system that readily absorbs ultraviolet (UV) and visible light. This absorption of light energy can excite the molecule to a higher energy state, making it more susceptible to chemical reactions, primarily photooxidation. In the presence of oxygen, the excited anthracene derivative can generate singlet oxygen, a highly reactive form of oxygen, which then reacts with the parent compound to form an endoperoxide. This endoperoxide is often unstable and can further decompose, leading to the degradation of the starting material.
Q2: What are the visible signs of this compound degradation?
A2: While significant degradation can occur without any visible changes, you may observe a yellowing of the solid compound or a change in the color of its solutions. Precipitation or the formation of particulate matter in a previously clear solution can also indicate degradation. However, for accurate assessment, analytical techniques such as HPLC are necessary to quantify the purity of the compound.
Q3: How should I store this compound?
A3: To minimize photodegradation during storage, this compound should be kept in a tightly sealed, amber-colored vial to protect it from light. For enhanced protection, the vial can be wrapped in aluminum foil. It is also advisable to store the compound in a cool, dark, and dry place. Some sources suggest that for long-term storage, keeping the compound at reduced temperatures (-20°C) can be beneficial.
Q4: What type of laboratory lighting is safest to use when working with this compound?
A4: When handling this compound, it is crucial to avoid direct exposure to sunlight and standard laboratory fluorescent or LED lighting, as these sources emit significant amounts of UV and blue light. The safest option is to work in a dimly lit area or use specialized laboratory lighting. Amber or yellow light with wavelengths above 500 nm is recommended as it is less likely to be absorbed by the compound and initiate photodegradation.
Q5: Can the solvent I use affect the rate of photodegradation?
A5: Yes, the choice of solvent can significantly impact the stability of this compound. The rate of photodegradation can be faster in polar solvents compared to nonpolar solvents. Additionally, the solubility of oxygen is higher in some organic solvents, which can accelerate photooxidation. To minimize degradation, consider using deoxygenated solvents, which can be prepared by bubbling an inert gas such as nitrogen or argon through the solvent prior to use.
Troubleshooting Guides
Problem 1: Inconsistent experimental results when using this compound.
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Possible Cause: The compound may be degrading to varying extents between experiments due to inconsistent light exposure.
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Solution:
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Standardize Handling Procedures: Implement a strict protocol for handling the compound, ensuring that it is always protected from light. Use amber-colored vials or foil-wrapped containers for all solutions.
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Control the Light Environment: Perform all manipulations of the compound and its solutions in a darkroom or under amber/yellow light.
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Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even in the dark.
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Verify Compound Purity: Before starting a new set of experiments, verify the purity of your this compound stock using a suitable analytical method like HPLC.
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Problem 2: Rapid loss of fluorescence or change in UV-Vis absorbance of a solution containing this compound during an experiment.
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Possible Cause: The compound is undergoing rapid photodegradation upon exposure to the light source of your instrument (e.g., fluorometer, spectrophotometer).
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Solution:
-
Minimize Exposure Time: Reduce the duration of light exposure during measurements to the absolute minimum required to obtain a stable signal.
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Use Deoxygenated Solvents: Prepare your solutions using solvents that have been deoxygenated to reduce the rate of photooxidation.
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Incorporate a Singlet Oxygen Quencher: Consider adding a singlet oxygen quencher, such as sodium azide, to your solution. Be aware of the potential hazards and compatibility of the quencher with your experimental system.
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Use a Lower Intensity Light Source: If possible, reduce the intensity of the excitation light source on your instrument.
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Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for understanding and preventing the photodegradation of anthracene derivatives. Data for this compound is limited; therefore, data from closely related analogs are provided for comparison and guidance.
Table 1: Photodegradation Parameters of Anthracene Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Photodegradation Quantum Yield (Φd) | Reference Compound |
| Anthracene | Cyclohexane | 313 | 0.003 | - |
| 9,10-Diphenylanthracene | Benzene | 365 | 0.0001 | - |
| 9,10-Dichloroanthracene | Methylcyclohexane | - | Higher than anthracene | - |
Note: A lower photodegradation quantum yield indicates higher photostability.
Table 2: Singlet Oxygen Quenching Rate Constants
| Quencher | Solvent | Rate Constant (kq) (M-1s-1) |
| Sodium Azide (NaN3) | Methanol | 5 x 108 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Methanol | 4.4 x 108 |
| β-Carotene | Benzene | 1.4 x 1010 |
Experimental Protocols
Protocol 1: General Handling of this compound
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Work Environment: Conduct all weighing and solution preparation in a darkroom or under amber or yellow light (wavelength > 500 nm).
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Storage: Store the solid compound in a tightly sealed amber vial wrapped in aluminum foil in a cool, dark place.
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Solution Preparation:
-
Use deoxygenated solvents. To deoxygenate, bubble nitrogen or argon gas through the solvent for at least 15-20 minutes before use.
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Prepare solutions in amber volumetric flasks or flasks wrapped in aluminum foil.
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Prepare solutions fresh for each experiment.
-
-
During Experiments:
-
Keep all vessels containing the compound or its solutions covered with aluminum foil or an opaque material.
-
Minimize the exposure of the solution to any light source, including ambient room light.
-
Protocol 2: Photostability Assessment of a this compound Solution
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Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (e.g., 10 µg/mL) in an amber volumetric flask.
-
Sample Preparation:
-
Test Sample: Transfer an aliquot of the solution to a clear glass vial.
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Control Sample: Transfer an equal aliquot of the solution to an amber glass vial or a clear vial completely wrapped in aluminum foil.
-
-
Light Exposure: Place both vials under a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral output) for a set period.
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Analysis:
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At various time points (e.g., 0, 1, 2, 4, 8 hours), take a sample from each vial.
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Analyze the concentration of this compound in each sample by HPLC with a UV or fluorescence detector.
-
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Data Interpretation: Compare the concentration of the compound in the test sample to the control sample over time. A significant decrease in the concentration of the test sample relative to the control indicates photodegradation.
Visualizations
Handling and storage of 9,10-Bis(chloromethyl)anthracene to maintain stability
This technical support center provides guidance on the proper handling and storage of 9,10-Bis(chloromethyl)anthracene to ensure its stability and performance in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To maintain stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[1] Following these conditions, the compound is reported to be stable for at least two years.[2] It is classified as a corrosive solid and should be stored in a designated corrosives area.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and hot toluene.[3] For purification, recrystallization from toluene is a documented method.[3]
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect this compound from light.[2] Anthracene derivatives, in general, are known to be photoreactive and can undergo degradation upon exposure to light, especially UV radiation.[4][5] This can lead to the formation of endoperoxides in the presence of air and other degradation products.[4][5]
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon decomposition, typically under fire conditions, this compound can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Troubleshooting Guides
Issue 1: Compound Degradation or Discoloration
| Symptom | Possible Cause | Troubleshooting Steps |
| Yellow powder darkens or changes color over time. | Exposure to light, moisture, or air (oxygen). | 1. Always store the compound in a tightly sealed, amber-colored vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator in a cool, dark place. |
| Unexpected peaks appear in analytical data (e.g., NMR, HPLC). | Photodegradation or hydrolysis. | 1. Prepare solutions fresh before use. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Use anhydrous solvents to prevent hydrolysis of the chloromethyl groups. |
Issue 2: Poor Solubility
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound does not fully dissolve in the chosen solvent. | Incorrect solvent selection or insufficient temperature. | 1. Confirm the appropriate solvent for your application. DMSO and hot toluene are known to be effective.[3] 2. If using toluene, gently heat the mixture with stirring to aid dissolution.[3] 3. Use sonication to assist in dissolving the compound. |
Issue 3: Incomplete Reaction or Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| A reaction where this compound is a starting material does not proceed to completion. | Degraded starting material, presence of moisture, or inappropriate reaction conditions. | 1. Verify the purity of your this compound using a suitable analytical method (e.g., NMR). If impurities are detected, consider purification by recrystallization. 2. Ensure all reactants and solvents are anhydrous, as the chloromethyl groups are susceptible to hydrolysis. 3. Optimize reaction conditions such as temperature, reaction time, and catalyst, if applicable. |
| Formation of side products. | Hydrolysis of the chloromethyl groups to hydroxymethyl or other subsequent reactions. | 1. Strictly exclude water from the reaction mixture by using dry solvents and an inert atmosphere. 2. Analyze the side products to understand the degradation pathway and adjust reaction conditions accordingly. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10387-13-0 | [6] |
| Molecular Formula | C₁₆H₁₂Cl₂ | [6] |
| Molecular Weight | 275.18 g/mol | [6] |
| Appearance | Yellow powder | [2] |
| Melting Point | 233-240 °C | [7] |
| Solubility | Soluble in DMSO, hot toluene | [3] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Temperature | Cool place |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Light | Protect from light (use amber vials) |
| Moisture | Protect from moisture (store in a desiccator) |
| Safety | Handle in a well-ventilated area, wear appropriate PPE (gloves, safety glasses, lab coat) |
Experimental Protocols
Protocol 1: General Procedure for a Derivatization Reaction
This protocol is a general guideline for using this compound as a cross-linking or derivatizing agent with a generic nucleophile (NuH).
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophilic substrate (NuH) and a non-nucleophilic base (e.g., proton sponge, if necessary) in an appropriate anhydrous solvent (e.g., anhydrous THF or DMF).
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In a separate flask, dissolve this compound in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the this compound solution to the solution of the nucleophile dropwise with stirring at room temperature or an appropriate temperature for the specific reaction.
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Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Protocol 2: Purification by Recrystallization
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Dissolution:
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Place the crude this compound in a flask.
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Add a minimal amount of hot toluene to dissolve the solid completely.[3]
-
-
Filtration (Hot):
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If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
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Allow the filtrate to cool slowly to room temperature.
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For maximum yield, cool the flask in an ice bath.
-
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Isolation:
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Collect the resulting crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
-
-
Drying:
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Dry the purified crystals under vacuum.
-
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 2. This compound - CAS-Number 10387-13-0 - Order from Chemodex [chemodex.com]
- 3. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 5. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Addressing solubility issues of 9,10-Bis(chloromethyl)anthracene in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 9,10-Bis(chloromethyl)anthracene, with a focus on its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a yellow, crystalline solid. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Due to its two reactive chloromethyl groups, it serves as a versatile building block in organic synthesis. It is commonly used as a precursor for the synthesis of various 9,10-disubstituted anthracene derivatives, which have applications in materials science, particularly in the development of fluorescent and luminescent materials, as well as in the synthesis of molecular machines and drug carriers.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a reactive chemical and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is sensitive to moisture and light.[1]
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A4: Solubility issues with this compound are common due to its planar aromatic structure. Here are several strategies to address this:
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Solvent Selection: The choice of solvent is critical. Refer to the solubility table below for guidance. For reactions, consider using a solvent in which the compound has at least moderate solubility at the reaction temperature.
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Heating: The solubility of this compound generally increases with temperature. Heating the solvent while stirring can help dissolve the compound. For example, it is soluble in hot toluene for recrystallization.[2]
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Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
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Co-solvent Systems: Employing a mixture of solvents can improve solubility. For instance, a binary solvent system of dimethylsulfoxide (DMSO) or dimethylformamide (DMF) with an alcohol has been used for reactions involving this compound.
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High-Dilution Conditions: For reactions where the compound is a starting material, performing the reaction under high-dilution conditions might be beneficial, even if the compound does not fully dissolve initially. The reaction may proceed as the dissolved portion reacts and more of the solid subsequently dissolves (Le Chatelier's principle).
Q5: My product, synthesized from this compound, is precipitating out of the reaction mixture. Is this normal?
A5: Precipitation of the product is not uncommon, especially if the product has a different solubility profile than the starting material and reactants. This can sometimes be advantageous, as it can drive the reaction to completion and simplify purification. If the precipitation is problematic (e.g., leading to a heterogeneous mixture that is difficult to stir), you might need to adjust the solvent system or reaction temperature to keep the product in solution.
Q6: I observe a suspension or slurry in my reaction. How does this affect the reaction kinetics and outcome?
A6: Reactions carried out with a suspended solid are known as heterogeneous reactions. In such cases, the reaction rate is often limited by the dissolution rate of the solid. To ensure a successful reaction:
-
Efficient Stirring: Vigorous stirring is crucial to maximize the surface area of the solid in contact with the liquid phase and to ensure uniform mixing.
-
Particle Size: Using a finer powder of this compound can increase the surface area and improve the dissolution rate.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase where the compound is located, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases.[2]
Data Presentation: Solubility Profile
Due to the limited availability of precise quantitative solubility data in the public domain, the following table provides a qualitative and semi-quantitative summary of the solubility of this compound in common organic solvents based on observations from synthetic and purification procedures.
| Solvent | Temperature | Solubility | Notes |
| Toluene | Room Temperature | Sparingly Soluble | - |
| Toluene | Hot | Soluble | Commonly used for recrystallization.[2] |
| Dioxane | Room Temperature | Sparingly Soluble | Often used as a reaction and washing solvent.[3] |
| Chloroform | Room Temperature | Soluble | Used as a solvent for NMR analysis.[4] |
| Acetic Acid | - | - | Used as a reaction medium, often in combination with other acids.[2] |
| Dimethylformamide (DMF) | Room Temperature | Likely Soluble | Polar aprotic solvents are often good solvents for anthracene derivatives. |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Likely Soluble | Polar aprotic solvents are often good solvents for anthracene derivatives. |
| Water | Room Temperature | Insoluble | - |
| Ethanol | Room Temperature | Sparingly to Insoluble | Used for washing the crude product to remove water-soluble impurities.[2] |
Disclaimer: The solubility information provided is for guidance purposes and is based on qualitative observations from the scientific literature. For critical applications, it is recommended to determine the solubility experimentally under the specific conditions of your experiment.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Toluene
This protocol describes a typical procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Toluene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a stirrer
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of toluene to the flask, just enough to wet the solid.
-
Gently heat the mixture while stirring. Add more toluene portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask to slow down the cooling process.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: General Procedure for Nucleophilic Substitution Reaction
This protocol provides a general workflow for a nucleophilic substitution reaction using this compound as the electrophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Base (if necessary, e.g., triethylamine, potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
If the compound does not fully dissolve, start stirring to create a suspension.
-
Add the nucleophile to the mixture. If the nucleophile is a salt, it can be added as a solid. If it is a liquid, it can be added via syringe.
-
If required, add a base to the reaction mixture to neutralize any acid formed during the reaction.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove any inorganic salts and unreacted starting materials. This may involve partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for a nucleophilic substitution reaction.
Caption: Troubleshooting logic for solubility issues.
References
Effect of temperature on the stability of 9,10-Bis(chloromethyl)anthracene solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 9,10-Bis(chloromethyl)anthracene (BCMA) solutions, with a focus on the effects of temperature. This resource is intended for researchers, scientists, and professionals in drug development who utilize BCMA in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of degradation in my this compound solution?
A1: Initial signs of degradation can include a noticeable color change in the solution, often to a yellowish or brownish hue, the formation of precipitates, or a decrease in the expected reactivity in your experiments. For quantitative assessment, a loss of the characteristic UV-Vis absorbance peaks or the appearance of new peaks in chromatographic analysis (e.g., HPLC) are definitive indicators of degradation.
Q2: How does temperature affect the stability of this compound solutions?
A2: While specific kinetic data for the thermal degradation of this compound in various solvents is not extensively documented, empirical evidence from synthesis and application literature suggests that elevated temperatures can promote its degradation or reaction. Synthesis of BCMA often involves heating under reflux conditions, and its use as a curing agent for coal tar pitch occurs at temperatures around 150°C, indicating a degree of thermal stability over short periods but also highlighting its reactivity at higher temperatures.[1][2] Prolonged exposure to even moderate temperatures (e.g., room temperature in daylight) can lead to a gradual loss of purity.
Q3: What are the likely degradation products of this compound in solution?
A3: While specific studies on the thermal degradation products of this compound are limited, based on the reactivity of the chloromethyl groups and studies on related anthracene compounds, potential degradation pathways could involve hydrolysis, oxidation, and polymerization. Hydrolysis of the chloromethyl groups would lead to the formation of 9,10-bis(hydroxymethyl)anthracene. Oxidation of the anthracene core, particularly when exposed to light and air, could yield anthraquinone derivatives.[3] At elevated temperatures, polymerization or reactions with the solvent may also occur.
Q4: What are the recommended storage conditions for this compound solutions to ensure stability?
A4: To maximize the shelf-life of your this compound solutions, it is recommended to:
-
Store at low temperatures: For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. Anthracene derivatives are known to be light-sensitive.[3]
-
Use an inert atmosphere: If possible, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Prepare fresh solutions: For critical experiments, it is always best practice to prepare solutions fresh and use them promptly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution. | 1. Prepare a fresh solution of this compound. 2. Analyze the purity of the old and new solutions using HPLC or TLC to check for degradation products. 3. If degradation is confirmed, review storage conditions and solution age. Implement the recommended storage procedures outlined in the FAQs. |
| Solution has changed color (e.g., yellowing) | Oxidation or formation of degradation products. | 1. Discard the discolored solution. 2. Prepare a fresh solution using high-purity solvent and this compound. 3. Ensure the solution is protected from light and stored at a low temperature. Consider purging the solvent with an inert gas before preparation. |
| Precipitate formation in the solution | Poor solubility at lower temperatures or precipitation of degradation products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to low solubility at the storage temperature. 2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded. 3. Consider using a different solvent with higher solubility for your application if precipitation upon cooling is a recurring issue. |
| Reduced reactivity in a reaction | Lower concentration of the active compound due to degradation. | 1. Quantify the concentration of this compound in your solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC). 2. Prepare a fresh, accurately concentrated solution for your reaction. 3. If your reaction is conducted at elevated temperatures, consider the possibility of in-situ degradation and minimize reaction time if possible. |
Data on Solution Stability (Qualitative)
The following table summarizes the expected stability of this compound in common organic solvents based on general chemical principles and information from related compounds. Quantitative data is limited in the literature.
| Solvent | Storage at -20°C | Storage at 4°C | Storage at Room Temperature (in dark) | Heated Conditions (e.g., >50°C) | Notes |
| Dioxane | Good | Moderate | Poor | Unstable/Reactive | Dioxane is a common solvent for the synthesis of this compound, which involves heating.[2] This suggests some short-term stability at elevated temperatures, but long-term storage in solution is not recommended. |
| Toluene | Good | Moderate | Poor | Unstable/Reactive | Toluene is used as a recrystallization solvent for this compound, which involves heating to dissolve the compound.[2] Similar to dioxane, this indicates short-term heat tolerance but not long-term stability in solution. |
| Acetonitrile | Good | Moderate | Poor | Unstable/Reactive | Acetonitrile is a polar aprotic solvent and is generally a good choice for storing reactive compounds. However, prolonged storage at room temperature is not advised. |
| Chloroform/Dichloromethane | Moderate | Poor | Very Poor | Unstable/Reactive | Chlorinated solvents can be reactive and may promote the degradation of this compound, especially in the presence of light and heat. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials:
-
This compound (high purity)
-
Anhydrous solvent of choice (e.g., acetonitrile, dioxane)
-
Amber volumetric flask
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to the amber volumetric flask.
-
Add a small amount of the solvent to dissolve the solid, using an ultrasonic bath to aid dissolution if necessary.
-
Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inversion.
-
For immediate use, proceed with the experiment. For storage, transfer to smaller amber vials, purge with an inert gas if possible, and store at the recommended temperature.
-
Protocol 2: Monitoring the Stability of a this compound Solution by HPLC
-
Materials:
-
Prepared solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a calibration curve using the reference standard of this compound.
-
At time zero (immediately after preparation), inject an aliquot of your this compound solution into the HPLC system and record the chromatogram.
-
Store the solution under the desired temperature conditions (e.g., room temperature, 4°C, etc.).
-
At regular intervals (e.g., every 24 hours), inject another aliquot of the stored solution into the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of any new peaks, which would correspond to degradation products.
-
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent experimental results potentially caused by the instability of this compound solutions.
References
Validation & Comparative
A Comparative Guide to Carboxylic Acid Derivatization: 9,10-Bis(chloromethyl)anthracene vs. 9-Anthryldiazomethane
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a common analytical challenge. Many carboxylic acids lack a native chromophore or fluorophore, making their detection by high-performance liquid chromatography (HPLC) difficult at low concentrations.[1] Derivatization, the chemical modification of an analyte to enhance its detectability, is a widely employed strategy to overcome this limitation. This guide provides an objective comparison of two popular fluorescent labeling reagents for carboxylic acids: 9,10-Bis(chloromethyl)anthracene and 9-Anthryldiazomethane (ADAM).
This comparison will delve into the performance characteristics of each reagent, supported by experimental data, to assist in the selection of the most appropriate method for your analytical needs.
Performance Comparison
The choice of derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of an HPLC method for carboxylic acid analysis. The following table summarizes the key performance characteristics of this compound and 9-Anthryldiazomethane.
| Feature | This compound | 9-Anthryldiazomethane (ADAM) |
| Reaction Principle | Esterification | Esterification |
| Reaction Conditions | Requires a catalyst (e.g., tetrabutylammonium bromide) and heating (typically 50-60°C).[2][3] | Proceeds at room temperature without the need for a catalyst.[1][4] |
| Reaction Time | Approximately 50 minutes.[2][3] | Approximately 1 hour.[5] |
| Limit of Detection (LOD) | 0.18 to 2.53 pmol.[2][3] | Picomole levels.[1][4] |
| Linearity Range | 1-250 nmol/mL.[2][3] | Not explicitly stated in the provided results, but good linearity is implied. |
| Specificity | Reacts with carboxylic acids. | Highly reactive and specific for carboxylic acids.[6] |
| Stability of Reagent | Generally stable. | Can be unstable and may decompose during storage.[7] |
| Byproducts | Forms esters. | Forms stable, fluorescent 9-anthrylmethyl esters and nitrogen gas.[1] |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the overall analytical process, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for the derivatization of carboxylic acids.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. The following sections outline representative experimental protocols for the derivatization of carboxylic acids with this compound and 9-Anthryldiazomethane.
Protocol 1: Derivatization with this compound
This protocol is based on a method for the analysis of carboxylic acids using 9-chloromethyl anthracene, a closely related and often interchangeably used term for derivatization purposes.[2][3]
Materials:
-
Carboxylic acid sample
-
This compound solution in acetonitrile
-
Tetrabutylammonium bromide solution in acetonitrile (catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Dissolve the carboxylic acid sample in acetonitrile.
-
To the sample solution, add the this compound solution and the tetrabutylammonium bromide solution.
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 410 nm.[2][3]
Protocol 2: Derivatization with 9-Anthryldiazomethane (ADAM)
This protocol outlines the derivatization of carboxylic acids with ADAM for fluorescence detection.[1][5]
Materials:
-
Carboxylic acid sample
-
Freshly prepared 9-Anthryldiazomethane (ADAM) solution in a suitable solvent (e.g., ethyl acetate).[5]
-
Ethyl acetate (HPLC grade)
Procedure:
-
Dissolve the carboxylic acid sample in a suitable organic solvent like ethyl acetate.[5]
-
Add the freshly prepared ADAM solution to the sample solution.
-
Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[5] The reaction is typically complete within this timeframe and does not require a catalyst.[1][5]
-
An aliquot of the reaction mixture can be directly injected into the HPLC system.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water is often used.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[5]
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 412 nm.[6]
Concluding Remarks
Both this compound and 9-Anthryldiazomethane are effective derivatizing agents for the sensitive determination of carboxylic acids by HPLC with fluorescence detection.
9-Anthryldiazomethane (ADAM) offers the significant advantage of mild reaction conditions, proceeding at room temperature without the need for a catalyst.[1] This can be particularly beneficial for the analysis of thermally labile compounds. However, the stability of the ADAM reagent itself can be a concern, and it may need to be freshly prepared.[7]
This compound , on the other hand, requires heating and a catalyst for the derivatization reaction.[2][3] While the reaction conditions are more stringent, the reagent is generally more stable.
The choice between these two reagents will ultimately depend on the specific requirements of the analysis, including the nature of the carboxylic acids, the available instrumentation, and the desired throughput. For routine analysis of stable carboxylic acids, the convenience of a more stable reagent like this compound may be preferable. For sensitive or thermally unstable analytes, the milder reaction conditions offered by ADAM make it a superior choice. Researchers should carefully consider these factors to select the optimal derivatization strategy for their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
Comparison of anthracene-based fluorescent probes with pyrene-based probes.
A Comparative Guide to Anthracene- and Pyrene-Based Fluorescent Probes for Researchers and Drug Development Professionals
In the realms of biomedical research, cellular imaging, and drug development, fluorescent probes are indispensable tools for elucidating complex biological processes. Among the vast array of fluorophores, anthracene and pyrene derivatives have carved out significant niches due to their distinct photophysical properties. This guide provides an objective comparison of anthracene- and pyrene-based fluorescent probes, supported by experimental data, to assist researchers in selecting the optimal tool for their specific applications.
At a Glance: Anthracene vs. Pyrene Probes
| Feature | Anthracene-Based Probes | Pyrene-Based Probes |
| Fluorescence Mechanism | Primarily monomer emission, often modulated by Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[1] | Exhibit both monomer and excimer (excited-state dimer) emission. The ratio of monomer to excimer fluorescence is highly sensitive to the microenvironment and intermolecular distances.[2] |
| Key Advantages | - High quantum yields.[2] - Simple, well-defined emission spectra. - Good photostability. | - Unique ability to form excimers, enabling ratiometric sensing of proximity and conformational changes.[2][3] - Long fluorescence lifetime.[2] - High quantum yield.[2] - Large Stokes shift for excimer emission.[2] |
| Common Applications | - "Turn-on" or "turn-off" probes for detecting metal ions (e.g., Cr³⁺, Hg²⁺, Zn²⁺).[2] - Sensing of small molecules and pH.[2] - Cellular imaging.[2] | - Probing protein conformation and interactions.[3] - DNA and RNA sensing.[2] - Viscosity and polarity sensors.[1] - Bioimaging.[2] |
| Limitations | - Generally smaller Stokes shift compared to pyrene excimers.[2] - Lacks the intrinsic ratiometric sensing capability of pyrene excimers.[2] | - Excimer formation is concentration-dependent, which can complicate quantitative measurements.[2] - Monomer emission is in the UV-visible region, which can overlap with autofluorescence in biological samples.[2] |
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent probe is often dictated by its specific photophysical parameters. The following table summarizes key data for representative anthracene and pyrene derivatives. It is important to note that these values can vary significantly depending on the specific chemical structure and the solvent environment.
| Fluorophore | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Fluorescence Lifetime (τ_F, ns) | Solvent |
| Anthracene | 250 | 380, 400, 425[4] | 0.27 | - | ~4-5 | Cyclohexane |
| 9,10-Diphenylanthracene | 373 | 408, 430 | 0.90 - 1.0[5][6] | 35 | ~8-10[7][8] | Cyclohexane |
| ANT-Th (Anthracene Derivative) | 390 | 500 (upon Cr³⁺ binding)[2] | 0.38 (with Cr³⁺)[2] | 110[2] | - | - |
| Pyrene | 317 | 375, 385, 395 (monomer)[3][9] | 0.32[9] | - | >100 (monomer)[3] | Cyclohexane |
| Pyrene Excimer | ~340 | ~480[1] | - | ~140 | - | - |
| 1-Pyrenemethanol | - | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of these probes and the methodologies for their characterization, the following diagrams are provided.
Caption: Photoinduced Electron Transfer (PET) mechanism in an anthracene-based "turn-on" fluorescent probe.
Caption: Monomer and excimer emission pathways for pyrene-based probes.
Caption: General experimental workflow for characterizing fluorescent probes.
Experimental Protocols
Accurate characterization of fluorescent probes is paramount for reliable experimental outcomes. Below are detailed methodologies for two key experiments.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is widely used.[10]
Materials:
-
Spectroscopic grade solvents[11]
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer with a corrected emission spectrum function
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[10]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer. The excitation wavelength should be the same for both the standard and the sample.
-
Record the fluorescence emission spectra for each solution using the fluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate the area under the corrected emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield (Φ_F) of the sample using the following equation[12]:
Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where:
-
Φ_F is the fluorescence quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ_F) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[13][14][15][16]
Instrumentation:
-
Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser) with a high repetition rate[14]
-
High-speed single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))[15]
-
TCSPC electronics module (Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC))[16]
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe to ensure that the photon detection rate is significantly lower than the laser repetition rate, preventing pulse pile-up.
-
Instrument Setup:
-
The pulsed laser excites the sample.
-
A small portion of the laser pulse is directed to a photodiode to generate a "start" signal for the TAC.
-
The fluorescence emission from the sample is collected and focused onto the single-photon detector.
-
The first photon detected after each excitation pulse generates a "stop" signal for the TAC.[16]
-
-
Data Acquisition:
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., ludox) in place of the sample.
-
The fluorescence decay data is fitted to an exponential decay model (mono- or multi-exponential) using deconvolution software that takes the IRF into account. The fitting procedure yields the fluorescence lifetime(s) (τ_F).
-
Conclusion
Both anthracene- and pyrene-based fluorescent probes offer unique advantages for researchers. Anthracene probes are excellent for straightforward "on-off" detection schemes with high quantum yields.[2] In contrast, pyrene probes, with their distinctive excimer-forming properties, provide a powerful platform for ratiometric sensing of molecular proximity and conformational dynamics.[2] The choice between these two classes of fluorophores will ultimately depend on the specific requirements of the biological question being investigated. This guide provides the foundational data and protocols to make an informed decision and to rigorously characterize the chosen probe for successful application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9,10-Diphenylanthracene [omlc.org]
- 6. Quantum Yield [9,10-Diphenylanthracene] | AAT Bioquest [aatbio.com]
- 7. Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K | Semantic Scholar [semanticscholar.org]
- 8. Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. omlc.org [omlc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. shimadzu.com [shimadzu.com]
- 13. picoquant.com [picoquant.com]
- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 15. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 16. bhu.ac.in [bhu.ac.in]
Performance of 9,10-Bis(chloromethyl)anthracene as a fluorescent tag compared to coumarin derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent tag is a critical decision in the design of experiments for bioimaging, sensing, and quantitative analysis. This guide provides a detailed comparison of the performance of 9,10-Bis(chloromethyl)anthracene and the widely used coumarin derivatives as fluorescent tags. We present a comprehensive overview of their photophysical properties, labeling chemistries, and experimental considerations, supported by available data to aid in the selection of the optimal fluorescent probe for your research needs.
At a Glance: Key Performance Characteristics
While this compound is primarily utilized as a derivatizing agent for enhancing the fluorescence of analytes for chromatographic detection, coumarin derivatives represent a versatile class of fluorophores with broad applications in cellular imaging and bio-sensing.
| Feature | This compound | Coumarin Derivatives |
| Primary Application | Fluorescent derivatization, Synthetic intermediate | Bioimaging, Sensing, Fluorescent labeling |
| Reactivity | Reactive towards carboxylic acids, potentially amines and thiols | Broad, tunable reactivity (amine, thiol, carboxyl-reactive) |
| Fluorescence | Inherently fluorescent, but properties are reported for its derivatives | Strong, tunable fluorescence with high quantum yields |
| Photostability | Data for the tag itself is limited; some derivatives show good stability | Generally good, with variations among derivatives |
| Environmental Sensitivity | Less characterized | Highly sensitive to solvent polarity and microenvironment |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound derivatives and a selection of representative coumarin derivatives. It is important to note that the data for this compound is primarily for its ester derivatives after reaction with carboxylic acids.
Table 1: Photophysical Properties of this compound Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Lifetime (τ, ns) |
| Carboxylic acid esters | ~365 | ~410 | Not widely reported | Not widely reported | Not widely reported |
| Other derivatives | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Photophysical Properties of Selected Coumarin Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Lifetime (τ, ns) |
| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | High | ~18,000 | ~2.4 |
| 7-(Diethylamino)coumarin-3-carboxylic acid | ~430 | ~475 | High | ~40,000 | ~2.8 |
| Coumarin 6 | ~460 | ~500 | 0.78 | ~65,000 | ~2.5 |
| Benzo[g]coumarin derivatives | >400 | Red/Far-red emission | High | High | Data varies |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent tags. Below are representative protocols for labeling with both classes of compounds.
Protocol 1: Derivatization of Carboxylic Acids with this compound for HPLC Analysis
This protocol is adapted from methods utilizing similar anthracene-based derivatizing agents.
Materials:
-
This compound solution in a suitable organic solvent (e.g., acetonitrile).
-
Carboxylic acid sample.
-
A catalyst, such as a crown ether or a tertiary amine (e.g., triethylamine).
-
Anhydrous reaction vial.
-
HPLC system with a fluorescence detector.
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in an appropriate anhydrous solvent.
-
Derivatization Reaction:
-
To the sample solution, add an excess of the this compound solution.
-
Add the catalyst to the reaction mixture.
-
Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes), protected from light.
-
-
Reaction Quenching: After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary or secondary amine if necessary.
-
HPLC Analysis:
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the anthracene ester derivative (e.g., λex ≈ 365 nm, λem ≈ 410 nm).
-
Separate the derivatized analyte using a suitable HPLC column and mobile phase.
-
Protocol 2: Fluorescent Labeling of Proteins with a Coumarin-NHS Ester
This protocol describes a general procedure for labeling primary amines in proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
Coumarin derivative with an N-hydroxysuccinimide (NHS) ester reactive group (e.g., 7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Dye Preparation: Dissolve the coumarin-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a stock solution.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 10:1 to 20:1 and should be optimized for the specific protein and dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming the unreacted NHS ester.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the coumarin dye.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Fluorescent Labeling and Microscopic Imaging
The following diagram illustrates a general workflow for labeling a cellular target with a fluorescent probe and subsequent imaging.
Caption: A generalized experimental workflow for fluorescent labeling and cellular imaging.
Generic Signaling Pathway Detectable by Fluorescent Probes
Fluorescent probes are instrumental in elucidating cellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade that can be monitored using fluorescent probes.
Caption: A generic kinase signaling pathway that can be studied using fluorescent probes.
A fluorescent probe, whether based on a coumarin or an anthracene scaffold, could be designed to detect a specific event in this pathway, such as the phosphorylation of a kinase like MEK. This is often achieved by designing a probe whose fluorescence properties change upon enzymatic activity. For instance, a probe could be synthesized with a phosphate-caged fluorophore that is released upon phosphorylation, leading to a "turn-on" fluorescence signal.
Conclusion
-
This compound is a valuable tool for the derivatization of carboxylic acids, enabling their sensitive detection in analytical techniques like HPLC. However, its utility as a direct fluorescent tag for broader biomolecule labeling and cellular imaging is not well-established, and there is a lack of comprehensive photophysical data for the tag itself.
-
Coumarin derivatives are a highly versatile and well-characterized class of fluorophores. Their bright, tunable fluorescence, coupled with a wide range of available reactive functionalities, makes them excellent choices for a multitude of applications, including high-resolution cellular imaging, biosensing, and the development of sophisticated molecular probes.
For researchers requiring a fluorescent tag for cellular imaging or the labeling of diverse biomolecules, coumarin derivatives are the more established and versatile option. For applications focused on the fluorescent derivatization of carboxylic acids for chromatographic analysis, this compound presents a viable, though less characterized, alternative. The choice between these two will ultimately depend on the specific experimental requirements, the nature of the analyte, and the desired detection method.
A Comparative Guide to 9,10-Bis(chloromethyl)anthracene and Other Chloromethylating Agents
For researchers, scientists, and drug development professionals, the introduction of a chloromethyl group onto an aromatic scaffold is a critical step in the synthesis of a wide array of functionalized molecules. The choice of chloromethylating agent is paramount, directly influencing reaction efficiency, selectivity, and the downstream synthetic possibilities. This guide provides an objective comparison of 9,10-Bis(chloromethyl)anthracene with other common chloromethylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Chloromethylating Agents
The efficacy of a chloromethylating agent is highly dependent on the substrate, desired product, and reaction conditions. This section provides a comparative overview of this compound, the classic formaldehyde/HCl system, and the highly reactive chloromethyl methyl ether (CMME).
Key Advantages of this compound:
-
Bifunctionality: As a bifunctional agent, this compound is uniquely suited for applications requiring the introduction of two chloromethyl groups in a single step, enabling the synthesis of bridged compounds, cross-linked polymers, and macrocycles. This offers a distinct advantage in efficiency and atom economy over monofunctional agents when constructing complex architectures.
-
Defined Stoichiometry: Unlike in situ generated reagents, this compound is a stable, well-defined compound, allowing for precise stoichiometric control of the chloromethylating species.
-
Versatility in Derivatization: The two chloromethyl groups provide handles for a diverse range of subsequent nucleophilic substitution reactions, making it a valuable intermediate for creating complex molecules with specific functionalities.[1]
Quantitative Performance Data:
The following table summarizes typical reaction yields and conditions for the chloromethylation of a representative aromatic substrate, anthracene, using different chloromethylating agents.
| Chloromethylating Agent | Substrate | Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound Synthesis | Anthracene | This compound | Paraformaldehyde, HCl, Dioxane | Reflux | 5 | 65 | [2] |
| Formaldehyde (aq) / HCl (conc) | Anthracene | This compound | Acetic Acid | 60-70 | 6 | 52 | |
| 1,3,5-Trioxane / HCl / Acetic Acid | Anthracene | This compound | Hexadecyltrimethylammonium bromide | 60 | 14-24 | 96-97 | [3] |
| Chloromethyl Methyl Ether (CMME) | Benzene | Benzyl Chloride | SnCl4, Dichloromethane | Not specified | Not specified | High | [4] |
| Paraformaldehyde / HCl | p-Xylene | 2,5-Bis(chloromethyl)-p-xylene | Acetic Acid, Phosphoric Acid | 98-100 | 4.5 | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide step-by-step procedures for chloromethylation reactions using this compound and other common agents.
Synthesis of this compound
This protocol describes a common method for the preparation of this compound from anthracene.
Materials:
-
Anthracene
-
Paraformaldehyde
-
Dioxane
-
Concentrated Hydrochloric Acid
-
Gaseous Hydrogen Chloride
Procedure:
-
Prepare a solution of 360 ml of dioxane and 60 ml of concentrated hydrochloric acid.
-
Saturate the solution with gaseous hydrogen chloride.[2]
-
Add 45 g (0.2525 mol) of anthracene and 38 g of 95% paraformaldehyde to the mixture.[2]
-
Slowly stir the mixture and heat it under moderate reflux.[2]
-
Introduce a fine stream of HCl bubbles into the reaction mixture for approximately 2 hours.[2]
-
After the introduction of HCl, continue to reflux the mixture for an additional 3 hours.[2]
-
Allow the mixture to stand for 16 hours, during which a fine, yellow powder will precipitate.[2]
-
Filter the solid product and wash it three times with dioxane.[2]
-
The yield of this compound is approximately 41.5 g (65%).[2]
Chloromethylation of an Aromatic Substrate using Formaldehyde and HCl
This protocol outlines a general procedure for the chloromethylation of an aromatic compound using aqueous formaldehyde and concentrated hydrochloric acid.
Materials:
-
Aromatic Substrate (e.g., 2-chlorothiophene)
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine the aromatic substrate, paraformaldehyde, and concentrated hydrochloric acid.[5]
-
Cool the mixture to 0°C using an ice-salt bath and stir vigorously.[5]
-
Maintain the reaction temperature between 0°C and 5°C for 6-8 hours.[5]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 times the volume of the reaction mixture).[5]
-
Combine the organic extracts and wash them sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.[5]
-
Dry the organic layer over anhydrous calcium chloride.[5]
-
Remove the solvent using a rotary evaporator.[5]
-
Purify the crude product by vacuum distillation if necessary.[5]
Chloromethylation using Chloromethyl Methyl Ether (CMME)
This protocol describes the use of the highly reactive chloromethyl methyl ether for chloromethylation. Caution: CMME is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Aromatic Substrate (e.g., 4-methyluracil)
-
Chloromethyl Methyl Ether (CMME)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the aromatic substrate (1 equivalent) in glacial acetic acid.[3]
-
Add chloromethyl methyl ether (approximately 1.2 equivalents) to the solution.[3]
-
Heat the reaction mixture to reflux for 7.5 hours. Evolution of hydrogen chloride gas may be observed.[3]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
Wash the solid with a suitable solvent and dry.
Visualizing Reaction Pathways and Workflows
Blanc Chloromethylation Signaling Pathway
The Blanc chloromethylation is a classic example of an electrophilic aromatic substitution reaction. The following diagram illustrates the key steps in the formation of the electrophile and its subsequent reaction with an aromatic ring.
Caption: Mechanism of the Blanc Chloromethylation reaction.
General Experimental Workflow for Chloromethylation
The following diagram outlines a typical workflow for performing a chloromethylation reaction in a research laboratory setting.
Caption: A generalized experimental workflow for a chloromethylation reaction.
Logical Relationships in Selecting a Chloromethylating Agent
The choice of a suitable chloromethylating agent involves considering several factors related to the substrate, desired outcome, and practical considerations.
Caption: Key factors influencing the selection of a chloromethylating agent.
Safety and Handling Considerations
Chloromethylating agents are hazardous chemicals that require careful handling to minimize risks.
-
This compound: This compound is harmful if swallowed and causes severe skin burns and eye damage.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Formaldehyde/HCl: Formaldehyde is a probable human carcinogen and a severe irritant.[7] Concentrated hydrochloric acid is highly corrosive. All manipulations should be performed in a fume hood.
-
Chloromethyl Methyl Ether (CMME): CMME is a known human carcinogen and is highly volatile. Strict safety protocols must be followed, including working in a designated area with appropriate engineering controls and wearing specialized PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and adhere to all institutional safety guidelines.
References
- 1. CN102108041B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound | C16H12Cl2 | CID 25219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons - Google Patents [patents.google.com]
A Comparative Guide to Fluorescent Labels for HPLC: Benchmarking 9,10-Bis(chloromethyl)anthracene
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking a native chromophore is a common challenge in High-Performance Liquid Chromatography (HPLC). Pre-column derivatization with a fluorescent label is a powerful strategy to enhance detection sensitivity and selectivity. 9,10-Bis(chloromethyl)anthracene is a derivatizing agent particularly suited for molecules containing two reactive functional groups, such as dicarboxylic acids, allowing for the introduction of a highly fluorescent anthracene tag.
This guide provides an objective comparison of this compound with other common fluorescent labels for HPLC, focusing on reagents for carboxylic acids and amines. The performance of these labels is compared using key metrics, and detailed experimental protocols are provided to assist in method development.
Quantitative Performance Comparison of Fluorescent Labels
The selection of an appropriate fluorescent label depends on the analyte's functional groups, the sample matrix, required sensitivity, and available instrumentation. The tables below summarize the key performance characteristics of this compound and its alternatives.
Table 1: Fluorescent Labels for Carboxylic Acids
| Fluorescent Label | Abbreviation | Excitation (λex) (nm) | Emission (λem) (nm) | Typical Derivatization Conditions | Detection Limit | Key Advantages & Disadvantages |
| This compound | BCMA | ~365 | ~410 | Catalyst (e.g., crown ether or quaternary ammonium salt), heat (e.g., 40-80°C), 40-60 min.[1] | Not widely reported, expected in low pmol range. | Advantages: Suitable for cross-linking or derivatizing dicarboxylic acids; introduces a highly fluorescent tag. Disadvantages: Less common than its mono-substituted counterpart; requires a catalyst and heat. |
| 9-Chloromethylanthracene | 9-CMA | 365 | 410 | Catalyst (e.g., tetrabutylammonium bromide), 78°C for 40 min in acetonitrile.[1] | 0.18 to 2.53 pmol.[2][3] | Advantages: Good sensitivity for single carboxylic acid groups; well-established methodology.[2] Disadvantages: Requires catalyst and heating. |
| 9-Anthryldiazomethane | ADAM | ~365 | ~412 | Room temperature, no catalyst required; reaction is efficient and straightforward.[4] | Picomole level.[4] | Advantages: High selectivity for carboxylic acids, mild reaction conditions preserve analyte integrity.[4] Disadvantages: Reagent can be unstable. |
| 4-Bromomethyl-7-methoxycoumarin | Br-Mmc | ~325 | ~395 | Requires a catalyst (e.g., crown ether) and heating. | Picomole level. | Advantages: Coumarin dyes generally have good photostability. Disadvantages: Derivatization is more demanding than with diazoalkane reagents like ADAM.[4] |
Table 2: Fluorescent Labels for Primary and Secondary Amines
| Fluorescent Label | Abbreviation | Excitation (λex) (nm) | Emission (λem) (nm) | Typical Derivatization Conditions | Detection Limit | Key Advantages & Disadvantages |
| o-Phthaldialdehyde | OPA | 340 | 455 | Aqueous basic medium (pH 9.7-10.0) with a thiol (e.g., 2-mercaptoethanol), reacts in ~2 min at room temp.[5] | Picomole level. | Advantages: Fast reaction, fluorogenic (reagent is non-fluorescent), suitable for post-column derivatization.[5] Disadvantages: Reacts only with primary amines; derivatives can be unstable.[6][7] |
| Dansyl Chloride | Dns-Cl | 340 | 530 | Alkaline pH, reaction time 30-120 min depending on the amine.[5][8] | 0.04 - 4.7 ng/mL.[8] | Advantages: Reacts with both primary and secondary amines, stable derivatives.[7] Disadvantages: Slow reaction, reagent itself is fluorescent leading to potential background interference.[5][9] |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | 265 | 310 | Rapid reaction. | Not specified. | Advantages: Rapid derivatization, stable product.[9] Disadvantages: Low selectivity, hydrolysis product (FMOC-OH) also fluoresces, causing interference.[9] |
| Fluorescamine | 390 | 475 | Rapid reaction at room temperature. | Picomole level. | Advantages: Fluorogenic, high selectivity for primary amines, minimal reagent interference.[5][9] Disadvantages: Does not form fluorescent derivatives with secondary amines.[9] | |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Not specified. | Not specified. | Rapid reaction. | Not specified. | Advantages: Stable derivatives, minimal interference from by-products, widely used.[9] Disadvantages: Less information on specific spectral properties in provided context. |
Experimental Protocols
Detailed and validated protocols are essential for achieving reproducible results. Below are representative protocols for the derivatization of dicarboxylic acids and amines.
Protocol 1: Derivatization of Dicarboxylic Acids with this compound (BCMA)
This protocol is adapted from established methods for similar anthracene-based reagents.[1][2]
Materials:
-
This compound (BCMA) solution (e.g., 1 mg/mL in acetonitrile).
-
Phase-transfer catalyst solution (e.g., 20 mmol/mL Tetrabutylammonium bromide or a crown ether like 18-crown-6 in acetonitrile).
-
Dicarboxylic acid sample or standard, dried.
-
Acetonitrile (HPLC grade).
-
Thermostatic heating block or water bath.
Procedure:
-
Place the dried dicarboxylic acid sample/standard in a reaction vial.
-
Add 100 µL of the BCMA solution. Note: The molar ratio of BCMA to dicarboxylic acid should be optimized, typically with the reagent in excess.
-
Add 50 µL of the catalyst solution.
-
Seal the vial tightly and vortex briefly to mix.
-
Heat the mixture at 60-80°C for 45-60 minutes.
-
After cooling to room temperature, the sample can be diluted with the mobile phase and is ready for HPLC injection.
Protocol 2: Derivatization of Amines with Dansyl Chloride (Dns-Cl)
This is a general protocol for the pre-column derivatization of primary and secondary amines.[7]
Materials:
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone).
-
Amine sample or standard solution.
-
Sodium bicarbonate buffer (e.g., 100 mM, pH ~9.5-10).
-
Sodium hydroxide solution (to adjust pH).
-
Acetone (HPLC grade).
Procedure:
-
Pipette 100 µL of the amine sample into a reaction vial.
-
Add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and let it react in the dark at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.
-
After the reaction, the sample may need to be neutralized or further diluted with the mobile phase before injection.
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to clarify complex experimental processes and logical connections.
Caption: Derivatization and HPLC analysis workflow for dicarboxylic acids using BCMA.
Caption: Decision tree for selecting a fluorescent label based on analyte functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Comparative study of the photostability of different anthracene derivatives
For Researchers, Scientists, and Drug Development Professionals
Anthracene and its derivatives are a cornerstone in the development of fluorescent probes, photosensitizers for photodynamic therapy, and organic light-emitting diodes (OLEDs). Their utility, however, is often dictated by their photostability—the ability to withstand light exposure without undergoing chemical change. This guide provides a comparative analysis of the photostability of various anthracene derivatives, supported by experimental data, to aid in the selection and design of robust molecules for demanding applications.
The photostability of anthracene derivatives is primarily governed by two photochemical reactions: photodimerization via a [4π+4π] cycloaddition and photooxidation to form endoperoxides.[1] The susceptibility to these degradation pathways is highly dependent on the nature and position of substituents on the anthracene core.
Quantitative Photostability Data
The efficiency of a photochemical process is quantified by the photoreaction quantum yield (Φ_PR), which represents the fraction of absorbed photons that result in a chemical reaction. A lower Φ_PR indicates higher photostability. The following table summarizes the photostability data for a selection of anthracene derivatives, collated from various studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions such as solvent and irradiation wavelength.
| Anthracene Derivative | Photostability Parameter | Value | Solvent | Irradiation Wavelength (nm) | Reference |
| Anthracene | Photodegradation Half-life | 73.7 W·h/m² | Isooctane | UV | |
| 9-Methylanthracene | Photodegradation Half-life | 100.5 W·h/m² | Isooctane | UV | |
| 9-Nitroanthracene | Photodegradation Half-life | 8.8 W·h/m² | Isooctane | UV | |
| 9,10-Diphenylanthracene | Fluorescence Quantum Yield (Φ_f) | ~1.0 | Cyclohexane | 372.5 | |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Fluorescence Quantum Yield (Φ_f) | High | Not Specified | Not Specified | [2] |
| 4-(10-Phenylanthracene-9-yl)benzonitrile | Fluorescence Quantum Yield (Φ_f) | High | Not Specified | Not Specified | [2] |
| 9,10-bis(phenylethynyl)anthracene | Photobleaching Yield | 10⁻⁹–10⁻⁸ (deoxygenated) | Zeonex polymer film | Not Specified |
Note: A higher fluorescence quantum yield (Φ_f) often correlates with higher photostability, as fluorescence is a competing de-excitation pathway to photochemical reactions.
Experimental Protocols
Determination of Photoreaction Quantum Yield (Φ_PR)
The photoreaction quantum yield is a critical parameter for assessing photostability and is determined by comparing the rate of disappearance of the reactant to the rate of photon absorption.[1]
1. Sample Preparation:
-
Prepare a dilute solution of the anthracene derivative in a suitable, photochemically inert solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
2. Light Source and Irradiation:
-
Use a monochromatic light source, such as a laser or a lamp with a monochromator, to irradiate the sample at a wavelength where the anthracene derivative absorbs.
-
The photon flux of the light source must be known or determined using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode.
3. Monitoring the Reaction:
-
At regular time intervals, monitor the decrease in the concentration of the anthracene derivative using UV-Vis absorption spectroscopy or fluorescence spectroscopy.
-
Record the absorbance or fluorescence intensity at a wavelength corresponding to the maximum absorption or emission of the compound.
4. Data Analysis:
-
Plot the concentration of the anthracene derivative as a function of irradiation time.
-
The initial rate of the photoreaction can be determined from the slope of this plot.
-
The rate of photon absorption is calculated from the photon flux and the absorbance of the sample.
-
The photoreaction quantum yield (Φ_PR) is then calculated using the following formula: Φ_PR = (moles of reactant consumed per unit time) / (moles of photons absorbed per unit time)
Photooxidation Study
This protocol outlines the procedure to study the photooxidation of anthracene derivatives, which typically involves the reaction with singlet oxygen to form endoperoxides.
1. Materials:
-
Anthracene derivative solution in a suitable solvent (e.g., dichloromethane).
-
Photosensitizer (e.g., a metallocarboxyphenylporphyrin) if the anthracene derivative itself is not an efficient singlet oxygen generator.
-
Oxygen source.
-
Light source with a wavelength appropriate for exciting the photosensitizer or the anthracene derivative.
2. Experimental Setup:
-
Place the solution of the anthracene derivative (and photosensitizer, if used) in a batch photoreactor.
-
Bubble oxygen through the solution for a period to ensure saturation.
-
Irradiate the solution with the light source while maintaining a constant oxygen flow.
3. Analysis:
-
At different time points, withdraw aliquots of the solution.
-
Analyze the aliquots using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the formation of photooxidation products (e.g., anthraquinone).
Mandatory Visualization
Caption: Primary photodegradation pathways of anthracene derivatives.
Caption: Workflow for determining photoreaction quantum yield.
References
Unraveling the Selectivity of 9,10-Bis(chloromethyl)anthracene in Complex Biological Environments: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of biological thiols, the choice of a derivatization reagent is paramount. An ideal reagent should exhibit high sensitivity, specificity, and stability. This guide provides a comprehensive comparison of 9,10-Bis(chloromethyl)anthracene (BCMA) with other commonly employed thiol-reactive reagents, focusing on its potential for cross-reactivity in complex biological samples. While direct experimental comparisons are limited in the existing literature, this guide synthesizes available data on the reactivity of BCMA and related compounds to offer valuable insights into its performance.
Performance Comparison of Thiol Derivatization Reagents
The selection of a derivatization agent for thiol analysis in biological matrices is a critical step that dictates the accuracy and reliability of the results. The following table summarizes the key performance characteristics of this compound and compares it with two widely used classes of thiol-reactive reagents: maleimides and iodoacetamides. This comparison is based on their general reactivity profiles and known applications.
| Feature | This compound (BCMA) | Maleimides (e.g., N-Ethylmaleimide) | Iodoacetamides (e.g., Iodoacetamide) |
| Reactive Group | Chloromethyl | Maleimide | Iodoacetamide |
| Reaction Mechanism | Nucleophilic Substitution (SN1/SN2) | Michael Addition | Nucleophilic Substitution (SN2) |
| Primary Target | Thiols (inferred), Carboxylic Acids[1] | Thiols | Thiols |
| Potential Cross-Reactivity | Amines, Hydroxyls, Carboxylates (inferred from benzylic chloride reactivity)[2] | Amines (at pH > 7.5) | Minimal with other nucleophiles |
| Optimal pH Range | Neutral to slightly basic (inferred) | 6.5 - 7.5 | ~7-9 |
| Reaction Speed | Moderate to Fast (inferred) | Fast | Moderate |
| Derivative Stability | Likely stable thioether bond | Stable thioether bond, but potential for hydrolysis of the maleimide ring | Stable thioether bond |
| Fluorescence | Yes (Anthracene fluorophore) | Non-fluorescent (requires fluorescent tag) | Non-fluorescent (requires fluorescent tag) |
Understanding the Potential for Cross-Reactivity
This compound is a benzylic chloride. Benzylic halides are known to react with a variety of nucleophiles through both SN1 and SN2 mechanisms.[2][3] This inherent reactivity suggests a potential for BCMA to react not only with the intended thiol targets but also with other nucleophilic functional groups abundant in biological samples, such as the amine groups in amino acids and proteins, and hydroxyl groups in various biomolecules. A patent for the synthesis of BCMA mentions its utility as a precursor for a wide range of derivatives including those with amines, alcohols, and thiols, further supporting its broad reactivity.
In contrast, maleimides exhibit high selectivity for thiols within a specific pH range (6.5-7.5).[4] Above this range, their reactivity with amines becomes more pronounced. Iodoacetamides are also highly specific for thiols and show minimal cross-reactivity with other nucleophiles under typical labeling conditions.
Experimental Protocols
Hypothetical Protocol for Thiol Derivatization in Plasma using BCMA
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of a reducing agent solution (e.g., 10 mM TCEP) to reduce any disulfide bonds. Incubate for 15 minutes at room temperature.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
To the protein-free supernatant, add a molar excess of the BCMA solution. The optimal molar ratio will need to be determined empirically.
-
Adjust the pH of the reaction mixture to approximately 7.5 using a suitable buffer.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
-
Analysis:
-
After incubation, quench the reaction by adding a small amount of a thiol-containing compound (e.g., N-acetylcysteine) to consume any unreacted BCMA.
-
Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection (Excitation: ~365 nm, Emission: ~412 nm).
-
Visualizing Reaction Mechanisms and Workflows
To better understand the potential interactions and the analytical process, the following diagrams were generated using the DOT language.
Caption: Potential reaction pathways of BCMA.
Caption: Experimental workflow for thiol analysis.
Conclusion
While this compound offers the advantage of being a fluorescent labeling reagent, its utility for the specific and accurate quantification of thiols in complex biological samples is questionable due to its potential for cross-reactivity. The inherent reactivity of the benzylic chloride functional groups suggests that BCMA may react with other abundant nucleophiles, such as amines and hydroxyl groups, leading to an overestimation of thiol concentrations.
For researchers requiring high specificity in thiol analysis, reagents such as maleimides and iodoacetamides, used under optimized conditions, remain the more reliable choice. Further studies are warranted to empirically determine the selectivity of BCMA in various biological matrices and to develop specific protocols that could mitigate its potential for cross-reactivity. Until such data is available, caution should be exercised when considering BCMA for quantitative thiol analysis in complex biological environments.
References
A Comparative Guide to HPLC Method Validation Using 9,10-Bis(chloromethyl)anthracene for Carboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carboxylic acids is a critical task in pharmaceutical development and various scientific research fields. Due to their often-poor chromophoric properties, direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection can lack the required sensitivity. Pre-column derivatization with a fluorescent tag is a widely adopted strategy to overcome this limitation. 9,10-Bis(chloromethyl)anthracene is a derivatizing agent that reacts with carboxylic acids to form highly fluorescent esters, enabling sensitive detection.
This guide provides an objective comparison of an HPLC method utilizing this compound with alternative derivatization agents. The performance of these methods is evaluated based on key validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step that influences the sensitivity, selectivity, and robustness of the analytical method. The following table summarizes the performance characteristics of an HPLC method using an anthracene-based derivatization reagent (based on data for the closely related 9-chloromethyl anthracene) and compares it with other common fluorescent labeling agents for carboxylic acids.
| Parameter | 9-Chloromethyl Anthracene | 9-Anthryldiazomethane (ADAM) | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) |
| Detection Principle | Fluorescence | Fluorescence | Fluorescence |
| Excitation Wavelength (λex) | ~365 nm | ~365 nm | ~325 nm |
| Emission Wavelength (λem) | ~410 nm | ~412 nm | ~395 nm |
| Reaction Conditions | 50 min with catalyst | ~60 min, room temp, no catalyst | 30-60 min, 60-80°C, with catalyst |
| Limit of Detection (LOD) | 0.18 to 2.53 pmol | Picomole (pmol) range | Picomole (pmol) range |
| Linearity Range | 1-250 nmol/mL | Not specified | Not specified |
| Precision (%RSD) | Not specified | < 2% (typical) | < 2% (typical) |
| Accuracy (% Recovery) | Not specified | 98-102% (typical) | 98-102% (typical) |
Note: Data for 9-Chloromethyl Anthracene is sourced from a study on the determination of carboxylic acids.[5] Data for ADAM and Br-Mmc is based on typical performance characteristics cited in comparative guides.[6][7] Specific validation data will vary depending on the analyte and the specific laboratory conditions.
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an HPLC method. The following protocols are based on established practices for the derivatization of carboxylic acids and HPLC method validation according to ICH Q2(R1) guidelines.[1][2][3][4]
Derivatization Protocol with Anthracene-Based Reagent
This protocol is based on the derivatization of carboxylic acids using 9-chloromethyl anthracene. A similar procedure would be followed for this compound.
Materials:
-
Carboxylic acid standard/sample
-
This compound solution in acetonitrile
-
Tetrabutylammonium bromide (catalyst) solution in acetonitrile
-
Acetonitrile (HPLC grade)
-
Reaction vials
-
Heating block
Procedure:
-
Sample Preparation: Prepare standard solutions of the carboxylic acid and the sample extracts in acetonitrile.
-
Reaction Mixture: In a reaction vial, mix the carboxylic acid solution, the this compound solution, and the tetrabutylammonium bromide solution.
-
Incubation: Heat the sealed reaction vials in a heating block at a specified temperature (e.g., 50-60°C) for a defined period (e.g., 50-60 minutes).
-
Cooling: After incubation, allow the reaction mixture to cool to room temperature.
-
HPLC Analysis: The derivatized sample is now ready for injection into the HPLC system.
HPLC Method Validation Protocol
The validation of the analytical method should be performed to ensure that it is suitable for its intended purpose.[8] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples, placebo samples spiked with the analyte, and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Prepare a series of at least five concentrations of the derivatized analyte.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should typically be ≥ 0.999.[10]
-
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate and calculate the percentage recovery. The recovery should typically be within 98-102%.[10]
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or with different equipment.
-
The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.[10]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for its precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations in parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, resolution, and tailing factor).
-
Visualizations
To better illustrate the workflows and relationships, the following diagrams are provided.
Conclusion
The validation of an HPLC method using this compound for the analysis of carboxylic acids provides a sensitive and reliable analytical approach. While this guide offers a comparative overview and detailed protocols, it is essential to perform a thorough in-house validation for the specific analyte and matrix of interest to ensure the method's suitability. The choice of derivatization reagent will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
Inter-laboratory comparison of 9,10-Bis(chloromethyl)anthracene synthesis protocols
This guide provides a comparative analysis of different laboratory protocols for the synthesis of 9,10-bis(chloromethyl)anthracene, a key intermediate in the development of fluorescent and luminescent agents.[1][2] The comparison focuses on reaction conditions, yields, and analytical characterization, drawing from established methodologies. This document is intended for researchers, scientists, and professionals in drug development and material science to aid in the selection and optimization of synthesis protocols.
Comparison of Synthesis Protocols
The synthesis of this compound is most commonly achieved through the chloromethylation of anthracene. Variations in reagents, catalysts, and reaction conditions significantly impact the yield and purity of the final product. Below is a summary of quantitative data from different reported protocols.
| Protocol | Reagents | Catalyst | Solvent/Acid | Temp. (°C) | Time (h) | Yield (%) | Purity/Analytical Method | Reference |
| Protocol 1 | Anthracene, 1,3,5-Trioxane | Hexadecyltrimethylammonium bromide (2.5 mol%) | Hydrochloric acid (37%), Acetic acid (99%) | 60 | 24 | 96 | Identical ¹H NMR spectrum to state of the art | [1] |
| Protocol 2 | Anthracene, 1,3,5-Trioxane | Hexadecyltrimethylammonium bromide (2.5 mol%) | Hydrochloric acid (37%), Acetic acid (99%) | 60 | 14 | 93 | Not specified | [3] |
| Protocol 3 | Anthracene, 1,3,5-Trioxane | Tetrabutylammonium bromide | Not specified | 60 | 24 | 83 | Not specified | [1] |
| Protocol 4 | Anthracene, 1,3,5-Trioxane | Tetrabutylammonium fluoride | Not specified | 60 | 24 | 80 | Not specified | [1] |
| Protocol 5 | Anthracene, Paraformaldehyde | None specified | Saturated solution of dioxane and concentrated hydrochloric acid | Micro-reflux | 5 (reflux) + 15 (stirring) | 78.5 (crude), Recrystallized product: 99.5% purity | Not specified | [4] |
| Protocol 6 | Anthracene, 1,3,5-Trioxane | Hexadecyltrimethylammonium bromide (2.5 mol%) | Hydrochloric acid (37%), Acetic acid (99%) | 25 | 24 | 74 | Identical ¹H NMR spectrum to state of the art | [1][3] |
Experimental Methodologies
Below are the detailed experimental protocols for the key synthesis methods cited in the comparison table.
Protocol 1: Phase Transfer Catalysis Method
This method utilizes a phase transfer catalyst to facilitate the reaction between reagents in different phases.[1][3]
-
Reagent Preparation : In a round-bottom flask, mix anthracene (500 mg, 2.8 mmol), 1,3,5-trioxane (504 mg, 5.6 mmol, 2 eq), and hexadecyltrimethylammonium bromide (25 mg, 0.07 mmol, 2.5 mol%).[1]
-
Reaction Initiation : Add hydrochloric acid (37%, 10 ml) and acetic acid (99%, 2.5 ml) to the solid reagents.[1]
-
Reaction Conditions : Heat the mixture to 60°C and maintain stirring for 24 hours.[1]
-
Product Isolation : After the reaction period, the resulting solid is filtered, washed thoroughly to remove impurities, and dried to yield the final product.[1]
-
Characterization : The product is characterized by proton nuclear magnetic resonance (¹H NMR) in deuterated chloroform (CDCl₃). The expected spectrum shows a singlet at 5.77 ppm (4H), a multiplet at 7.74-7.77 ppm (4H), and a multiplet at 8.53-8.55 ppm (4H).[1][3]
Protocol 5: Dioxane and Concentrated HCl Method
This protocol uses a saturated solution of dioxane and hydrochloric acid.[4]
-
Reagent Preparation : To a reaction vessel, add a saturated solution of dioxane and concentrated hydrochloric acid. Then, add anthracene and paraformaldehyde.[4]
-
Reaction Initiation : Stir the mixture and heat to a gentle reflux.[4]
-
Reaction Conditions : Maintain the micro-reflux for 5 hours. Afterward, stop heating and continue stirring for an additional 15 hours as a yellow solid precipitates.[4]
-
Product Isolation : Filter the reaction mixture. The filter cake is washed twice with dioxane and then rinsed in the funnel with additional dioxane. The crude product is then dried under vacuum at 40°C.[4]
-
Purification : The crude product is recrystallized from hot toluene to yield the final product with high purity.[4]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
A Comparative Guide to Fluorescent Derivatization Reagents for Carboxylic Acid Analysis: A Cost-Benefit Perspective
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a frequent necessity in various stages of research and development. Direct analysis of these compounds, particularly by High-Performance Liquid Chromatography (HPLC), can be challenging due to their often-low volatility and lack of strong chromophores, leading to poor detection sensitivity. Pre-column derivatization with a fluorescent tag is a widely adopted strategy to overcome these limitations. This guide provides a comprehensive cost-benefit analysis of using 9,10-Bis(chloromethyl)anthracene (BCMA) for the routine analysis of carboxylic acids, comparing its performance and cost-effectiveness against a popular alternative, 4-bromomethyl-7-methoxycoumarin (BMMC).
Introduction to Fluorescent Derivatization
Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis. In the context of HPLC, fluorescent derivatization involves attaching a fluorophore to the target molecule. This process significantly enhances the sensitivity of detection, allowing for the quantification of analytes at much lower concentrations than would be possible with standard UV-Vis detection. The choice of a derivatization reagent is critical and depends on factors such as the nature of the analyte, the desired sensitivity, the complexity of the sample matrix, and, importantly, the overall cost of the analysis.
The Contenders: this compound vs. 4-bromomethyl-7-methoxycoumarin
This guide focuses on two prominent fluorescent labeling reagents for carboxylic acids:
-
This compound (BCMA): An anthracene-based reagent with two reactive chloromethyl groups. The anthracene moiety provides a strong native fluorescence, making it a potent labeling agent. Its bifunctional nature suggests the potential for derivatizing two separate carboxyl groups or a dicarboxylic acid.
-
4-bromomethyl-7-methoxycoumarin (BMMC): A coumarin-based reagent widely used for the derivatization of carboxylic acids. Coumarin derivatives are known for their high fluorescence quantum yields and good stability.
Cost-Benefit Analysis
A comprehensive evaluation of a derivatization reagent for routine analysis must consider both its performance characteristics and the associated costs.
Cost Comparison
The cost of the derivatization reagent is a primary consideration, especially for high-throughput laboratories. The following table provides an approximate cost comparison for the two reagents.
| Reagent | Supplier Example | Catalog Number | Quantity | Price (USD) |
| This compound | Aladdin Scientific | B124093-1g | 1g | $23.90[1] |
| 4-bromomethyl-7-methoxycoumarin | Sigma-Aldrich | 235202-1G | 1g | $120.00[2] |
Note: Prices are subject to change and may vary between suppliers.
From a purely reagent cost perspective, This compound is significantly more cost-effective than 4-bromomethyl-7-methoxycoumarin. However, the overall cost of analysis also includes factors such as the amount of reagent required per sample, the cost of any necessary catalysts or additional reagents, and the time required for sample preparation and analysis.
Performance Comparison
The performance of a derivatization reagent is paramount to achieving accurate and reliable analytical results. Key performance indicators include reaction efficiency, reaction time, stability of the derivative, and the achievable limits of detection (LOD). While direct head-to-head comparative studies are limited, the following table summarizes the performance characteristics based on available data for the individual reagents and their close analogs.
| Performance Metric | This compound (and analogs) | 4-bromomethyl-7-methoxycoumarin |
| Reaction Time | Approximately 50 minutes[3] | Typically 1 hour at 60°C[4] |
| Reaction Conditions | Requires a catalyst (e.g., tetrabutylammonium bromide)[3] | Requires a catalyst (e.g., crown ether and potassium carbonate)[5] |
| Derivative Stability | Generally stable | Stable |
| Limit of Detection (LOD) | As low as 50 fmol for fatty acids (using 9-chloromethyl-anthracene)[6] | Picomole to femtomole range, depending on the analyte and detection system. |
| Excitation Wavelength (λex) | ~365 nm (for 9-chloromethyl-anthracene derivatives)[3] | ~328 nm[4] |
| Emission Wavelength (λem) | ~410 nm (for 9-chloromethyl-anthracene derivatives)[3] | ~380 nm[4] |
Both reagents offer high sensitivity, with detection limits in the femtomole to picomole range, making them suitable for trace analysis. The reaction times and conditions are also comparable, typically requiring elevated temperatures and a catalyst to proceed efficiently.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results. Below are representative protocols for the derivatization of carboxylic acids using an anthracene-based reagent (adapted from a protocol for 9-chloromethyl-anthracene) and 4-bromomethyl-7-methoxycoumarin.
Derivatization Protocol for Anthracene-based Reagents (adapted for BCMA)
This protocol is based on the derivatization of fatty acids using 9-chloromethyl-anthracene and can be adapted for this compound.
Materials:
-
Carboxylic acid standard or sample extract
-
This compound (BCMA) solution (e.g., 1 mg/mL in acetonitrile)
-
Tetrabutylammonium bromide (catalyst)
-
Acetonitrile (HPLC grade)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a solution of the carboxylic acid standard or sample extract in acetonitrile.
-
Derivatization Reaction:
-
To a reaction vial, add the carboxylic acid solution.
-
Add an excess of the BCMA solution.
-
Add a catalytic amount of tetrabutylammonium bromide.
-
Seal the vial and heat at an optimized temperature (e.g., 60-70°C) for approximately 50-60 minutes.
-
-
Sample Work-up:
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
Derivatization Protocol for 4-bromomethyl-7-methoxycoumarin (BMMC)
Materials:
-
Carboxylic acid standard or sample extract
-
4-bromomethyl-7-methoxycoumarin (BMMC) solution (e.g., 1 mg/mL in acetone)
-
Potassium carbonate (anhydrous)
-
18-crown-6 (catalyst)
-
Acetone (HPLC grade)
-
Reaction vials
Procedure:
-
Sample Preparation: Prepare a solution of the carboxylic acid standard or sample extract in acetone.
-
Derivatization Reaction:
-
To a reaction vial containing the carboxylic acid solution, add the BMMC solution.
-
Add powdered anhydrous potassium carbonate and a catalytic amount of 18-crown-6.
-
Seal the vial and heat at 60°C for 1 hour.[4]
-
-
Sample Work-up:
-
After cooling to room temperature, centrifuge the vial to pellet the potassium carbonate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Workflow and Reaction Diagrams
To visualize the experimental process and the underlying chemical reactions, the following diagrams are provided.
Conclusion and Recommendations
Both this compound and 4-bromomethyl-7-methoxycoumarin are effective fluorescent derivatization reagents for the sensitive analysis of carboxylic acids by HPLC.
-
This compound (BCMA) stands out for its significantly lower reagent cost, making it a highly attractive option for laboratories with high sample throughput and budget constraints. Its performance, inferred from its close analog 9-chloromethyl-anthracene, is comparable to that of BMMC in terms of sensitivity and reaction conditions. The bifunctional nature of BCMA may also offer advantages for the analysis of dicarboxylic acids.
-
4-bromomethyl-7-methoxycoumarin (BMMC) is a well-established and widely used reagent with a large body of supporting literature. While its initial reagent cost is higher, its proven reliability and the extensive availability of established analytical methods may be advantageous for laboratories prioritizing method robustness and minimizing method development time.
Recommendation: For routine, high-throughput analysis where cost is a major factor, This compound presents a compelling cost-effective alternative to 4-bromomethyl-7-methoxycoumarin without a significant compromise in performance. However, for applications requiring a well-validated and extensively documented method, BMMC remains a reliable choice. It is recommended that laboratories validate the chosen derivatization method for their specific analytes and matrices to ensure optimal performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. "Chromatographic analysis of fatty acids using 9-chloromethyl-anthracen" by Jesus B. Tapia [digscholarship.unco.edu]
Unveiling the Selectivity of 9,10-Bis(chloromethyl)anthracene for Amine Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and selective labeling of primary and secondary amines is a critical step in numerous analytical and therapeutic applications. 9,10-Bis(chloromethyl)anthracene has emerged as a potential fluorescent tagging agent, yet a comprehensive understanding of its selectivity for primary versus secondary amines remains to be fully elucidated. This guide provides an objective comparison of this compound with established amine-reactive fluorescent probes, supported by available data and theoretical principles. We also propose a detailed experimental protocol to systematically evaluate its selectivity.
Executive Summary
This compound is a fluorescent compound capable of reacting with nucleophiles, including primary and secondary amines, through a nucleophilic substitution reaction. The reaction involves the displacement of the chloride ions by the amine nitrogen, forming a stable fluorescent derivative. Theoretically, the reactivity of this compound is expected to be higher with primary amines compared to secondary amines. This preference is primarily attributed to the reduced steric hindrance around the nitrogen atom in primary amines, allowing for a more facile approach to the electrophilic chloromethyl groups of the anthracene derivative.[1][2] However, a notable gap exists in the scientific literature regarding direct experimental data that quantitatively compares the reaction kinetics and selectivity of this compound with these two classes of amines.
This guide aims to bridge this gap by providing a comparative analysis with well-characterized alternative reagents and by outlining a clear experimental workflow to determine the selectivity of this compound.
Comparison with Alternative Fluorescent Probes
Several alternative reagents are widely used for the fluorescent labeling of amines. Each possesses distinct advantages and disadvantages in terms of reactivity, selectivity, and the properties of the resulting fluorescent adduct. A summary of these alternatives is presented below.
| Reagent | Reactive Towards | Key Advantages | Key Limitations |
| This compound | Primary and Secondary Amines (theoretically) | Potentially high fluorescence quantum yield due to the anthracene core. | Lack of documented selectivity data; potential for di-substitution. |
| Dansyl Chloride | Primary and Secondary Amines[3][4] | Well-established reagent; fluorescent adducts are environmentally sensitive.[3] | Reagent itself is fluorescent, leading to higher background.[5] |
| Fluorescamine | Primarily Primary Amines[6][7] | Fluorogenic (non-fluorescent until reaction), resulting in low background.[7][8] | Does not react with secondary amines.[6] |
| o-Phthalaldehyde (OPA) | Primary Amines[9][10] | Fluorogenic; rapid reaction kinetics.[10][11] | Derivatives can be unstable; does not react with secondary amines.[12][13] |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary and Secondary Amines[14][15] | Fluorogenic; adducts of primary and secondary amines have distinct spectral properties.[15] | NBD adducts of secondary amines are less fluorescent than those of primary amines.[16] |
Experimental Protocol: Determining the Selectivity of this compound
To address the current lack of quantitative data, the following experimental protocol is proposed to determine the selectivity of this compound for primary versus secondary amines through a competitive reaction followed by HPLC analysis.
Objective: To quantify the relative reaction rates of this compound with a primary amine and a secondary amine in a competitive reaction setting.
Materials:
-
This compound
-
Primary amine standard (e.g., Benzylamine)
-
Secondary amine standard (e.g., N-Methylbenzylamine)
-
Acetonitrile (HPLC grade)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vials
-
HPLC system with a fluorescence detector
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of this compound, benzylamine, and N-methylbenzylamine in acetonitrile at a concentration of 10 mM.
-
Reaction Setup: In a reaction vial, combine 100 µL of the primary amine stock solution and 100 µL of the secondary amine stock solution.
-
Initiation of Reaction: Add 10 µL of the this compound stock solution (a sub-stoichiometric amount) and 10 µL of DIPEA to the amine mixture. This will initiate a competitive reaction.
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture and quench it by diluting with 990 µL of acetonitrile.
-
HPLC Analysis: Inject the quenched aliquots into an HPLC system equipped with a C18 column and a fluorescence detector. The excitation and emission wavelengths should be optimized for the anthracene derivatives (a starting point could be λex = 365 nm and λem = 410 nm, similar to other anthracene derivatives).[17]
-
Data Analysis: Quantify the peak areas of the derivatized primary and secondary amines at each time point. The ratio of the peak areas will provide a measure of the relative reactivity and selectivity of this compound.
Expected Outcome: Based on the principle of steric hindrance, it is hypothesized that the rate of formation of the primary amine derivative will be significantly faster than that of the secondary amine derivative.
Visualizing the Workflow and Reaction Pathways
To further clarify the proposed experimental design and the underlying chemical reactions, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 9,10-Bis(chloromethyl)anthracene and 9-(chloromethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 9,10-Bis(chloromethyl)anthracene and 9-(chloromethyl)anthracene, two valuable reagents in organic synthesis. The discussion is supported by established chemical principles and available experimental data to offer insights into their respective performance in nucleophilic substitution reactions.
Introduction
9-(Chloromethyl)anthracene and this compound are important building blocks in the synthesis of a wide range of organic molecules, including fluorescent probes, molecular sensors, and novel materials. Their utility stems from the reactive chloromethyl group(s) attached to the anthracene core, which readily undergo nucleophilic substitution. Understanding the relative reactivity of these two compounds is crucial for designing efficient synthetic routes and predicting reaction outcomes.
Theoretical Framework for Reactivity
The reactivity of these compounds in nucleophilic substitution reactions is primarily governed by the stability of the carbocation intermediate (in an SN1 mechanism) or the transition state (in an SN2 mechanism). The anthracene moiety plays a significant role in stabilizing these intermediates through resonance.
9-(Chloromethyl)anthracene possesses a single reactive site at the 9-position. The adjacent aromatic rings effectively stabilize the developing positive charge on the benzylic carbon during a substitution reaction. This makes it an excellent substrate for nucleophilic substitution.[1]
This compound , with two chloromethyl groups at the electronically rich 9 and 10 positions of the anthracene core, presents a more complex scenario. While both chloromethyl groups are reactive, the substitution at one position can influence the reactivity of the second. The presence of a second electron-withdrawing chloromethyl group might slightly deactivate the ring towards the formation of a second carbocation compared to the monosubstituted analog. Conversely, the potential for sequential or double substitution offers unique synthetic possibilities.
Comparative Reactivity Data
The following table summarizes typical reaction conditions for the synthesis of these compounds, which indirectly reflects the reactivity of the anthracene core towards electrophilic chloromethylation.
| Compound | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| 9-(Chloromethyl)anthracene | Anthracene, Formaldehyde, HCl | Zinc Chloride | Dioxane | Reflux | High | [1] |
| This compound | Anthracene, Paraformaldehyde, HCl | - | Dioxane | Reflux | 76-81% | [3] |
Table 1: Synthesis Conditions for Chloromethylated Anthracenes.
Experimental Protocols
To quantitatively compare the reactivity of these two compounds, a standardized experimental protocol should be followed. A common method to assess the reactivity of benzylic halides is to monitor the rate of solvolysis or the rate of reaction with a specific nucleophile.
General Protocol for Comparative Solvolysis (SN1 Conditions)
This experiment measures the rate of reaction with a solvent, such as ethanol, in the absence of a strong nucleophile.
-
Preparation of Solutions: Prepare equimolar solutions of 9-(chloromethyl)anthracene and this compound in anhydrous ethanol. A typical concentration would be in the range of 0.01-0.1 M.
-
Reaction Monitoring: Maintain the solutions at a constant temperature (e.g., 25°C or 50°C) in a thermostated bath. At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching and Analysis: Quench the reaction by adding the aliquot to a solution that will stop the reaction (e.g., cold solvent or a solution to neutralize any acid formed). Analyze the concentration of the remaining reactant or the formed product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector, or by titration of the liberated HCl.
-
Data Analysis: Plot the concentration of the reactant versus time and determine the rate constant (k) for each compound. The ratio of the rate constants will provide a quantitative measure of their relative reactivity under SN1 conditions.
General Protocol for Comparative Nucleophilic Substitution (SN2 Conditions)
This experiment measures the rate of reaction with a strong nucleophile, such as piperidine.
-
Preparation of Solutions: Prepare equimolar solutions of 9-(chloromethyl)anthracene, this compound, and a nucleophile (e.g., piperidine) in a suitable aprotic solvent like acetonitrile. The concentration of the nucleophile should be in excess to ensure pseudo-first-order kinetics with respect to the anthracene derivative.
-
Reaction Monitoring: Follow the same procedure as in the solvolysis experiment to maintain a constant temperature and collect aliquots at regular intervals.
-
Analysis: Monitor the disappearance of the starting material or the appearance of the product using HPLC or another appropriate analytical method.
-
Data Analysis: Calculate the pseudo-first-order rate constants and subsequently the second-order rate constants for each reaction. This will allow for a direct comparison of their reactivity towards the chosen nucleophile under SN2 conditions.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized pathways for nucleophilic substitution of these compounds.
For this compound, the reaction can proceed sequentially, with the substitution at the first site potentially influencing the rate of substitution at the second.
Conclusion
Both 9-(chloromethyl)anthracene and this compound are highly reactive compounds that serve as versatile precursors in organic synthesis. The reactivity of 9-(chloromethyl)anthracene is well-established, benefiting from the resonance stabilization provided by the anthracene core. For this compound, the presence of two reactive sites offers opportunities for the synthesis of disubstituted anthracene derivatives. While direct comparative kinetic data is scarce, the principles of physical organic chemistry suggest that both compounds will readily undergo nucleophilic substitution. The choice between these two reagents will ultimately depend on the desired final product and the specific synthetic strategy. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to elucidate the subtle differences in their reactivity.
References
Assessing the Biocompatibility of 9,10-Bis(chloromethyl)anthracene-Labeled Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent label for cellular imaging and tracking is a critical decision in experimental design, with the ideal candidate offering bright, stable fluorescence and minimal interference with cellular processes. 9,10-Bis(chloromethyl)anthracene is a reactive fluorescent compound used for derivatizing molecules to enable their detection. However, the inherent reactivity and the nature of the anthracene core raise questions about its biocompatibility. This guide provides a comparative assessment of the biocompatibility of this compound-labeled compounds against common alternative fluorescent labels, supported by experimental data and detailed protocols.
Executive Summary
This guide indicates that while certain anthracene derivatives have shown low cytotoxicity in specific contexts, the parent compound and its more reactive forms may pose biocompatibility challenges. For applications requiring high biocompatibility, particularly in live-cell, long-term imaging, alternative fluorescent labels such as Alexa Fluor and silicon-rhodamine (SiR) dyes are generally considered safer options due to their lower inherent toxicity and higher photostability.
Comparison of Cytotoxicity
Table 1: Cytotoxicity of Anthracene-Based Compounds
| Compound | Cell Line | Assay | Concentration/Dosage | Cytotoxicity Outcome |
| Anthracene-9,10-dione derivative (MHY412) | MCF-7 (Human Breast Cancer) | MTT | IC50: 0.26 µM | High cytotoxicity |
| Anthracene-9,10-dione derivative (MHY412) | MCF-7/Adr (Doxorubicin-resistant) | MTT | IC50: 0.15 µM | High cytotoxicity[1] |
| Novel Anthracene Derivatives | HDFa (Human Dermal Fibroblast) | Cell Viability | < 125 µg/mL | No significant cytotoxicity[2] |
Table 2: Biocompatibility of Alternative Fluorescent Labels
| Fluorescent Label | Key Biocompatibility Features | Reported Cytotoxicity |
| Alexa Fluor Dyes (e.g., Alexa Fluor 488) | High photostability, pH insensitivity, good cellular permeability. | Generally considered to have low cytotoxicity at recommended concentrations for imaging.[3] |
| Silicon-Rhodamine (SiR) Dyes | Far-red excitation/emission minimizes phototoxicity, cell-permeable. | Biocompatible and suitable for long-term live-cell imaging.[4] |
| Fluorescein Isothiocyanate (FITC) | Widely used, but lower photostability and pH sensitivity compared to modern dyes. | Can exhibit phototoxicity upon illumination. |
| Tetramethylrhodamine Isothiocyanate (TRITC) | More photostable than FITC, but less bright than modern dyes. | Generally considered to have low cytotoxicity for standard imaging applications. |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of biocompatibility are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Test compound (e.g., anthracene-labeled compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Cells of interest
-
Test compound
-
Annexin V-FITC (or another fluorophore conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for in vitro biocompatibility testing.
Signaling Pathway: Extrinsic Apoptosis Pathway
Anthracene and its derivatives have been shown to induce apoptosis.[5] One of the major pathways for apoptosis is the extrinsic pathway, initiated by the binding of death ligands to cell surface receptors.
Caption: The extrinsic apoptosis signaling cascade.
Logical Relationship: Comparison of Fluorescent Labels
Caption: Key considerations for fluorescent label selection.
Conclusion
The biocompatibility of a fluorescent label is paramount for obtaining reliable and artifact-free data in biological research. While this compound is a useful tool for derivatization, its inherent reactivity and the potential for cytotoxicity, as suggested by studies on related anthracene derivatives, warrant careful consideration. For sensitive applications, particularly long-term live-cell imaging, researchers are encouraged to consider modern, specifically engineered fluorescent probes like the Alexa Fluor and SiR dyes, which have been designed for enhanced photostability and minimal impact on cell health. The experimental protocols provided in this guide offer a framework for researchers to conduct their own biocompatibility assessments and make informed decisions based on their specific experimental needs.
References
Safety Operating Guide
Proper Disposal of 9,10-Bis(chloromethyl)anthracene: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper handling and disposal of 9,10-Bis(chloromethyl)anthracene. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Logistical Information
This compound is a hazardous chemical requiring careful handling.[1] It is classified as corrosive and can cause severe skin burns and eye damage.[2] Inhalation may cause respiratory irritation, and ingestion is harmful.[1][3]
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301+P317, P330 |
| Skin Corrosion (Sub-category 1B) | Causes severe skin burns and eye damage.[1] | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405 |
| Hazardous to the Aquatic Environment (Chronic, Category 4) | May cause long-lasting harmful effects to aquatic life. | P273 |
This table summarizes the key hazards. Always refer to the full Safety Data Sheet (SDS) for complete information.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and remove them carefully to avoid skin contact.[4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[4]
-
Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a particle respirator.[4]
Storage and Handling:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or aerosols.[1]
-
Incompatible with strong oxidizing agents and strong bases.[2][5]
II. Detailed Disposal Protocol
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[5] As a halogenated aromatic compound, it is likely to be classified as a hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Determine if the waste is a listed hazardous waste. As a halogenated organic compound, it may fall under EPA hazardous waste codes such as F001 or F002 if it is a spent solvent waste.[6][7][8]
-
Even if not a listed waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[9] this compound is known to be corrosive.[1][2]
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes, weighing paper) in a designated, compatible, and properly labeled hazardous waste container.
-
The container must be made of a material that will not react with the waste. Polyethylene containers are often suitable for halogenated solvent wastes.[10]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
-
-
Container Management:
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
-
Ensure the storage area is away from incompatible materials.[10]
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide EHS with accurate information about the waste composition and quantity.
-
-
Spill and Emergency Procedures:
-
In case of a small spill, wear appropriate PPE, absorb the material with an inert dry substance, and place it in a designated hazardous waste container.[10]
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
In case of eye contact, rinse cautiously with water for several minutes.[1][5] For skin contact, wash off immediately with soap and plenty of water.[2][5] If inhaled, move the person to fresh air.[1][5] Seek immediate medical attention in all cases of exposure.[1][5]
-
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. wku.edu [wku.edu]
- 8. media.clemson.edu [media.clemson.edu]
- 9. actenviro.com [actenviro.com]
- 10. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
